molecular formula C13H13NO B1582523 m-(o-Toluidino)phenol CAS No. 6264-98-8

m-(o-Toluidino)phenol

Cat. No.: B1582523
CAS No.: 6264-98-8
M. Wt: 199.25 g/mol
InChI Key: SUHWXARLXCIBFK-UHFFFAOYSA-N
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Description

M-(o-Toluidino)phenol is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylanilino)phenol
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InChI

InChI=1S/C13H13NO/c1-10-5-2-3-8-13(10)14-11-6-4-7-12(15)9-11/h2-9,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHWXARLXCIBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9064182
Record name Phenol, 3-[(2-methylphenyl)amino]-
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Molecular Weight

199.25 g/mol
Source PubChem
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CAS No.

6264-98-8
Record name 3-[(2-Methylphenyl)amino]phenol
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Record name Phenol, 3-((2-methylphenyl)amino)-
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Record name Phenol, 3-[(2-methylphenyl)amino]-
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Record name Phenol, 3-[(2-methylphenyl)amino]-
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Record name m-(o-toluidino)phenol
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Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Characterization of m-(o-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details the synthesis and characterization of m-(o-Toluidino)phenol, a diarylamine of significant interest in medicinal chemistry and materials science. This document provides a rationale-driven approach, explaining the experimental choices for both the synthesis via Buchwald-Hartwig amination and the comprehensive characterization of the final product. It serves as a practical laboratory resource, offering step-by-step protocols and a thorough understanding of the critical parameters for successful and reproducible results.

Introduction: The Significance of this compound

This compound, systematically named 3-(2-methylanilino)phenol, is a valuable scaffold in the field of drug discovery and development.[1][2] Diarylamine derivatives are recognized for their wide range of biological activities.[1] The unique structure of this compound, containing both a phenolic hydroxyl group and a secondary amine, provides versatile hydrogen bonding capabilities. This makes it an excellent starting point for the synthesis of compound libraries with potential therapeutic applications, including antioxidant and anti-inflammatory agents. A complete understanding of its synthesis and characterization is therefore crucial for researchers working with this class of compounds.

Synthesis of this compound: A Palladium-Catalyzed Approach

The formation of the carbon-nitrogen bond in diarylamines is efficiently achieved through the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[3][4][5] This method is renowned for its broad substrate scope and functional group tolerance, making it a superior choice over harsher, more traditional methods.[3] For the synthesis of this compound, the reaction involves the coupling of 3-bromophenol with o-toluidine.

Rationale for Method Selection

The Buchwald-Hartwig amination is selected for its high efficiency and versatility. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond.[4] The choice of ligand is critical for the success of the reaction, with sterically hindered phosphine ligands often employed to promote the catalytic cycle and improve yields.[4] A strong base is also necessary to deprotonate the amine, facilitating its coordination to the palladium center.[4]

Detailed Experimental Protocol

Materials:

  • 3-Bromophenol

  • o-Toluidine

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Reagent Addition: Add 3-bromophenol (1.0 mmol), o-toluidine (1.2 mmol), and anhydrous toluene (5 mL) to the flask.

  • Reaction: Heat the mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite. Wash the filtrate sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain this compound. Dry the final product under high vacuum and calculate the yield.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Pd(OAc)2, XPhos, NaOtBu in Schlenk Flask inert Evacuate and Backfill with Argon/Nitrogen reagents->inert add_reactants Add 3-Bromophenol, o-Toluidine, and Toluene inert->add_reactants heat Heat to 100 °C and Stir (12-24h) add_reactants->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Diethyl Ether & Filter cool->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry with MgSO4 & Concentrate wash->dry chromatography Flash Column Chromatography (Silica Gel) dry->chromatography isolate Combine Fractions & Evaporate Solvent chromatography->isolate final_product This compound isolate->final_product

Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.

Characterization of this compound: A Multi-faceted Approach

To confirm the identity and assess the purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.[1][6] Each method provides complementary information for a comprehensive structural and purity analysis.

Rationale for Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. ¹H NMR provides details on the proton environments and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.[7][8] The characteristic stretching vibrations of the O-H (phenol) and N-H (secondary amine) bonds are key diagnostic peaks for this compound.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation.[9][10] High-resolution mass spectrometry (HRMS) can determine the precise elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product by separating it from any impurities.[11][12]

Expected Analytical Data

The following table outlines the expected analytical data for this compound.

Technique Expected Observations
¹H NMR Signals in the aromatic region, a singlet for the methyl group, and broad singlets for the hydroxyl and amine protons.[13]
¹³C NMR Resonances corresponding to all carbon atoms in the molecule, including the methyl and aromatic carbons.[14]
IR Spectroscopy A broad O-H stretching band around 3200-3600 cm⁻¹ and an N-H stretching band around 3400 cm⁻¹.[8][15]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₃NO).[16]
HPLC A single major peak indicating a high degree of purity (typically >95%).[17][18]

Visualization of the Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment cluster_confirmation Final Confirmation start Synthesized this compound nmr ¹H and ¹³C NMR start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (MS) start->ms hplc HPLC start->hplc structure_confirmed Structure Confirmed nmr->structure_confirmed ir->structure_confirmed ms->structure_confirmed purity_assessed Purity >95% hplc->purity_assessed

Caption: Workflow for the characterization of this compound.

Conclusion

This guide has presented a detailed and rationale-based approach to the synthesis and characterization of this compound. The Buchwald-Hartwig amination provides a reliable and efficient method for its synthesis. A comprehensive suite of analytical techniques, including NMR, IR, MS, and HPLC, is crucial for unambiguous structural confirmation and purity assessment. By understanding the principles behind each step, researchers can effectively troubleshoot and adapt these methods for the synthesis of other diarylamine derivatives, thereby advancing research in medicinal chemistry and related fields.

References

An In-depth Technical Guide to the Physicochemical Properties of m-(o-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Landscape of m-(o-Toluidino)phenol

This compound, systematically named 3-(2-methylanilino)phenol, is an aromatic organic compound featuring a phenol ring linked to an o-toluidine moiety through a secondary amine bridge. Its chemical structure combines the functionalities of a phenol, an aromatic amine, and a substituted toluene, making it a molecule of interest in various chemical and pharmaceutical research domains. The presence of both a hydroxyl (-OH) and a secondary amine (-NH-) group imparts the potential for diverse chemical reactivity and intermolecular interactions, including hydrogen bonding. Understanding the fundamental physicochemical properties of this molecule is paramount for its application in drug design, materials science, and chemical synthesis.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. While experimentally determined data for this specific molecule is not extensively available in public literature, this guide furnishes predicted values and, more importantly, details the rigorous, field-proven experimental methodologies required to ascertain these properties. This approach empowers researchers to generate reliable data in their own laboratories, ensuring the highest degree of scientific integrity.

Physicochemical Profile: A Snapshot of Key Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is crucial to note that several of these values are computational predictions and should be confirmed through experimental validation for any application requiring a high degree of precision.

PropertyValue / Predicted ValueData Source
CAS Number 6264-98-8Sigma-Aldrich[1]
Molecular Formula C₁₃H₁₃NOSigma-Aldrich[1]
Molecular Weight 199.25 g/mol Sigma-Aldrich[1]
Melting Point 48-53 °CChemicalBook[2]
Boiling Point 343.9 °C at 760 mmHg (Predicted)ChemicalBook[2]
Density 1.17 g/cm³ (Predicted)ChemicalBook[2]
XlogP 3.5 (Predicted)PubChem[3]
Aqueous Solubility Not Experimentally Determined
pKa Not Experimentally Determined

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The following sections provide detailed, step-by-step protocols for the experimental determination of the core physicochemical properties of this compound. The rationale behind key steps is elucidated to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. For a pure compound, the melting range is typically narrow.

Methodology: Capillary Method [4][5]

  • Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat transfer.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C/min) around the expected melting point.

  • Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample Pack Pack Capillary Grind->Pack Place Place in Apparatus Pack->Place Heat Controlled Heating Place->Heat Observe Observe & Record Melting Range Heat->Observe

Workflow for melting point determination.
Aqueous Solubility

Aqueous solubility is a critical parameter in drug development, influencing absorption and distribution.

Methodology: Shake-Flask Method [6][7]

  • Equilibrium Saturation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer) in a sealed, inert container.

  • Agitation: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sampling and Analysis: A carefully withdrawn aliquot of the clear supernatant is analyzed for the concentration of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable analytical technique, given the aromatic nature of the compound.

  • Quantification: The concentration is determined by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.

Solubility_Workflow cluster_equilibration Equilibration cluster_analysis Analysis Mix Excess Solute + Water Agitate Agitate at Constant Temp. Mix->Agitate Separate Separate Phases Agitate->Separate Analyze Analyze Supernatant (e.g., HPLC) Separate->Analyze Quantify Quantify Analyze->Quantify Calibration Curve

Workflow for aqueous solubility determination.
Octanol-Water Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

Methodology: Shake-Flask Method [8][9]

  • Solvent Saturation: Equal volumes of 1-octanol and water (or a pH 7.4 buffer for LogD determination) are mixed and shaken vigorously to pre-saturate each phase with the other. The phases are then allowed to separate.

  • Partitioning: A known amount of this compound is dissolved in the 1-octanol phase. An equal volume of the pre-saturated aqueous phase is added.

  • Equilibration: The mixture is gently agitated for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Acid Dissociation Constant (pKa)

The pKa values indicate the strength of the acidic phenolic proton and the basicity of the secondary amine.

Methodology: Potentiometric Titration [1][10]

  • Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water with a co-solvent if solubility is low). The ionic strength is kept constant with an inert salt like KCl.

  • Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the amine and with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the phenol. The pH is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

pKa_Workflow Prep Prepare Solution of This compound Titrate Titrate with Acid/Base Prep->Titrate Record Record pH vs. Titrant Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine Determine pKa at Half-Equivalence Point Plot->Determine

Workflow for pKa determination.

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the chemical structure and functional groups present in a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expected Features: this compound, with its two aromatic rings, is expected to exhibit characteristic UV absorption bands. Phenols typically show absorption maxima around 270-280 nm. The presence of the aniline moiety and the extended conjugation may lead to additional absorption bands and a shift in the primary absorption wavelength (a bathochromic or red shift).[11][12]

Methodology: [13]

  • Solution Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

  • Spectral Acquisition: The UV-Vis spectrum is recorded over a range of approximately 200-400 nm using a spectrophotometer, with the pure solvent as a reference.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Features: The FTIR spectrum will provide a "fingerprint" of the functional groups present. Key expected vibrational bands include:

  • O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.[14]

  • N-H Stretch (Secondary Amine): A moderate band around 3300-3500 cm⁻¹.

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.[14]

  • Aliphatic C-H Stretch (Methyl Group): Peaks just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Strong absorptions in the 1450-1600 cm⁻¹ region.[14]

  • C-O Stretch (Phenol): A strong band around 1200-1260 cm⁻¹.[14]

Methodology: [15][16]

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Spectral Acquisition: The FTIR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Expected Features: The proton NMR spectrum will show signals corresponding to the different types of protons in the molecule.

  • Aromatic Protons: A complex multiplet region between approximately 6.5 and 7.5 ppm.[17]

  • Phenolic OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Amine NH Proton: A broad singlet, also with a variable chemical shift.

  • Methyl Protons: A singlet at around 2.0-2.5 ppm.[18]

¹³C NMR Spectroscopy

Expected Features: The carbon-13 NMR spectrum will show distinct signals for each unique carbon environment.

  • Aromatic Carbons: Multiple signals in the range of 110-160 ppm.[9] The carbon attached to the hydroxyl group will be the most downfield-shifted among the ring carbons.

  • Methyl Carbon: A signal in the aliphatic region, typically around 15-25 ppm.

Methodology: [15]

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Spectral Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts (δ), integration (for ¹H), and multiplicity (splitting patterns) of the signals are analyzed to elucidate the structure.

Conclusion: A Foundation for Further Research

This technical guide provides a robust framework for understanding and experimentally determining the physicochemical properties of this compound. While a complete experimental dataset for this specific compound remains to be fully elaborated in the scientific literature, the detailed methodologies presented herein offer a clear pathway for researchers to generate high-quality, reliable data. Such data is indispensable for advancing the potential applications of this compound in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

References

m-(o-Toluidino)phenol CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to m-(o-Toluidino)phenol for Advanced Research Applications

Introduction

This compound, systematically named 3-(2-methylanilino)phenol, is a diarylamine derivative that incorporates both a phenol and a toluidine moiety. This unique structural combination makes it a compound of significant interest for researchers in synthetic chemistry, materials science, and drug discovery. The presence of a nucleophilic secondary amine, an acidic phenolic hydroxyl group, and two modifiable aromatic rings provides a versatile platform for chemical elaboration.

As a chemical intermediate, this compound serves as a valuable building block for constructing more complex molecular architectures. In the context of drug development, the diarylamine scaffold is a well-established pharmacophore found in numerous kinase inhibitors, while the phenol group can engage in critical hydrogen bonding interactions with biological targets and offers a handle for prodrug strategies or bioisosteric replacement to optimize pharmacokinetic properties.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. It moves beyond a simple recitation of facts to explain the causality behind its properties and the strategic considerations for its synthesis and application. We will cover its core molecular identity, propose a robust synthetic protocol grounded in modern catalytic methods, detail analytical characterization techniques, and explore its potential as a scaffold in medicinal chemistry.

Part 1: Core Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research. These parameters govern its solubility, reactivity, and potential interactions in both chemical and biological systems.

Chemical Identification

The unambiguous identification of this compound is ensured by its unique CAS number and structural identifiers.

IdentifierValueSource
CAS Number 6264-98-8[2][3]
IUPAC Name 3-(2-methylanilino)phenol[4]
Molecular Formula C₁₃H₁₃NO[2][4]
Molecular Weight 199.25 g/mol [2]
SMILES Cc1ccccc1Nc2cccc(c2)O[4]
InChI InChI=1S/C13H13NO/c1-10-5-2-3-8-13(10)14-11-6-4-7-12(15)9-11/h2-9,14-15H,1H3[4]
Chemical Structure

The structure consists of a phenol ring linked at the meta-position to the nitrogen atom of o-toluidine. This arrangement influences the electronic properties of both rings and dictates the molecule's overall geometry.

Caption: 2D structure of this compound.

Physicochemical Properties

While extensive experimental data is not widely published, we can predict key properties that inform its handling and application. These predictions are derived from its structure using established computational models.

PropertyPredicted ValueSignificance in a Research Context
XlogP 3.5[4]
pKa (Phenolic H) ~9.9[5]
Monoisotopic Mass 199.09972 Da[4]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of diarylamines has been revolutionized by palladium-catalyzed cross-coupling reactions. For this compound, a Buchwald-Hartwig amination approach represents a modern, efficient, and high-yielding strategy, offering significant advantages over older methods like nucleophilic aromatic substitution, which would require harsh conditions.

Retrosynthetic Analysis

The most logical disconnection is at the C-N bond, breaking the molecule into two readily available starting materials: a halogenated phenol and o-toluidine. This is the bond that will be formed during the cross-coupling reaction.

retrosynthesis target This compound disconnect C-N Disconnection (Buchwald-Hartwig) target->disconnect sm1 3-Halophenol (e.g., 3-Bromophenol) disconnect->sm1 sm2 o-Toluidine disconnect->sm2

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol is designed to be self-validating. The choice of a palladium catalyst and a specialized phosphine ligand is critical for facilitating the reductive elimination step that forms the C-N bond, while the use of a non-nucleophilic base is essential to deprotonate the amine without competing in side reactions.

Principle: This reaction couples an aryl halide (3-bromophenol) with an amine (o-toluidine) using a palladium catalyst. The bulky electron-rich phosphine ligand (e.g., XPhos) stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination.

Experimental Protocol:

  • Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.01 eq.), and XPhos (0.02 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes. This is critical to prevent oxidation of the catalyst and ligand.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (solvent) followed by o-toluidine (1.1 eq.) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100-110 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (3-bromophenol) is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Synthesis Workflow Diagram

workflow A 1. Assemble Reagents (3-Bromophenol, o-Toluidine, Catalyst, Base) B 2. Setup Reactor (Schlenk Flask under Argon) A->B C 3. Add Solvent & Reagents B->C D 4. Heat Reaction (110 °C, 12-24h) C->D E 5. Monitor by TLC/LC-MS D->E E->D Incomplete F 6. Reaction Quench & Aqueous Workup E->F Complete G 7. Extraction with Ethyl Acetate F->G H 8. Dry & Concentrate Organic Phase G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Pure Product I->J

Caption: Step-by-step workflow for the synthesis of this compound.

Part 3: Applications in Research and Drug Discovery

While this compound is primarily available for research purposes, its structure is highly relevant to drug development professionals.[2][3] The diarylamine and phenol motifs are "privileged structures" that appear in a wide array of bioactive molecules.

Role as a Medicinal Chemistry Scaffold

The true value of this molecule lies in its potential as a starting point for library synthesis. The phenol group provides a handle for creating ether linkages, which are common in drug candidates, or for investigating bioisosteric replacements to improve metabolic stability.[1] The secondary amine can be acylated, alkylated, or used in further coupling reactions. The aromatic rings are amenable to electrophilic aromatic substitution, allowing for the introduction of diverse functional groups to probe structure-activity relationships (SAR).

Phenolic compounds are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties, often attributed to the hydroxyl group's ability to scavenge free radicals.[6]

Hypothetical Target Interaction

Many kinase inhibitors utilize a diarylamine core to mimic the adenine region of ATP, binding to the enzyme's hinge region. The phenol group of this compound could act as a key hydrogen bond donor, anchoring the molecule in the active site. The o-tolyl group would project into a hydrophobic pocket, providing additional affinity and selectivity.

pathway Hypothetical Kinase Inhibition Mechanism hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue molecule This compound molecule->hinge H-Bond from Phenol -OH (Key Anchoring Interaction) molecule->hydrophobic_pocket Hydrophobic interaction from o-tolyl group

Caption: Hypothetical binding mode in a kinase active site.

Part 4: Safety and Handling

As with any research chemical, proper safety protocols are mandatory.

  • Use: The compound is intended for research and development use only.[3] It is not for medicinal, household, or other uses.[3]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

  • Exposure: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, and tightly sealed container away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 6264-98-8) is more than just a chemical entry in a catalog; it is a versatile molecular scaffold with significant untapped potential. Its strategic combination of a diarylamine core and a reactive phenol group makes it an attractive starting point for synthetic chemists and drug discovery scientists. By employing modern synthetic methods like the Buchwald-Hartwig amination, researchers can efficiently access this compound and its derivatives. A thorough understanding of its physicochemical properties, coupled with rigorous analytical characterization, will enable its effective use in the development of novel materials and potential therapeutic agents.

References

An In-depth Technical Guide to the Discovery and History of m-(o-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, history, and chemical properties of m-(o-Toluidino)phenol, a significant diarylamine intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational synthetic methodologies that have defined the accessibility of this compound, from classical coupling reactions to modern catalytic systems.

Introduction to this compound: A Structurally Significant Diaryl Amine

This compound, systematically named 3-(2-methylanilino)phenol, is an aromatic organic compound featuring a phenol ring linked to an o-toluidine moiety through a secondary amine bridge. Its structure, possessing both a hydroxyl (-OH) and a secondary amine (-NH-) functional group, renders it a versatile intermediate in organic synthesis. While direct historical accounts of its initial discovery are not prominently documented, its structural motif is characteristic of compounds synthesized during the exploration of aniline dyes and later, pharmaceutical agents. The closely related isomer, m-(p-Toluidino)phenol, is a known impurity and intermediate in the synthesis of Phentolamine, an α-adrenergic antagonist, highlighting the pharmaceutical relevance of this class of compounds.[1][2]

The synthesis of this compound and its analogues is intrinsically linked to the development of carbon-nitrogen (C-N) bond-forming reactions, a cornerstone of modern organic chemistry. The historical and contemporary approaches to its synthesis are dominated by two seminal named reactions: the Ullmann condensation and the Buchwald-Hartwig amination.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is critical for its purification, characterization, and handling in a laboratory setting.

PropertyValue
CAS Number 6264-98-8[3]
Molecular Formula C₁₃H₁₃NO[3]
Molecular Weight 199.25 g/mol [3]
IUPAC Name 3-(2-methylanilino)phenol[4]
Topological Polar Surface Area 32.26 Ų[5]
logP 3.44[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 2[5]

Historical Synthesis: The Ullmann Condensation and Goldberg Reaction

The earliest approaches to the synthesis of diarylamines like this compound would have relied on copper-promoted C-N cross-coupling reactions. The Ullmann condensation, first reported by Fritz Ullmann in the early 1900s, represents a foundational method for the formation of C-O, C-S, and C-N bonds with aryl halides.[6] A variation of this, the Goldberg reaction, specifically describes the copper-catalyzed N-arylation of anilines.[6]

The synthesis of this compound via this classical approach would involve the coupling of 3-aminophenol with 2-bromotoluene or 3-bromophenol with o-toluidine in the presence of a copper catalyst and a base at high temperatures.

Causality Behind Experimental Choices in the Ullmann Condensation:
  • Catalyst: Stoichiometric or catalytic amounts of copper powder, copper(I) iodide (CuI), or copper(I) bromide (CuBr) are typically employed. The active catalytic species is a copper(I) compound.[6]

  • Reactants: An aryl halide (e.g., 2-bromotoluene) and an amine or phenol (e.g., 3-aminophenol). The halide is typically an iodide or bromide, as chlorides are less reactive.[6]

  • Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine or phenol, forming the nucleophile.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), nitrobenzene, or N-methyl-2-pyrrolidone (NMP) are necessary to achieve the high reaction temperatures required, often exceeding 210°C.[6]

  • Ligands: In more contemporary Ullmann-type reactions, the addition of ligands such as 1,10-phenanthroline or N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) can accelerate the reaction and allow for milder conditions.[7]

General Reaction Mechanism of the Ullmann Condensation:

The precise mechanism of the Ullmann reaction has been a subject of study for many years. A generally accepted pathway involves the formation of a copper(I) amide or phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-N or C-O bond and regenerate the copper(I) catalyst.

Ullmann_Condensation Aryl Halide Aryl Halide Amine/Phenol Amine/Phenol Intermediate1 Copper(I) Amide/ Phenoxide Amine/Phenol->Intermediate1 + Base Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Intermediate1 Base Base Product Product Intermediate2 Cu(III) Intermediate Intermediate1->Intermediate2 + Aryl Halide (Oxidative Addition) Intermediate2->Cu(I) Catalyst Regeneration Intermediate2->Product Reductive Elimination Buchwald_Hartwig Pd(0)L2 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd(0)L2->OxidativeAddition + Ar-X Pd(II)Complex1 Ar-Pd(II)(L₂)-X OxidativeAddition->Pd(II)Complex1 AmineCoordination Amine Coordination & Deprotonation Pd(II)Complex1->AmineCoordination + HNR'R", Base Pd(II)Complex2 Ar-Pd(II)(L₂)-NR'R" AmineCoordination->Pd(II)Complex2 ReductiveElimination Reductive Elimination Pd(II)Complex2->ReductiveElimination ReductiveElimination->Pd(0)L2 Regeneration Product Ar-NR'R" ReductiveElimination->Product

References

An In-depth Technical Guide to m-(o-Toluidino)phenol Derivatives and Analogues: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-(o-Toluidino)phenol, a diarylamine derivative, represents a scaffold of significant interest in medicinal chemistry. While specific research on this particular isomer is emerging, the broader class of diarylamine and aminophenol derivatives has demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of this compound, its analogues, and derivatives, with a focus on synthetic strategies, physicochemical characterization, and potential therapeutic applications. Drawing upon established methodologies for related compounds, this document offers detailed experimental protocols and theoretical insights to empower researchers in the exploration of this promising chemical space.

Introduction: The Therapeutic Promise of Phenolic Diarylamines

The fusion of a phenol and a diarylamine moiety within a single molecular framework, as seen in this compound (Figure 1), gives rise to a unique combination of chemical properties that are highly attractive for drug design. Phenolic derivatives are well-established as potent bioactive compounds, exhibiting a vast array of pharmacological activities including antimicrobial, analgesic, anti-inflammatory, antioxidant, and anticancer effects.[1] The diarylamine scaffold is also a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2][3] The combination of these two pharmacophores in this compound suggests a high potential for the discovery of novel therapeutic agents.

This guide will delve into the synthetic pathways available for accessing this compound and its derivatives, explore their physicochemical characteristics, and discuss their potential as starting points for the development of new drugs. By providing both theoretical grounding and practical experimental protocols, we aim to facilitate further research into this intriguing class of compounds.

Figure 1: Chemical Structure of this compound Caption: The chemical structure of this compound, also known as 3-(2-methylanilino)phenol.

Synthesis and Derivatization Strategies

The synthesis of this compound and its analogues can be approached through several established cross-coupling methodologies. The most prominent among these are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice of method often depends on the desired scale, substrate scope, and tolerance of functional groups.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of 3-halophenol (e.g., 3-bromophenol or 3-iodophenol) with o-toluidine.

The key to a successful Buchwald-Hartwig amination lies in the selection of the appropriate palladium catalyst and ligand. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have been shown to be highly effective in promoting these couplings.

Buchwald_Hartwig_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Halophenol 3-Halophenol (X = Br, I) Reaction Reaction 3-Halophenol->Reaction o-Toluidine o-Toluidine o-Toluidine->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Reaction Ligand Ligand (e.g., XPhos, SPhos) Ligand->Reaction Base Base (e.g., NaOtBu, K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Temperature Heat (80-120 °C) Temperature->Reaction Product This compound Workup Aqueous Workup & Purification Workup->Product Reaction->Workup Coupling

Caption: Generalized workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, thioethers, and amines, utilizing a copper catalyst. While often requiring higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable tool, particularly for large-scale syntheses. The synthesis of this compound via this method would involve the reaction of 3-halophenol with o-toluidine in the presence of a copper catalyst and a base.

Derivatization

The this compound scaffold can be readily derivatized to explore structure-activity relationships (SAR). The phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. The secondary amine can be further functionalized, for instance, through acylation. Additionally, the aromatic rings are amenable to electrophilic aromatic substitution, allowing for the introduction of a variety of substituents.

Physicochemical Properties and Characterization

The physicochemical properties of this compound and its derivatives are crucial for their behavior in biological systems. While experimental data for the parent compound is limited, predictions can be made based on its structure.

PropertyPredicted Value/CharacteristicSource/Method
Molecular FormulaC13H13NOPubChem[4]
Molecular Weight199.25 g/mol PubChem[4]
XlogP3.5PubChem[4]
¹H NMR Aromatic protons (δ 6.5-7.5 ppm), methyl protons (δ ~2.2 ppm), N-H proton (variable), O-H proton (variable)Structural Analysis
¹³C NMR Aromatic carbons (δ 110-160 ppm), methyl carbon (δ ~18 ppm)Structural Analysis
IR Spectroscopy O-H stretch (~3300 cm⁻¹), N-H stretch (~3400 cm⁻¹), C-N stretch (~1300 cm⁻¹), C-O stretch (~1200 cm⁻¹)Functional Group Analysis
Mass Spectrometry Molecular ion peak (M+) at m/z 199PubChem[4]

Table 1: Predicted Physicochemical and Spectroscopic Properties of this compound.

Potential Biological Activities and Therapeutic Applications

Based on the known activities of related diarylamine and aminophenol derivatives, this compound and its analogues are hypothesized to possess a range of biological activities.

Anticancer Activity

Diarylamine derivatives are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of protein kinases.[3] Novel aminophenol analogues have also demonstrated significant anticancer effects, inducing apoptosis in cancer cell lines.[5] It is plausible that this compound derivatives could act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cell_Proliferation Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits Inhibitor This compound Derivative Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Hypothetical mechanism of anticancer activity via inhibition of a receptor tyrosine kinase signaling pathway.

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties.[1] Diarylamine derivatives have also been reported to possess antibacterial and antifungal activities. Therefore, this compound and its analogues represent a promising scaffold for the development of new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of phenolic compounds is well-documented.[1] Certain diarylamine derivatives have also shown significant anti-inflammatory effects.[2] This suggests that this compound derivatives could be explored for the treatment of inflammatory disorders.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of in vitro and in vivo assays can be employed. The following are representative protocols for evaluating anticancer, antimicrobial, and anti-inflammatory activities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with Test Compounds & Vehicle Control Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Solution Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Formazan_Solubilization Solubilize Formazan with DMSO Incubation_3->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability & IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A step-by-step workflow for the MTT assay to determine in vitro anticancer activity.

Antimicrobial Activity: Broth Microdilution Assay

This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. The convergence of the pharmacologically significant phenol and diarylamine scaffolds suggests a high probability of discovering novel bioactive compounds. While specific data on the target molecule is currently scarce, this guide provides a solid foundation for initiating research in this area by leveraging established synthetic and analytical methodologies from related compound classes.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Elucidation of their mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential. Furthermore, investigations into their pharmacokinetic and toxicological profiles will be necessary to advance promising candidates towards clinical development.

References

A Comprehensive Technical Guide to the Safe Handling of m-(o-Toluidino)phenol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the critical safety protocols, handling procedures, and emergency responses related to m-(o-Toluidino)phenol (CAS No. 6264-98-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of rules to explain the scientific rationale behind each safety measure. By understanding the inherent risks and the mechanisms of exposure, laboratory personnel can cultivate a proactive safety culture and mitigate potential hazards effectively.

Understanding the Compound: Physicochemical and Toxicological Profile

This compound, also known as 3-(2-methylanilino)phenol, is an aromatic organic compound with the molecular formula C13H13NO.[1] A thorough understanding of its properties is the foundation of its safe handling.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing appropriate storage and handling protocols.

PropertyValueSource
CAS Number 6264-98-8[1][2]
Molecular Formula C13H13NO[1]
Molecular Weight 199.25 g/mol [1]
Appearance Varies; often a solid at room temperature.General knowledge for similar compounds
Solubility Data not widely available; likely soluble in organic solvents.Inferred from related compounds
Toxicological Profile and Hazard Identification

The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] These classifications are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

It is crucial to recognize that as a phenol derivative, this compound may share toxicological characteristics with phenol itself. Phenol is highly corrosive and can be rapidly absorbed through the skin, leading to systemic toxicity.[4][5] Due to its local anesthetic properties, significant skin damage from phenolic compounds can occur without immediate pain.[4][6] Therefore, all skin contact must be treated as a serious exposure. Chronic exposure to phenols can lead to damage of the central nervous system, liver, and kidneys.[7][8]

The following diagram illustrates the GHS hazard classification for this compound.

GHS_Hazard_Classification cluster_product This compound cluster_hazards GHS Hazard Statements product This compound CAS: 6264-98-8 H315 H315 Causes skin irritation product->H315 H319 H319 Causes serious eye irritation product->H319 H335 H335 May cause respiratory irritation product->H335

Caption: GHS hazard classifications for this compound.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate PPE. This multi-layered approach is designed to minimize the risk of exposure at every step.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, especially when working with powders or creating solutions, is a certified chemical fume hood.[7][9] This provides essential protection against inhalation of dust or vapors and acts as a physical barrier against splashes.[10] All work with this compound should be conducted at least six inches inside the fume hood sash.[5]

An emergency eyewash station and a safety shower must be readily accessible within a 10-second travel time from the work area.[7][10] It is imperative that all personnel are familiar with their location and operation before beginning any work.

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following are the minimum PPE requirements for handling this compound:

PPE CategorySpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory.[7] A face shield should be worn over the goggles when there is a significant risk of splashing.[11] This provides full facial protection from splashes that could cause severe eye damage.
Hand Protection Due to the rapid skin absorption of phenolic compounds, glove selection is critical. For incidental contact, double-gloving with nitrile exam gloves is a common practice.[7] For more extensive handling or when preparing solutions, heavier-duty gloves such as butyl rubber or neoprene should be worn.[4][7] It is important to note that some solvents, like chloroform, can degrade nitrile gloves, so glove compatibility with all chemicals in a mixture must be verified.[10] Gloves should be changed immediately if contamination is suspected.[11]
Body Protection A fully buttoned lab coat is required.[7] For procedures with a higher risk of splashes, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[7] Long pants and closed-toe shoes are mandatory in the laboratory at all times.[7]

The following workflow outlines the process for selecting and using appropriate PPE.

PPE_Workflow cluster_ppe_selection PPE Selection start Start: Prepare to handle this compound risk_assessment Conduct Risk Assessment (Quantity, concentration, procedure) start->risk_assessment select_ppe Select Appropriate PPE risk_assessment->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe eye_face Goggles (minimum) + Face Shield (if splash risk) select_ppe->eye_face gloves Nitrile (incidental) Butyl/Neoprene (immersion/splash) select_ppe->gloves body Lab Coat + Chemically Resistant Apron (if splash risk) select_ppe->body handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE and Dispose of Contaminated Items handle_chemical->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_proc End of Procedure wash_hands->end_proc

Caption: Workflow for PPE selection and use.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the integrity of the compound.

Handling Procedures
  • Work Area Designation: Designate a specific area within the fume hood for handling this compound.[11]

  • Avoid Dust and Aerosol Formation: When weighing the solid compound, do so carefully to avoid creating dust. If possible, weigh it directly into the receiving vessel within the fume hood.

  • Container Management: Keep containers of this compound tightly closed when not in use.[5][11]

  • Decontamination: After handling is complete, decontaminate the work area with a suitable cleaning agent.[11]

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Storage Requirements
  • Location: Store this compound in a cool, dry, and well-ventilated area.[11]

  • Incompatibilities: Keep away from strong oxidizing agents.[8]

  • Container Integrity: Ensure containers are tightly sealed and stored in a secondary containment bin.[5][11] Store containers below eye level to minimize the risk of dropping and splashing.[8][11]

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical to minimizing harm. All laboratory personnel must be trained on these procedures before working with this compound.

First Aid Measures

The immediate and rapid decontamination of the affected area is paramount in any exposure to a phenolic compound.[10]

Exposure RouteFirst Aid Protocol
Skin Contact Immediate action is critical. Rapidly remove all contaminated clothing.[10] Wipe the exposed area immediately and repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) if available.[10] If PEG is not available, flush the affected area with copious amounts of water for at least 15 minutes using a safety shower for large exposures.[4][12] Seek immediate medical attention. [4]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4][10] Do not interrupt flushing.[10] Seek immediate medical attention. [4][12]
Inhalation Move the individual to fresh air immediately.[4][10] Seek immediate medical attention. [4]
Ingestion Do NOT induce vomiting. [10][12] If the person is conscious and able to swallow, give 4-8 ounces of water or milk.[10] Seek immediate medical attention. [4][10]

The following diagram outlines the emergency response workflow for a skin exposure.

Skin_Exposure_Workflow start Skin Exposure Occurs remove_clothing Immediately Remove Contaminated Clothing start->remove_clothing peg_available Is Polyethylene Glycol (PEG) Available? remove_clothing->peg_available apply_peg Wipe Area Repeatedly with PEG peg_available->apply_peg Yes use_shower Flush with Copious Water in Safety Shower for 15+ minutes peg_available->use_shower No medical_attention Seek Immediate Medical Attention apply_peg->medical_attention use_shower->medical_attention end_response End of Initial Response medical_attention->end_response

Caption: Emergency response workflow for skin exposure.

Spill Response
  • Small Spills (<50 mL): Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or paper towels.[8] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[8]

  • Large Spills (>50 mL): Evacuate the laboratory immediately and close the doors.[8] Alert your institution's environmental health and safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Conclusion: A Commitment to Safety

The safe handling of this compound in a research and development setting is achievable through a comprehensive understanding of its hazards, the diligent use of engineering controls and PPE, and a well-practiced emergency response plan. By integrating the principles outlined in this guide into daily laboratory operations, scientists can protect themselves and their colleagues while advancing their critical research.

References

Methodological & Application

Introduction: Unveiling the Potential of a Versatile Diarylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to m-(o-Toluidino)phenol: Synthesis and Applications

This compound, also known as 3-(2-methylanilino)phenol, is a diarylamine phenol derivative with significant potential as a precursor in organic synthesis. Its structure uniquely combines a nucleophilic secondary amine with an activatable phenol ring, positioning it as an ideal starting material for the construction of complex heterocyclic systems. Phenolic compounds are recurring and vital motifs in a vast number of FDA-approved pharmaceuticals, underscoring the importance of developing versatile phenol-based building blocks.[1] This guide provides a comprehensive overview of this compound, from its synthesis to its application as a key intermediate in the formation of high-value phenoxazine and carbazole scaffolds. The protocols and applications described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this compound's unique reactivity.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical properties is paramount for its effective use in synthesis. The key data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO[2]
Monoisotopic Mass 199.09972 Da[2]
IUPAC Name 3-(2-methylanilino)phenolPubChem
CAS Number 6264-98-8[3]
Predicted XlogP 3.5[2]
Appearance Solid (predicted)General Knowledge
SMILES CC1=CC=CC=C1NC2=CC(=CC=C2)O[2]
InChIKey SUHWXARLXCIBFK-UHFFFAOYSA-N[2]

PART 1: Synthesis of the Precursor: this compound

The formation of the C-N bond in diarylamines is most efficiently achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as a robust and versatile method for this transformation, offering high functional group tolerance and broad substrate scope.[4][5] We present a proposed protocol for the synthesis of this compound via the palladium-catalyzed coupling of 3-iodophenol and o-toluidine.

Causality and Experimental Rationale

The choice of catalyst, ligand, and base is critical for a successful Buchwald-Hartwig amination.

  • Palladium Precatalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common and effective source of Pd(0), which is essential for initiating the catalytic cycle through oxidative addition to the aryl halide.[6]

  • Ligand (XPhos): Bulky, electron-rich phosphine ligands like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are crucial.[6] Their steric bulk promotes the final reductive elimination step to release the product, while their electron-donating nature accelerates the initial oxidative addition, thereby increasing the overall reaction rate and efficiency.[6]

  • Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base. Its primary role is to deprotonate the amine (o-toluidine) to form the more nucleophilic amide anion in situ, which then participates in the catalytic cycle.[7] Its bulk prevents it from acting as a competing nucleophile.

Workflow for Synthesis of this compound

The logical flow from starting materials to the final product is depicted below.

cluster_reactants Starting Materials cluster_reagents Catalytic System & Base 3-Iodophenol 3-Iodophenol Reaction Buchwald-Hartwig Cross-Coupling 3-Iodophenol->Reaction o-Toluidine o-Toluidine o-Toluidine->Reaction Pd2(dba)3 Pd₂(dba)₃ Pd2(dba)3->Reaction XPhos XPhos XPhos->Reaction NaOtBu NaOtBu NaOtBu->Reaction Toluene Toluene Toluene->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Buchwald-Hartwig synthesis workflow.

Protocol 1: Synthesis of this compound

Materials:

  • 3-Iodophenol (1.0 eq)

  • o-Toluidine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add NaOtBu, Pd₂(dba)₃, and XPhos. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add 3-iodophenol, o-toluidine, and anhydrous toluene.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

PART 2: Application in Heterocyclic Synthesis

The true synthetic utility of this compound lies in its ability to serve as a single-molecule precursor for valuable heterocyclic cores through intramolecular cyclization.

Application I: Synthesis of N-Methylphenoxazine Derivatives

Phenoxazines are a critical class of heterocycles found in dyes, chemosensors, and biologically active molecules, including antitumor agents.[8][9] Typically, their synthesis involves the condensation of 2-aminophenols with other components.[10] Here, we propose a direct route via an intramolecular oxidative C-O bond formation from this compound.

Causality and Mechanistic Insight

An oxidative cyclization can be achieved using palladium catalysis with molecular oxygen as the terminal oxidant.[11]

  • Mechanism: The reaction is proposed to proceed via coordination of the palladium(II) catalyst to the phenol. This is followed by a directed C-H activation at the ortho position of the toluidine ring, facilitated by the proximal secondary amine. Subsequent reductive elimination forms the C-O bond and the phenoxazine ring, regenerating a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) by molecular oxygen to complete the catalytic cycle.

  • Reagent Rationale: Palladium(II) acetate is an effective catalyst for oxidative cyclizations.[11] Molecular oxygen (O₂) is an environmentally benign and cost-effective terminal oxidant. The presence of a mild base like sodium carbonate can facilitate the initial deprotonation of the phenol.

Start This compound Coordination Pd(II) Coordination to Phenol Start->Coordination Activation Intramolecular C-H Activation at ortho-position Coordination->Activation Elimination Reductive Elimination (C-O bond formation) Activation->Elimination Product Phenoxazine Product + Pd(0) Elimination->Product Reoxidation Pd(0) Reoxidation with O₂ Product->Reoxidation Catalyst Pd(II) Catalyst Reoxidation->Catalyst Catalyst->Coordination

Caption: Proposed catalytic cycle for phenoxazine synthesis.

Protocol 2: Proposed Synthesis of a Phenoxazine Derivative

Materials:

  • This compound (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)

  • Sodium Carbonate (Na₂CO₃, 2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Molecular Oxygen (O₂, balloon or bubbled)

Procedure:

  • Setup: To a round-bottom flask, add this compound, Pd(OAc)₂, and Na₂CO₃.

  • Solvent and Atmosphere: Add DMSO and flush the system with O₂ (a balloon of O₂ is sufficient).

  • Reaction: Heat the mixture to 120 °C and stir under the O₂ atmosphere for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography to isolate the target phenoxazine derivative.

Application II: Synthesis of Carbazole Derivatives

Carbazole heterocycles are ubiquitous in nature and are core motifs in pharmaceuticals and materials for organic electronics.[12][13] The synthesis of carbazoles often involves the cyclization of diarylamines. A palladium-catalyzed intramolecular C-H arylation provides a modern and direct approach to construct the carbazole skeleton from this compound.

Causality and Mechanistic Insight

This transformation relies on a C-H activation/C-C bond-forming cyclization.

  • Mechanism: The reaction likely begins with the coordination of the palladium catalyst. A concerted metalation-deprotonation (CMD) pathway is plausible, where the C-H bond on one aromatic ring is activated, followed by intramolecular coupling to the other ring and subsequent reductive elimination. An oxidant is required to regenerate the active catalytic species.

  • Reagent Rationale:

    • Catalyst: Pd(OAc)₂ is a standard precatalyst for such C-H functionalization reactions.

    • Oxidant: Benzoquinone (BQ) or silver salts (e.g., Ag₂CO₃) are often used as stoichiometric oxidants in these cyclizations to facilitate the turnover of the palladium catalyst.

    • Acid: An acid additive like pivalic acid (PivOH) can act as a proton shuttle in the CMD step, accelerating the C-H activation.[14]

Protocol 3: Proposed Synthesis of a Carbazole Derivative

Materials:

  • This compound (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)

  • Silver Carbonate (Ag₂CO₃, 2.0 eq) as oxidant

  • Pivalic Acid (PivOH, 30 mol%)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Reagent Addition: In a sealed tube, combine this compound, Pd(OAc)₂, Ag₂CO₃, and PivOH.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon).

  • Solvent and Reaction: Add anhydrous DCE and seal the tube. Heat the reaction mixture to 130 °C for 24-48 hours.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with dichloromethane.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography to afford the desired substituted carbazole product.

Summary of Proposed Synthetic Applications

ReactionPrecursorKey ReagentsSolventProduct Class
Buchwald-Hartwig Amination 3-Iodophenol, o-ToluidinePd₂(dba)₃, XPhos, NaOtBuTolueneDiaryl Amine
Oxidative Cyclization This compoundPd(OAc)₂, O₂DMSOPhenoxazine
C-H Arylation This compoundPd(OAc)₂, Ag₂CO₃, PivOHDCECarbazole

Conclusion

This compound is a strategically valuable, yet underutilized, building block in organic synthesis. Its facile preparation via established cross-coupling methods, such as the Buchwald-Hartwig amination, makes it readily accessible. More importantly, its intrinsic structure as a linked phenol-aniline system provides a direct and atom-economical entry into the synthesis of complex and medicinally relevant phenoxazine and carbazole heterocycles. The protocols detailed in this guide, grounded in established mechanistic principles, offer a clear roadmap for researchers to unlock the synthetic potential of this versatile intermediate.

References

Application Notes & Protocols: Leveraging m-(o-Toluidino)phenol as a Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

m-(o-Toluidino)phenol is a diarylamine compound distinguished by its unique structural arrangement, incorporating both a phenolic hydroxyl group and a secondary amine linkage to a toluidine moiety. This configuration imparts a rich chemical reactivity, establishing it as a valuable and versatile precursor for the synthesis of a diverse array of novel compounds, particularly within the realm of medicinal chemistry. The inherent electronic properties and the strategic positioning of its functional groups allow for targeted modifications and the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its physicochemical properties and offering comprehensive, field-proven protocols for its application in the synthesis of high-value compounds such as phenoxazine derivatives and other functionalized molecules. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

This compound, with the molecular formula C13H13NO, serves as a critical building block in organic synthesis.[1] Its structure, featuring an electron-donating hydroxyl group and an amino linkage, activates the aromatic rings, making them susceptible to various electrophilic substitution reactions.[2] This heightened reactivity, coupled with the potential for intramolecular cyclization, positions this compound as an ideal starting material for the generation of heterocyclic systems, which are prevalent scaffolds in numerous biologically active molecules.[3][4]

Phenoxazines, for instance, are a prominent class of nitrogen- and oxygen-containing heterocycles that can be efficiently synthesized from precursors like this compound. These compounds have garnered significant interest due to their broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimalarial properties.[3][4][5][6] The well-known anticancer agent Actinomycin D, for example, features a phenoxazine core, underscoring the therapeutic potential of this heterocyclic system.[5][6]

This guide will elucidate the practical application of this compound as a precursor, focusing on key synthetic transformations that unlock its potential for generating novel and diverse chemical entities.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a precursor is paramount for successful reaction design and optimization.

PropertyValueReference
Molecular Formula C13H13NO[1]
Molecular Weight 199.25 g/mol [7]
Appearance Off-white to light brown crystalline powder
Melting Point Not readily available; requires experimental determination
Boiling Point 348.6 °C at 760 mmHg (Predicted)[7]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, DMF, DMSO). Sparingly soluble in water.
pKa The phenolic hydroxyl group is weakly acidic.[2]

Synthetic Pathways Utilizing this compound

The strategic arrangement of functional groups in this compound allows for a variety of synthetic transformations. This section details protocols for key reactions that leverage its unique reactivity.

Synthesis of Phenoxazine Scaffolds via Oxidative Cyclization

The synthesis of the phenoxazine core is a cornerstone application of this compound. This transformation typically proceeds via an oxidative cyclization, where the phenolic hydroxyl and the secondary amine participate in the formation of the heterocyclic ring.

Causality of Experimental Choices: The choice of an oxidizing agent is critical for effecting the intramolecular C-N and C-O bond formation. A mild oxidant is preferred to avoid over-oxidation of the phenol or amine moieties. The reaction is often catalyzed by a transition metal complex, which facilitates the redox process. The solvent choice is dictated by the solubility of the reactants and the reaction temperature. Non-polar, high-boiling solvents are often suitable.

Workflow for Phenoxazine Synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A This compound E Heat under Inert Atmosphere A->E B Oxidizing Agent (e.g., DDQ, O2) B->E C Catalyst (e.g., Pd(TFA)2) C->E D Solvent (e.g., Toluene) D->E F Cool and Filter E->F G Solvent Evaporation F->G H Column Chromatography G->H I Characterization (NMR, MS, IR) H->I J Phenoxazine Product I->J

Caption: Oxidative cyclization workflow for phenoxazine synthesis.

Detailed Protocol: Palladium-Catalyzed Oxidative Cyclization

This protocol is adapted from methodologies for oxidative cyclizations of phenols.[8]

Materials:

  • This compound

  • Palladium(II) trifluoroacetate (Pd(TFA)2)

  • Pyridine

  • Sodium Carbonate (Na2CO3)

  • 3Å Molecular Sieves

  • Toluene (anhydrous)

  • Oxygen (balloon)

  • Silica gel for filtration

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), Pd(TFA)2 (0.05 equiv), pyridine (0.20 equiv), Na2CO3 (2.0 equiv), and 3Å molecular sieves (500 mg per mmol of substrate).

  • Evacuate and backfill the flask with oxygen (via a balloon).

  • Add anhydrous toluene to achieve a substrate concentration of 0.1 M.

  • Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phenoxazine derivative.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, typically more fluorescent, product spot. The final product structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Functionalization via Electrophilic Aromatic Substitution

The electron-rich nature of the aromatic rings in this compound makes it an excellent substrate for electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring.[9][10][11] This aldehyde functionality can then serve as a handle for further synthetic modifications.

Causality of Experimental Choices: The Vilsmeier reagent, a chloroiminium ion, is a weak electrophile that selectively reacts with highly activated aromatic systems.[9] The reaction is typically carried out in an aprotic polar solvent like DMF, which also serves as a reactant in the formation of the Vilsmeier reagent.[12] Temperature control is crucial to prevent side reactions.

Workflow for Vilsmeier-Haack Formylation:

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A POCl3 C Cool to 0 °C A->C B DMF (Solvent & Reagent) B->C D Vilsmeier Reagent Formation C->D E Add this compound D->E F Stir at Room Temperature E->F G Aqueous Workup (e.g., NaOAc solution) F->G H Extraction with Organic Solvent G->H I Purification by Chromatography H->I J Characterization I->J K Formylated Product J->K

Caption: Vilsmeier-Haack formylation workflow.

Detailed Protocol: Vilsmeier-Haack Formylation

Materials:

  • This compound

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate (NaOAc)

  • Diethyl ether (Et2O)

  • Water

Procedure:

  • In a round-bottom flask, cool DMF to 0 °C in an ice bath.

  • Slowly add POCl3 (1.5 equiv) to the cooled DMF with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 equiv) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Stir for an additional 10 minutes at 0 °C.

  • Dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the formylated product.

Self-Validation: The formation of the aldehyde can be confirmed by the appearance of a characteristic peak around 9.5-10.0 ppm in the ¹H NMR spectrum and a strong C=O stretching band around 1670-1700 cm⁻¹ in the IR spectrum.

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an acidic proton of a carbonyl compound, or in this case, an activated aromatic ring.[13] This reaction provides a straightforward route to β-amino-carbonyl compounds and their analogues.[14]

Causality of Experimental Choices: The reaction proceeds via the formation of an iminium ion from an amine and an aldehyde (commonly formaldehyde).[13] The electron-rich phenol then acts as a nucleophile, attacking the iminium ion.[14] The reaction is often acid or base-catalyzed. The choice of amine and aldehyde allows for the introduction of diverse substituents.

Detailed Protocol: Mannich Reaction

This protocol is a representative example for the aminomethylation of a phenol.[15][16]

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • A secondary amine (e.g., dimethylamine, morpholine)

  • Ethanol

  • Hydrochloric acid (catalytic amount, if needed)

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of the secondary amine, followed by an equimolar amount of formaldehyde solution.

  • If necessary, add a catalytic amount of hydrochloric acid.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the aminomethylated product.

Self-Validation: The introduction of the aminomethyl group can be verified by the appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the methylene bridge and the substituents from the amine.

Synthesis of Azo Dyes

The presence of the amino and hydroxyl groups makes this compound a suitable coupling component in the synthesis of azo dyes.[17] Azo dyes are characterized by the -N=N- functional group and are widely used as colorants.

Causality of Experimental Choices: The synthesis of azo dyes is a two-step process. First, a primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[18][19] The resulting diazonium salt then acts as an electrophile and couples with an electron-rich aromatic compound, such as this compound.[20] The reaction is typically carried out in a slightly alkaline or acidic medium, depending on the coupling partner.

Detailed Protocol: Azo Coupling

Materials:

  • A primary aromatic amine (e.g., aniline, p-toluidine)

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • This compound

  • Sodium hydroxide (NaOH)

  • Ice

Procedure: Part A: Diazotization

  • Dissolve the primary aromatic amine in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

  • Stir the mixture for 15-20 minutes to ensure complete formation of the diazonium salt.

Part B: Coupling

  • In a separate beaker, dissolve this compound in an aqueous solution of sodium hydroxide and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the solution of this compound with vigorous stirring, maintaining the temperature below 5 °C.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring for 30 minutes in the ice bath.

  • Collect the precipitated dye by vacuum filtration, wash with cold water, and dry.

Self-Validation: The formation of the azo dye is visually evident by the intense color of the product. The structure can be confirmed by UV-Vis spectroscopy, which will show a characteristic absorption in the visible region, and by other standard spectroscopic techniques.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of novel compounds with significant potential in medicinal chemistry and materials science. Its unique structural features allow for the efficient construction of complex heterocyclic systems like phenoxazines and the introduction of diverse functional groups through well-established synthetic methodologies. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this important building block, with a strong emphasis on the rationale behind experimental design and the importance of self-validating procedures to ensure scientific rigor.

References

Application Notes and Protocols for m-(o-Toluidino)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement

The diarylamine scaffold, featuring two aryl groups linked by a nitrogen atom, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. When coupled with a phenolic hydroxyl group, as in the case of m-(o-Toluidino)phenol, the resulting molecule presents a rich pharmacophore with potential for diverse biological activities. While specific research on this compound is limited in publicly available literature, its structural alerts—a diarylamine moiety and a phenolic hydroxyl group—suggest a high potential for therapeutic applications. This guide, therefore, serves as a comprehensive roadmap for the medicinal chemist to unlock the potential of this intriguing molecule. We will navigate through its synthesis, potential therapeutic targets, and provide detailed protocols for its evaluation, drawing upon established principles of drug discovery and the known bioactivities of related compounds.

Physicochemical Properties and Synthesis of this compound

The strategic positioning of the hydroxyl and amino groups on the aromatic rings of this compound is expected to significantly influence its physicochemical properties, such as solubility and hydrogen bonding capacity.[1] These characteristics are crucial for its interaction with biological targets.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₁₃NOBased on chemical structure
Molecular Weight 199.25 g/mol Calculated from the molecular formula
Appearance Off-white to light brown solidTypical for phenolic compounds
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, Methanol)The phenolic group may impart slight aqueous solubility, while the aromatic rings favor organic solvents.
pKa ~10 (phenolic hydroxyl), ~4-5 (aromatic amine)Estimated based on similar phenolic and aniline structures.
Proposed Synthesis Protocol: Buchwald-Hartwig Amination

A robust and versatile method for the synthesis of diarylamines is the Palladium-catalyzed Buchwald-Hartwig amination. This protocol outlines a general procedure for the synthesis of this compound.

Reaction Scheme:

Buchwald-Hartwig Amination reagents 3-Bromophenol + o-Toluidine catalyst Pd₂(dba)₃ Xantphos Cs₂CO₃ Toluene, 100 °C reagents->catalyst product This compound catalyst->product

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Materials:

  • 3-Bromophenol

  • o-Toluidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add 3-Bromophenol (1.0 eq), o-Toluidine (1.2 eq), Cesium Carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous Toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Medicinal Chemistry Applications

The structural motifs within this compound suggest several avenues for therapeutic exploration. Phenolic compounds are well-known for their antioxidant properties, while the diarylamine scaffold is present in numerous kinase inhibitors.[2][3]

Antioxidant and Anti-inflammatory Activity

Phenolic compounds can act as radical scavengers, mitigating oxidative stress implicated in various diseases.[4][5] The phenolic hydroxyl group in this compound is a key feature for this potential activity.

Hypothesized Mechanism of Action:

Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) Neutral_Molecule Neutralized Species ROS->Neutral_Molecule is reduced to Cellular_Damage Cellular Damage ROS->Cellular_Damage causes Phenol This compound Phenol->ROS donates H• Phenoxy_Radical Stable Phenoxy Radical Phenol->Phenoxy_Radical forms Reduced_Damage Reduced Cellular Damage Phenoxy_Radical->Reduced_Damage leads to

Caption: Hypothesized antioxidant mechanism of this compound.

Kinase Inhibition in Oncology

The diarylamine core is a common feature in many ATP-competitive kinase inhibitors. By designing and synthesizing derivatives of this compound, it may be possible to target specific kinases involved in cancer cell proliferation and survival.

Experimental Protocols for Biological Evaluation

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol provides a method to assess the in vitro antioxidant capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the stock solution in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

Protocol: General Kinase Inhibition Assay

This protocol outlines a general framework for screening this compound and its derivatives against a panel of kinases.

Materials:

  • This compound derivatives

  • Recombinant kinases

  • Kinase-specific peptide substrates

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.

  • Add the test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Determine the IC₅₀ values by plotting the percentage of kinase inhibition versus the compound concentration.

Structure-Activity Relationship (SAR) Exploration

To optimize the biological activity of this compound, a systematic SAR study is essential.[6] The following workflow is proposed:

SAR Workflow Start Synthesize this compound Core A Derivatize Phenolic -OH (Ethers, Esters) Start->A B Modify Toluidine Ring (Substituents at various positions) Start->B C Modify Phenol Ring (Substituents ortho/para to -OH) Start->C Screen Screen Analogs in Biological Assays (e.g., Antioxidant, Kinase Panel) A->Screen B->Screen C->Screen Analyze Analyze SAR Data Screen->Analyze Optimize Identify Lead Compound(s) for Optimization Analyze->Optimize

Caption: Proposed workflow for SAR studies on this compound.

By systematically modifying the phenolic hydroxyl group, and the substitution patterns on both aromatic rings, it will be possible to identify key structural features that govern the desired biological activity.

Conclusion

While direct experimental data on this compound is currently scarce, its structural components strongly suggest its potential as a valuable scaffold in medicinal chemistry. This guide provides a foundational framework for researchers to synthesize, evaluate, and optimize this molecule and its derivatives for a range of therapeutic applications, from antioxidant and anti-inflammatory agents to targeted kinase inhibitors. The provided protocols are designed to be robust and adaptable, enabling a thorough investigation into the promising biological activities of this compound class.

References

Application Note: Protocols for the Characterization of m-(o-Toluidino)phenol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing m-(o-Toluidino)phenol as a potential inhibitor in enzyme assays. Due to its chemical structure, which incorporates both phenolic and toluidine moieties, this compound presents as a candidate for interacting with enzymes, particularly oxidoreductases. This document details protocols for screening its inhibitory effects against two model enzymes: mushroom tyrosinase and horseradish peroxidase. Furthermore, it provides a framework for conducting kinetic studies to elucidate the mechanism of inhibition. The protocols are designed to be self-validating, incorporating essential controls and detailed data analysis steps to ensure scientific rigor and reproducibility.

Foundational Concepts

The Scientific Rationale: Why Test this compound?

This compound is an organic compound featuring a diaryl amine structure with hydroxyl (-OH) and secondary amine (-NH-) groups attached to separate aromatic rings[1][2]. The presence of a phenol group is significant, as phenolic compounds are a well-established class of enzyme inhibitors, known to interact with various enzymes through hydrogen bonding or by acting as antioxidants that interfere with oxidative reaction mechanisms[3][4]. They have shown potent inhibitory activity against enzymes like tyrosinase and lipoxygenase[3]. The toluidine component, an aromatic amine, also contributes to the molecule's chemical reactivity[5]. This combination suggests that this compound could act as an inhibitor for enzymes involved in oxidation processes, making it a compound of interest for screening.

Principles of Enzyme Inhibition Kinetics

Understanding how a compound inhibits an enzyme is crucial for drug development and mechanistic studies. Inhibition can be broadly classified as reversible or irreversible. Reversible inhibitors, which are the focus of these protocols, bind to the enzyme through non-covalent interactions and can be characterized by their kinetic patterns[6].

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[7]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. This binding event reduces the enzyme's catalytic efficiency but does not affect substrate binding. Consequently, Vmax is decreased while Km remains unchanged.[7]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product. This mode of inhibition decreases both Vmax and Km.[7]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site. This affects both Km and Vmax.[8]

These distinct mechanisms can be identified by analyzing reaction rates at varying substrate and inhibitor concentrations, often visualized using a Lineweaver-Burk plot.[7][9]

General Experimental Workflow

The process of evaluating this compound as an enzyme inhibitor follows a logical progression from initial screening to detailed mechanistic studies.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_kinetic Phase 3: Mechanistic Study prep_reagents Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Stocks) prep_dilutions Serial Dilutions of this compound prep_reagents->prep_dilutions screen_assay Perform Endpoint or Kinetic Assay (96-well plate) prep_dilutions->screen_assay calc_ic50 Calculate % Inhibition and Determine IC50 screen_assay->calc_ic50 kinetic_assay Kinetic Assays (Vary [Substrate] at fixed [Inhibitor]) calc_ic50->kinetic_assay If inhibition is confirmed plot_data Generate Michaelis-Menten & Lineweaver-Burk Plots kinetic_assay->plot_data determine_mech Determine Km, Vmax, and Inhibition Type plot_data->determine_mech

Figure 1: General workflow for inhibitor characterization.

Protocol 1: Tyrosinase Inhibition Assay

This protocol is designed to measure the inhibition of mushroom tyrosinase's diphenolase activity, which catalyzes the oxidation of L-DOPA to the colored product dopachrome.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control Inhibitor)[10]

  • Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO, ACS Grade)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at ~475 nm[10]

Reagent Preparation
ReagentPreparation InstructionsStorage
Phosphate Buffer 50 mM, pH 6.84°C
Tyrosinase Stock Dissolve in cold Phosphate Buffer to achieve a stock concentration of 1000 U/mL.Aliquot and store at -20°C. Keep on ice during use.
Working Enzyme Dilute the stock solution in cold Phosphate Buffer to 60 U/mL immediately before use.[10]Prepare fresh.
L-DOPA Substrate Dissolve L-DOPA in Phosphate Buffer to a concentration of 10 mM.[10]Prepare fresh just before use as it is prone to auto-oxidation. Protect from light.
Inhibitor Stock Dissolve this compound in DMSO to create a 10 mM stock solution.-20°C, protected from light.
Positive Control Dissolve Kojic Acid in Phosphate Buffer or DMSO to create a 2 mM stock solution.[10]-20°C
Assay Procedure (96-Well Plate)
  • Prepare Inhibitor Dilutions: Create a series of dilutions of the this compound stock solution using Phosphate Buffer. Ensure the final DMSO concentration in the assay well does not exceed 2%, as higher concentrations can affect enzyme activity. Prepare a corresponding vehicle control with the same final DMSO concentration.

  • Plate Setup: Add reagents to the wells according to the table below. It is recommended to prepare a master mix for components added to multiple wells to minimize pipetting errors.

Well TypeReagent 1Volume (µL)Reagent 2Volume (µL)Reagent 3Volume (µL)
Test (T) Inhibitor Dilution20Phosphate Buffer100Working Enzyme40
Test Blank (Tb) Inhibitor Dilution20Phosphate Buffer140None0
Enzyme Control (EC) Vehicle (DMSO in Buffer)20Phosphate Buffer100Working Enzyme40
Control Blank (Eb) Vehicle (DMSO in Buffer)20Phosphate Buffer140None0
Positive Control (PC) Kojic Acid Dilution20Phosphate Buffer100Working Enzyme40
  • Pre-incubation: Gently tap the plate to mix and incubate at 37°C for 10 minutes.[10]

  • Reaction Initiation: Start the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to all wells (T, EC, PC). The total volume in each reaction well should be 200 µL.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 20 minutes) and then measure the final absorbance.[10][11]

Data Analysis
  • Correct for Background: Subtract the absorbance of the blank wells (Tb, Eb) from their corresponding test wells (T, EC).

    • Corrected Test Rate (ΔA/min) = Rate(T) - Rate(Tb)

    • Corrected Control Rate (ΔA/min) = Rate(EC) - Rate(Eb)

  • Calculate Percent Inhibition:

    • % Inhibition = [ (Corrected Control Rate - Corrected Test Rate) / Corrected Control Rate ] x 100[11]

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Peroxidase Inhibition Assay

This protocol measures the inhibition of horseradish peroxidase (HRP), which uses hydrogen peroxide to oxidize a chromogenic substrate.

Materials and Reagents
  • Horseradish Peroxidase (HRP) (EC 1.11.1.7)

  • Pyrogallol

  • Hydrogen Peroxide (H₂O₂) (30% w/w solution)

  • This compound (Test Compound)

  • L-cysteine or Sodium Azide (Positive Control Inhibitor)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 6.0)

  • DMSO, 96-well plates, and microplate reader as in Protocol 1.

Reagent Preparation
ReagentPreparation InstructionsStorage
Phosphate Buffer 100 mM, pH 6.0 at 20°C4°C
HRP Stock Dissolve in cold Phosphate Buffer to a suitable stock concentration (e.g., 1 mg/mL).-20°C. Keep on ice.
Working Enzyme Dilute the stock to a working concentration that gives a linear rate of ~0.05-0.1 ΔA/min (e.g., ~0.5 units/mL).Prepare fresh.
Peroxide Solution Prepare a 0.5% (w/w) H₂O₂ solution by diluting the 30% stock in ultrapure water.Prepare fresh.
Pyrogallol Solution Prepare a 5% (w/v) solution in ultrapure water.Prepare fresh and keep on ice, protected from light.
Inhibitor/Control Prepare as described in Protocol 1.-20°C
Assay Procedure (3 mL Cuvette Method, adaptable to plates)

This protocol is described for a standard spectrophotometer but can be scaled down for a 96-well plate.

  • Assay Mixture: In a cuvette, prepare the reaction mixture. Final volume is 3.0 mL.

    • 2.5 mL Phosphate Buffer

    • 0.2 mL Peroxide Solution

    • 0.1 mL Pyrogallol Solution

    • Variable volume of inhibitor/vehicle and buffer to reach the final volume.

  • Equilibration: Mix by inversion and equilibrate to 20°C in the spectrophotometer for ~5 minutes to establish a baseline.

  • Reaction Initiation: Add 0.2 mL of Working HRP solution to the cuvette.

  • Absorbance Measurement: Immediately mix by inversion and record the increase in absorbance at 420 nm for 3-5 minutes. The rate should be calculated from the initial, linear portion of the curve.

Data Analysis

Analysis follows the same principles as in section 3.4, using the initial rates (ΔA₄₂₀/min) to calculate percent inhibition and IC₅₀.

Protocol 3: Determining the Mechanism of Inhibition

Once inhibition is confirmed and the IC₅₀ is determined, this protocol can be used to investigate the mechanism.

Experimental Design

The core principle is to measure the initial reaction velocity at several substrate concentrations in the absence and presence of fixed concentrations of this compound.

  • Select Inhibitor Concentrations: Choose two or three fixed concentrations of the inhibitor, typically around the IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Vary Substrate Concentration: For each inhibitor concentration (including zero inhibitor), perform the enzyme assay (either Tyrosinase or Peroxidase) across a range of substrate concentrations. A typical range is 0.2x Km to 5x Km of the substrate.[6] If the Km is unknown, a wide range of concentrations should be tested.

  • Measure Initial Rates: For each condition, accurately determine the initial velocity (v) of the reaction.

Data Analysis and Interpretation
  • Michaelis-Menten Plot: Plot initial velocity (v) versus substrate concentration ([S]) for each inhibitor concentration. This provides a direct visualization of the inhibition's effect on Vmax and Km.

  • Lineweaver-Burk Plot: For a quantitative analysis, transform the data by plotting 1/v versus 1/[S]. This double reciprocal plot linearizes the Michaelis-Menten equation (1/v = (Km/Vmax)(1/[S]) + 1/Vmax).[6][7]

    • Y-intercept = 1/Vmax

    • X-intercept = -1/Km

    • Slope = Km/Vmax

By observing how the lines on the Lineweaver-Burk plot change with increasing inhibitor concentration, the mechanism can be determined.

G cluster_main Potential Inhibition Mechanisms of this compound Enzyme Enzyme (Tyrosinase/Peroxidase) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex Substrate Substrate (L-DOPA/Pyrogallol) Substrate->ES_Complex Inhibitor Inhibitor (this compound) Inhibitor->EI_Complex Competitive (Binds to Active Site) ESI_Complex Enzyme-Substrate-Inhibitor Complex Inhibitor->ESI_Complex Uncompetitive/ Mixed (Binds to Allosteric Site) Product Product ES_Complex->Product Catalysis ES_Complex->ESI_Complex

Figure 2: Conceptual diagram of reversible inhibition mechanisms.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High background signal in blank wells Substrate auto-oxidation.Prepare substrate solution fresh immediately before use. Protect from light. Degas buffer if necessary.
No or low enzyme activity Improper enzyme storage/handling; Incorrect buffer pH; Inactive enzyme.Ensure enzyme is kept on ice and stored correctly. Verify buffer pH.[12] Test enzyme activity with a new batch.
Inconsistent replicates Pipetting errors; Incomplete mixing.Use calibrated pipettes. Prepare master mixes for common reagents. Ensure thorough mixing after adding reagents.
Inhibitor precipitates in assay Poor solubility of this compound at the tested concentration.Lower the inhibitor concentration. Ensure the final DMSO concentration is consistent and sufficient, but not above 2-5%.

References

Application Notes & Protocols: Elucidating the Mechanism of Action of m-(o-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

m-(o-Toluidino)phenol is an aromatic organic compound characterized by a phenol ring linked to an o-toluidine moiety through a secondary amine bridge. Its chemical structure, possessing both a hydroxyl (-OH) group from the phenol and a secondary amine from the toluidine, suggests a potential for diverse biological activities. While it is recognized as a chemical intermediate and a potential impurity in the synthesis of pharmaceuticals like Phentolamine Mesylate[1][2], dedicated studies on its specific mechanism of action are not extensively documented.

The phenolic scaffold is a recurring motif in numerous biologically active compounds, including a significant number of FDA-approved drugs.[3] Phenols are well-documented for their antioxidant, anti-inflammatory, and cytotoxic properties.[4][5][6][7] These effects are often attributed to the ability of the hydroxyl group to donate a hydrogen atom, thereby neutralizing reactive oxygen species (ROS), and to modulate key cellular signaling pathways.[2][6] Similarly, toluidine and its derivatives have been noted for their interactions with biological macromolecules, with some exhibiting staining properties for acidic tissue components and nucleic acids.[8]

Given the limited direct research on this compound, this guide provides a comprehensive framework for researchers and drug development professionals to investigate its potential mechanisms of action. The following sections outline hypothesized biological activities based on its chemical structure and provide detailed, validated protocols to systematically explore these hypotheses.

Hypothesized Mechanisms of Action

Based on the chemical functionalities of this compound, we can postulate several plausible mechanisms of action that warrant investigation:

  • Antioxidant Activity: The phenolic hydroxyl group is a prime candidate for conferring antioxidant properties. This compound may act as a direct scavenger of free radicals or indirectly by upregulating endogenous antioxidant defense systems.

  • Anti-inflammatory Effects: Many phenolic compounds modulate inflammatory pathways. It is hypothesized that this compound could inhibit key pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) pathway.

  • Cytotoxicity and Anti-proliferative Effects: The ability of phenols to denature proteins and disrupt cell membranes could translate to cytotoxic effects against various cell lines, particularly cancer cells.[4] Investigating its impact on cell viability, apoptosis, and cell cycle progression is crucial.

  • Enzyme Inhibition: The structure of this compound may allow it to bind to the active sites of various enzymes, potentially leading to their inhibition. Cyclooxygenases (COX) and lipoxygenases (LOX), key enzymes in the inflammatory response, are plausible targets.

Experimental Workflows and Protocols

To systematically investigate the hypothesized mechanisms of action, a tiered experimental approach is recommended. The following protocols are designed to be self-validating and are based on established methodologies.

Tier 1: Foundational In Vitro Screening

The initial tier focuses on establishing the basic bioactivity profile of this compound.

Objective: To determine the direct radical scavenging ability of this compound.

Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at 10 mM.

    • Prepare serial dilutions of the test compound (e.g., 1, 5, 10, 25, 50, 100 µM) in the same solvent.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each concentration of the test compound or control.

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance in the presence of the test compound.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Expected Outcome: A dose-dependent increase in radical scavenging activity would suggest direct antioxidant potential.

Data Presentation:

CompoundIC50 (µM)
This compoundExperimental Value
Ascorbic Acid (Control)Known Value

Objective: To evaluate the effect of this compound on the viability and proliferation of cultured cells.

Methodology: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

  • Cell Culture:

    • Seed cells (e.g., HeLa, A549, or a relevant cell line) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

    • Incubate the cells for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = (A_sample / A_control) * 100

    • Determine the IC50 value (concentration that inhibits 50% of cell growth).

Expected Outcome: A dose-dependent decrease in cell viability would indicate cytotoxic or anti-proliferative effects.

Data Presentation:

Cell LineTreatment DurationIC50 (µM)
HeLa48 hoursExperimental Value
A54948 hoursExperimental Value
Tier 2: Mechanistic Elucidation

If the initial screening reveals significant bioactivity, the next tier of experiments aims to dissect the underlying molecular mechanisms.

Objective: To determine if this compound inhibits the NF-κB signaling pathway.

Methodology: Western Blot Analysis of NF-κB Pathway Proteins

  • Cell Culture and Treatment:

    • Culture macrophage-like cells (e.g., RAW 264.7) to 80% confluency.

    • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 30-60 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65).

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein levels.

Expected Outcome: A reduction in the phosphorylation of IκBα and p65 in the presence of this compound would suggest inhibition of the NF-κB pathway.

Visualization of Proposed Pathway:

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 (Active) p_IkBa->p65_p50 IκBα Degradation Releases p65/p50 Nucleus Nucleus p65_p50->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription Compound This compound Compound->IKK Inhibits? Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis Cell_Culture Seed Cells Treatment Treat with this compound (IC50 concentration) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate Incubate (15 min) Add_Stains->Incubate Flow_Cytometry Flow Cytometry Analysis Incubate->Flow_Cytometry Data_Quant Quantify Cell Populations (Live, Apoptotic, Necrotic) Flow_Cytometry->Data_Quant

References

Application Notes and Protocols: m-(o-Toluidino)phenol in the Development of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant global challenge across numerous industries, from infrastructure and transportation to energy and manufacturing.[1] The economic and safety implications of corrosion necessitate the development of effective and environmentally benign protective strategies. Among these, the application of corrosion inhibitors is a highly practical and cost-effective approach.[2][3] Organic corrosion inhibitors, particularly those containing heteroatoms such as nitrogen and oxygen, have garnered substantial interest due to their ability to adsorb onto metal surfaces and form a protective barrier.[4][5] This guide focuses on m-(o-Toluidino)phenol, a promising organic compound, and its application in the development of novel corrosion inhibitors. We will delve into its mechanism of action, synthesis, and the detailed protocols for evaluating its efficacy.

This compound: A Profile of a Potent Corrosion Inhibitor

This compound is an aromatic organic compound featuring both a hydroxyl (-OH) and a secondary amine (-NH-) functional group attached to a biphenyl-like structure. This unique molecular architecture makes it a compelling candidate for corrosion inhibition. The presence of electron-rich nitrogen and oxygen atoms, along with delocalized π-electrons in the aromatic rings, facilitates strong adsorption onto metal surfaces.[5][6]

Mechanism of Corrosion Inhibition

The inhibitory action of this compound is primarily attributed to its adsorption on the metal surface, which can occur through two main mechanisms: physisorption and chemisorption.[4]

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in acidic solutions.

  • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms (N and O) of the inhibitor and the vacant d-orbitals of the metal, forming a coordinate covalent bond.[6] This process leads to the formation of a stable, protective film that isolates the metal from the corrosive environment.[2][3]

This compound typically acts as a mixed-type inhibitor , meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[7][8] This is evident in electrochemical studies where the presence of the inhibitor shifts both the anodic and cathodic polarization curves to lower current densities.

Caption: Proposed mechanism of corrosion inhibition by this compound.

Synthesis of this compound

While various synthetic routes can be envisioned, a common approach for synthesizing diarylamines is through a Buchwald-Hartwig amination or a related cross-coupling reaction. A plausible laboratory-scale synthesis is outlined below.

Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of m-bromophenol with o-toluidine.

Materials:

  • m-Bromophenol

  • o-Toluidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add m-bromophenol (1.0 eq), o-toluidine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to m-bromophenol).

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Evaluation of Corrosion Inhibition Performance

A comprehensive assessment of a corrosion inhibitor's effectiveness requires a combination of electrochemical and surface analysis techniques.

Protocol 1: Gravimetric (Weight Loss) Measurements

This method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

Materials:

  • Mild steel coupons of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • Various concentrations of this compound

  • Analytical balance

  • Water bath or thermostat

  • Acetone, ethanol, and distilled water for cleaning

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the coupons in the corrosive medium with and without different concentrations of this compound at a constant temperature for a specified period (e.g., 24 hours).

  • Final Weighing: After the immersion period, retrieve the coupons, clean them by immersing in a cleaning solution (e.g., Clarke's solution), wash with distilled water and ethanol, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR = (W₁ - W₂) / (A * t), where W₁ and W₂ are the initial and final weights, A is the surface area, and t is the immersion time.

    • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[3]

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (g m⁻² h⁻¹)Inhibition Efficiency (%)
0 (Blank)50.210.46-
0.115.13.1569.9
0.58.51.7783.1
1.04.20.8891.6
2.02.10.4495.8
Table 1: Example of weight loss data for this compound on mild steel in 1 M HCl at 303 K for 6 hours.
Protocol 2: Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel specimen

    • Counter Electrode (CE): Platinum foil or graphite rod

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

A. Potentiodynamic Polarization (PDP)

This technique determines the corrosion current density (I_corr) and provides insights into whether the inhibitor is anodic, cathodic, or mixed-type.[8]

Procedure:

  • Cell Setup: Assemble the three-electrode cell with the mild steel working electrode immersed in the test solution (with and without inhibitor).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine I_corr.

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(I_corr_blank - I_corr_inh) / I_corr_blank] * 100, where I_corr_blank and I_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[9]

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the charge transfer resistance (R_ct) and the formation of a protective film.[8][10]

Procedure:

  • Cell Setup and OCP Stabilization: Same as for PDP.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as Nyquist and Bode plots. Fit the data to an appropriate equivalent electrical circuit to determine parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100, where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Caption: Workflow for electrochemical evaluation of corrosion inhibitors.

Protocol 3: Surface Analysis Techniques

These techniques provide visual and compositional evidence of the protective film formation.

  • Scanning Electron Microscopy (SEM): Used to observe the surface morphology of the mild steel coupons before and after immersion in the corrosive medium with and without the inhibitor. A smoother surface in the presence of the inhibitor indicates effective protection.[1]

  • Atomic Force Microscopy (AFM): Provides three-dimensional surface topography and roughness parameters, offering a quantitative measure of the surface smoothness and, therefore, the effectiveness of the inhibitor.

  • X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that can confirm the presence of elements from the inhibitor molecule (e.g., N, O) on the metal surface, providing direct evidence of adsorption.

Protocol 4: Quantum Chemical Calculations

Density Functional Theory (DFT) calculations are powerful tools for correlating the molecular structure of an inhibitor with its performance.[7][11][12]

Parameters to Calculate:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher E_HOMO values indicate a greater tendency to donate electrons to the metal surface.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule. Lower E_LUMO values suggest a greater ability to accept electrons from the metal.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and potentially better inhibition efficiency.[13]

  • Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.

  • Mulliken Charges: Indicate the charge distribution on the atoms within the molecule, helping to identify the active centers for adsorption (e.g., N and O atoms).[14]

These theoretical calculations can provide valuable insights into the adsorption mechanism and guide the design of more effective corrosion inhibitors.

Adsorption Isotherm Studies

To understand the interaction between the inhibitor molecules and the metal surface, it is crucial to determine the adsorption isotherm that best fits the experimental data.[15] The degree of surface coverage (θ), obtained from weight loss or electrochemical measurements, is plotted against the inhibitor concentration. Common isotherms include Langmuir, Freundlich, and Temkin. The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, is often found to be a good fit for organic corrosion inhibitors.[3][7][15]

Conclusion and Future Perspectives

This compound demonstrates significant potential as a corrosion inhibitor, particularly for mild steel in acidic environments. Its efficacy stems from its molecular structure, which facilitates strong adsorption and the formation of a protective barrier on the metal surface. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis and evaluation of this compound and other novel inhibitor candidates. Future research should focus on optimizing its performance in various corrosive environments, exploring synergistic effects with other compounds, and conducting long-term stability and toxicity studies to ensure its viability for industrial applications.

References

Application Notes and Protocols for the Functionalization of m-(o-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of m-(o-Toluidino)phenol in Medicinal Chemistry

This compound is a versatile bifunctional molecule that serves as a crucial scaffold in the synthesis of a variety of compounds, particularly in the realm of pharmaceuticals. Its structure, featuring a nucleophilic secondary amine, a reactive phenolic hydroxyl group, and two aromatic rings, offers multiple sites for chemical modification. This allows for the systematic modulation of its physicochemical and pharmacological properties, making it an attractive starting material for drug discovery and development. A notable application is its role as a key precursor in the synthesis of Phentolamine, an α-adrenergic antagonist used in the management of hypertensive crises.[1][2][3]

This technical guide provides a comprehensive overview of the experimental protocols for the functionalization of this compound. We will delve into the strategic considerations for achieving selective modifications at its various reactive sites, supported by mechanistic insights and detailed, field-proven protocols.

I. Synthesis of the Core Scaffold: this compound

The preparation of this compound can be efficiently achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction. This modern cross-coupling method offers a reliable and high-yielding route, superseding harsher, classical methods.[1]

Protocol 1: Buchwald-Hartwig Synthesis of this compound

This protocol outlines the coupling of 3-bromophenol with o-toluidine. The choice of a suitable palladium catalyst and ligand is critical for achieving high yields.

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-bromophenol 3-Bromophenol product This compound 3-bromophenol->product + o-Toluidine o-toluidine o-Toluidine Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., XPhos) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene)

A schematic of the Buchwald-Hartwig amination for this compound synthesis.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Bromophenol173.011.73 g10 mmol
o-Toluidine107.151.29 g12 mmol
Pd₂(dba)₃915.7291.6 mg0.1 mmol
XPhos476.65190.6 mg0.4 mmol
Sodium tert-butoxide96.101.35 g14 mmol
Anhydrous Toluene-50 mL-

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-bromophenol, o-toluidine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction Conditions: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

II. Functionalization of the Aromatic Ring: Electrophilic Aromatic Substitution

The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution due to the electron-donating effects of both the hydroxyl and the amino groups.[4][5][6] These groups are ortho, para-directing. In this molecule, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and the positions ortho and para to the amino group (positions 2', 4', and 6' on the toluidine ring, and positions 2, 4, and 6 on the phenol ring) are activated. The positions on the phenol ring are doubly activated. Steric hindrance from the bulky o-tolyl group will likely disfavor substitution at the 2-position. Therefore, electrophilic attack is most likely to occur at the 4- and 6-positions of the phenol ring.

Protocol 2: Mannich Reaction for Aminomethylation

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound.[7][8][9][10] For phenols, this typically occurs at the positions ortho to the hydroxyl group.

Reaction Scheme:

Mannich Reaction cluster_reactants Reactants cluster_product Product phenol This compound product Aminomethylated Derivative phenol->product + Formaldehyde + Amine formaldehyde Formaldehyde amine Secondary Amine (e.g., Dimethylamine)

A schematic of the Mannich reaction on this compound.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound199.251.99 g10 mmol
Formaldehyde (37% aq. solution)30.030.81 g10 mmol
Dimethylamine (40% aq. solution)45.081.13 g10 mmol
Ethanol-30 mL-

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.

  • Reagent Addition: Cool the solution in an ice bath and add the aqueous solutions of formaldehyde and dimethylamine dropwise with stirring.

  • Reaction Conditions: Allow the reaction mixture to stir at room temperature for 24 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the aminomethylated product.

III. Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily functionalized through O-alkylation and O-acylation reactions. The choice between O- and N-functionalization can often be controlled by the reaction conditions.

Protocol 3: O-Alkylation (Williamson Ether Synthesis)

O-alkylation is typically performed under basic conditions to deprotonate the phenol, forming a more nucleophilic phenoxide ion. To favor O-alkylation over N-alkylation, a strong base that selectively deprotonates the more acidic phenol is used.

Reaction Scheme:

O-Alkylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product phenol This compound product O-Alkylated Derivative phenol->product + Alkyl Halide alkyl_halide Alkyl Halide (e.g., Ethyl Iodide) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Acetone)

A schematic of the O-alkylation of this compound.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound199.251.99 g10 mmol
Ethyl Iodide155.971.71 g11 mmol
Potassium Carbonate (K₂CO₃)138.212.07 g15 mmol
Acetone-40 mL-

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, suspend this compound and potassium carbonate in acetone.

  • Reagent Addition: Add ethyl iodide to the suspension.

  • Reaction Conditions: Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Work-up: After cooling, filter off the inorganic salts and wash with acetone.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 4: O-Acylation

O-acylation can be achieved under acidic conditions, where the amino group is protonated and thus less nucleophilic, favoring reaction at the hydroxyl group.[11]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound199.251.99 g10 mmol
Acetic Anhydride102.091.22 g12 mmol
Pyridine-10 mL-

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound in pyridine in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath and add acetic anhydride dropwise.

  • Reaction Conditions: Stir the reaction at room temperature for 4-6 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Washing: Wash the organic layer with dilute HCl to remove pyridine, followed by saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the O-acylated product.

IV. Functionalization of the Secondary Amine Group

The secondary amine in this compound is a potent nucleophile and can be selectively functionalized under appropriate conditions.

Protocol 5: N-Alkylation

N-alkylation is favored under conditions where the phenolic hydroxyl group is not significantly deprotonated.[12][13] The synthesis of Phentolamine is a prime example of a selective N-alkylation of a related N-aryl-m-aminophenol.[2][3][14]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound199.251.99 g10 mmol
Benzyl Bromide171.041.88 g11 mmol
Sodium Bicarbonate (NaHCO₃)84.011.26 g15 mmol
N,N-Dimethylformamide (DMF)-30 mL-

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound in DMF in a round-bottom flask.

  • Reagent Addition: Add sodium bicarbonate followed by benzyl bromide.

  • Reaction Conditions: Stir the mixture at 60 °C for 6-8 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 6: N-Acylation

N-acylation is generally more favorable than O-acylation under neutral or slightly basic conditions due to the higher nucleophilicity of the nitrogen atom.[15][16]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound199.251.99 g10 mmol
Acetyl Chloride78.500.86 g11 mmol
Triethylamine (Et₃N)101.191.52 g15 mmol
Dichloromethane (DCM)-40 mL-

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound and triethylamine in DCM in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath and add acetyl chloride dropwise.

  • Reaction Conditions: Stir at room temperature for 2-4 hours.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry, concentrate, and purify by column chromatography to obtain the N-acylated product.

V. Summary of Functionalization Strategies

The selective functionalization of this compound is governed by the interplay of the electronic and steric effects of its constituent groups, as well as the careful choice of reaction conditions.

Functionalization TypeTarget SiteKey ReagentsCritical ConditionsExpected Outcome
Electrophilic Substitution Phenolic Ring (C4, C6)Electrophile (e.g., iminium ion in Mannich)Mild, often acid or base-catalyzedC-C or C-N bond formation on the phenol ring
O-Alkylation Phenolic -OHAlkyl halide, Base (e.g., K₂CO₃)Basic conditions to form phenoxideEther formation
O-Acylation Phenolic -OHAcylating agent, Acidic or neutral conditionsProtonation of amine in acidic mediaEster formation
N-Alkylation Secondary AmineAlkyl halide, Mild baseNeutral or mildly basic conditionsTertiary amine formation
N-Acylation Secondary AmineAcylating agent, Base (e.g., Et₃N)Neutral or basic conditionsAmide formation

VI. Characterization of Functionalized Products

The successful synthesis of the desired derivatives should be confirmed by a combination of spectroscopic methods.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the position of the newly introduced functional group by changes in chemical shifts and coupling patterns of the aromatic protons and carbons.

  • Infrared (IR) Spectroscopy: Will show characteristic stretching frequencies for new functional groups (e.g., C=O for acylated products, C-O-C for ethers).

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

Conclusion

This guide provides a foundational framework for the strategic functionalization of this compound. By understanding the inherent reactivity of this molecule and carefully controlling the reaction conditions, researchers can selectively modify its structure to generate a diverse library of compounds for applications in drug discovery and materials science. The protocols outlined herein are designed to be robust and reproducible, providing a solid starting point for further exploration and optimization.

References

Application Notes and Protocols for m-(o-Toluidino)phenol in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following application notes and protocols are a forward-looking guide based on the chemical functionalities of m-(o-Toluidino)phenol and established principles in materials science. Due to a lack of specific literature on this compound, the applications and protocols described herein are predictive and intended to serve as a foundational guide for exploratory research.

Introduction to this compound: A Multifunctional Building Block

This compound, with the chemical structure 3-(2-methylanilino)phenol, is an intriguing organic molecule that combines the key features of both a phenol and a diarylamine. This unique bifunctionality suggests its potential as a versatile component in the design and synthesis of advanced materials.

The phenolic hydroxyl group offers sites for polymerization, antioxidant activity through hydrogen atom donation, and tuning of optoelectronic properties. The secondary amine linkage to a toluidine moiety introduces charge transport capabilities and potential for creating extended conjugated systems. These characteristics position this compound as a promising candidate for applications in high-performance polymers, polymer stabilization, and organic electronics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6264-98-8PubChem
Molecular Formula C₁₃H₁₃NOPubChem
Molecular Weight 199.25 g/mol PubChem
Predicted XlogP 3.5PubChem
Appearance (Predicted) Off-white to light brown solidGeneral knowledge of phenols

Application I: Monomer for High-Performance Polyamines and Poly(ether-amine)s

Scientific Rationale

The presence of a reactive phenolic hydroxyl group and a secondary amine makes this compound a suitable candidate as an A-B type monomer for polymerization. The hydroxyl group can participate in etherification reactions, while the amine can undergo various coupling reactions to form novel polymer backbones. The resulting polymers could exhibit high thermal stability, good mechanical properties, and desirable electronic characteristics, making them suitable for applications in aerospace, electronics, and specialty coatings.

Exemplary Protocol: Synthesis of a Poly(ether-amine) via Nucleophilic Aromatic Substitution

This protocol describes a hypothetical synthesis of a poly(ether-amine) from this compound and an activated dihalide monomer.

Materials:

  • This compound

  • 4,4'-Difluorobenzophenone

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Argon gas supply

Procedure:

  • Reactor Setup: In a three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and an argon inlet/outlet, add this compound, 4,4'-difluorobenzophenone, and an excess of potassium carbonate.

  • Solvent Addition: Add DMAc and toluene to the flask. The toluene will act as an azeotropic agent to remove water.

  • Dehydration: Heat the reaction mixture to reflux (around 140-150°C) for 2-4 hours to remove water azeotropically.

  • Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and raise the temperature to 160-170°C to initiate polymerization. Maintain the reaction under a gentle flow of argon for 8-12 hours.

  • Precipitation and Purification: Cool the viscous solution to room temperature and pour it into a stirred solution of methanol and water to precipitate the polymer.

  • Washing: Filter the polymer and wash it extensively with hot water and methanol to remove salts and unreacted monomers.

  • Drying: Dry the resulting polymer in a vacuum oven at 80°C for 24 hours.

dot

Caption: Workflow for the synthesis of a poly(ether-amine).

Application II: Antioxidant for Polymer Stabilization

Scientific Rationale

Phenolic compounds are well-known antioxidants that can terminate radical chain reactions by donating a hydrogen atom from their hydroxyl group to a peroxyl radical.[1] This process forms a stable phenoxyl radical that does not initiate further oxidation. The incorporation of this compound into a polymer matrix, either as an additive or co-monomer, could enhance the material's resistance to thermal and oxidative degradation, thereby extending its service life. The synergy between the phenolic and amine functionalities may offer enhanced antioxidant activity.[2]

Exemplary Protocol: Evaluation of Antioxidant Activity in Polypropylene

This protocol outlines a method to assess the antioxidant efficacy of this compound in a polypropylene (PP) matrix using melt blending and oxidative induction time (OIT) analysis.

Materials:

  • Polypropylene (PP) powder

  • This compound

  • Internal mixer (e.g., Brabender)

  • Compression molding machine

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Melt Blending:

    • Pre-mix PP powder with a specified concentration of this compound (e.g., 0.1, 0.2, 0.5 wt%).

    • Melt-blend the mixture in an internal mixer at 190°C for 10 minutes.

  • Sample Preparation:

    • Compression mold the blended material into thin films (approx. 0.5 mm thickness) at 190°C.

  • Oxidative Induction Time (OIT) Measurement:

    • Place a small sample (5-10 mg) of the PP film into an open aluminum DSC pan.

    • Heat the sample in the DSC under a nitrogen atmosphere to 200°C.

    • Once the temperature is stable, switch the gas to oxygen.

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

    • Compare the OIT of the stabilized PP with a control sample of pure PP.

dot

OIT_Analysis cluster_prep Sample Preparation cluster_dsc DSC Analysis Mix 1. Mix PP and This compound Blend 2. Melt Blend (190°C) Mix->Blend Mold 3. Compression Mold Blend->Mold Heat_N2 4. Heat to 200°C (Nitrogen) Mold->Heat_N2 Switch_O2 5. Switch to Oxygen Heat_N2->Switch_O2 Measure 6. Measure Time to Exothermic Peak Switch_O2->Measure Result Oxidative Induction Time (OIT) Measure->Result

Caption: Workflow for OIT analysis of stabilized polypropylene.

Application III: Component in Organic Electronic Devices

Scientific Rationale

The diarylamine structure within this compound is a common motif in hole-transporting materials used in Organic Light-Emitting Diodes (OLEDs).[3] The nitrogen lone pair can stabilize positive charge (holes), facilitating their transport through the organic layer. By chemically modifying this compound to enhance its solubility and film-forming properties, it could be developed into a novel hole-transporting material. Furthermore, its inherent fluorescence could be exploited in the emissive layer of an OLED.[4][5]

Exemplary Protocol: Fabrication of a Simple Bilayer OLED Device

This protocol describes a hypothetical fabrication process for a simple bilayer OLED to test the potential of a derivative of this compound as a hole-transporting layer (HTL).

Materials:

  • ITO-coated glass substrate

  • A synthesized, soluble derivative of this compound (as HTL material)

  • Tris(8-hydroxyquinolinato)aluminum (Alq₃) (as emissive and electron-transporting layer)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Organic solvents for spin-coating (e.g., chlorobenzene)

  • High-vacuum thermal evaporator

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrate and treat it with UV-ozone to improve the work function of the ITO.

  • Hole-Transporting Layer (HTL) Deposition:

    • Dissolve the this compound derivative in a suitable solvent.

    • Spin-coat the solution onto the ITO substrate to form a thin film (e.g., 40 nm).

    • Anneal the film to remove residual solvent.

  • Emissive/Electron-Transporting Layer (EML/ETL) Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporator.

    • Deposit a layer of Alq₃ (e.g., 60 nm) onto the HTL.

  • Cathode Deposition:

    • Sequentially deposit a thin layer of LiF (e.g., 1 nm) followed by a thicker layer of Al (e.g., 100 nm) to form the cathode.

  • Encapsulation and Testing:

    • Encapsulate the device to protect it from air and moisture.

    • Test the current-voltage-luminance (J-V-L) characteristics of the device.

dot

OLED_Fabrication cluster_layers OLED Device Structure Cathode Al (100 nm) LiF (1 nm) ETL_EML Alq₃ (60 nm) Cathode->ETL_EML HTL This compound Derivative (40 nm) ETL_EML->HTL Anode ITO HTL->Anode Substrate Glass Substrate Anode->Substrate

Caption: Layered structure of a hypothetical OLED device.

Conclusion and Future Outlook

While direct applications of this compound in materials science are not yet established in the literature, its chemical structure presents a compelling case for its potential in several advanced applications. The protocols and concepts outlined in this guide are intended to provide a starting point for researchers to explore this promising but under-investigated molecule. Future work should focus on the efficient synthesis of this compound and its derivatives, followed by systematic characterization of their properties in the contexts of polymer science, antioxidant activity, and organic electronics. Such investigations could unlock new avenues for the development of novel, high-performance materials.

References

Troubleshooting & Optimization

improving the reaction yield of m-(o-Toluidino)phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of m-(o-Toluidino)phenol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your reaction yields and overcoming common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled this guide based on established scientific principles and practical laboratory experience.

I. Introduction to the Synthesis

The synthesis of this compound is a valuable reaction in medicinal chemistry and materials science. A common and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] This reaction forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine.[1] While powerful, the success of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of several reaction parameters.

This guide will focus on troubleshooting and optimizing the synthesis of this compound, likely through the coupling of m-aminophenol and an o-tolyl halide or a related precursor.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

This is one of the most common issues. The underlying cause can often be traced back to one or more of the following factors:

Possible Causes & Solutions

Cause Explanation Recommended Solution
Inactive Catalyst The active Pd(0) species is crucial for the catalytic cycle to begin.[3] If the palladium precatalyst is not properly activated or has decomposed, the reaction will not proceed. Third-generation precatalysts like tBuXPhos Pd G3 are designed for efficient generation of the active monoligated Pd(0) species.[4]- Ensure you are using a high-quality palladium precatalyst. Consider using a pre-activated catalyst or an air- and moisture-stable precatalyst to simplify handling.[4] - If preparing the active catalyst in situ, ensure anaerobic conditions are strictly maintained. - Degas all solvents and reagents thoroughly before use.
Inappropriate Ligand Choice The ligand plays a critical role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle, including oxidative addition and reductive elimination.[1] Sterically hindered ligands can favor the formation of the active monoligated palladium species.[1]- For the coupling of an aryl amine with a phenol derivative, bulky, electron-rich phosphine ligands such as XPhos or tBuXPhos are often effective. - Screen a variety of ligands to find the optimal one for your specific substrate combination.
Incorrect Base The base is required to deprotonate the amine, forming the nucleophile that attacks the palladium complex. The choice of base can significantly impact the reaction rate and yield.- Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. - For base-sensitive substrates, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be more suitable.[5]
Poor Solvent Quality The solvent must be anhydrous and free of dissolved oxygen. Protic impurities like water can lead to side reactions, such as hydrodehalogenation of the aryl halide.[4]- Use a high-purity, anhydrous solvent. Toluene, dioxane, and THF are commonly used.[2] - Ensure the solvent is thoroughly degassed prior to use by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.
Sub-optimal Temperature The reaction temperature affects the rate of all steps in the catalytic cycle. Insufficient temperature can lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or promote side reactions.- The optimal temperature will depend on the specific substrates, catalyst, and ligand used. A typical starting point is 80-110 °C. - If the reaction is slow, consider incrementally increasing the temperature. Monitor for signs of decomposition (e.g., formation of palladium black).
Problem 2: Formation of Significant Side Products

The presence of impurities can complicate purification and reduce the overall yield of the desired product.

Common Side Reactions & Mitigation Strategies

Side Product Cause Mitigation Strategy
Hydrodehalogenation of the Aryl Halide This occurs when a palladium hydride species is generated, which then reduces the aryl halide.[4] This can be caused by the presence of water or other protic impurities.[4]- Use rigorously dried solvents and reagents. - Ensure the reaction is performed under a dry, inert atmosphere.
Homocoupling of the Aryl Halide (Biaryl Formation) This can occur, particularly with more reactive aryl halides like iodides.- Use a less reactive aryl halide if possible (e.g., bromide instead of iodide). - Optimize the catalyst and ligand to favor the desired cross-coupling reaction.
Oxidation of Phenol or Amine The starting materials or the product can be susceptible to oxidation, especially at elevated temperatures in the presence of trace oxygen.- Maintain a strict inert atmosphere throughout the reaction and workup. - Consider adding a small amount of an antioxidant, but be mindful of potential interference with the catalyst.
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

Purification Challenges & Solutions

Issue Probable Cause Recommended Purification Method
Residual Palladium Catalyst The palladium catalyst and its byproducts can be difficult to remove completely.- Silica Gel Chromatography: This is the most common method. A gradient of ethyl acetate in hexanes is often effective. - Activated Carbon Treatment: Stirring the crude product solution with activated carbon can help adsorb residual palladium. - Metal Scavengers: Commercially available metal scavengers can be used to selectively remove palladium.
Closely Eluting Impurities Side products with similar polarity to the desired product can be difficult to separate by chromatography.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique. - Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography may be necessary.
Product Discoloration Phenols are prone to oxidation, which can lead to discoloration (often pink or brown).[6]- Perform purification steps quickly and under an inert atmosphere if possible. - Store the purified product under an inert atmosphere and in the dark to prevent degradation.

III. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Buchwald-Hartwig amination synthesis of this compound?

A1: The catalytic cycle generally proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the o-tolyl halide.[1]

  • Amine Coordination and Deprotonation: The m-aminophenol coordinates to the palladium center, and the base removes the acidic proton from the amino group.

  • Reductive Elimination: The C-N bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can also use more quantitative methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track the consumption of starting materials and the formation of the product.

Q3: Are there alternative methods for synthesizing this compound?

A3: While the Buchwald-Hartwig amination is a powerful method, other approaches exist. For instance, Ullmann condensation, which typically uses a copper catalyst, can also be employed for C-N bond formation, though it often requires harsher reaction conditions.[2] Another possibility is nucleophilic aromatic substitution (SNAr), but this is generally limited to aryl halides with strong electron-withdrawing groups.

Q4: What safety precautions should I take when running this reaction?

A4:

  • Palladium Catalysts: While generally not highly toxic, they should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Solvents: Many of the solvents used (e.g., toluene, dioxane) are flammable and have associated health risks. Always handle them in a fume hood and away from ignition sources.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them with care in a dry environment.

  • Inert Atmosphere: When working with pyrophoric reagents or under an inert atmosphere, ensure you are properly trained in the necessary techniques.

IV. Experimental Workflow & Diagrams

General Experimental Protocol for Buchwald-Hartwig Amination
  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the palladium precatalyst, the ligand, and the base under an inert atmosphere (e.g., in a glovebox).

    • Add the m-aminophenol and the o-tolyl halide.

    • Add the degassed, anhydrous solvent via cannula or syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature with vigorous stirring.

    • Monitor the reaction progress by TLC, GC, or HPLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography, recrystallization, or another appropriate method.

Diagrams

Buchwald_Hartwig_Cycle cluster_products Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR' Ar-Pd(II)(L)-NHR' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR' Amine Coordination & Ligand Exchange [Ar-Pd(II)(L)-NR']- [Ar-Pd(II)(L)-NR']- Ar-Pd(II)(L)-NHR'->[Ar-Pd(II)(L)-NR']- Deprotonation (Base) [Ar-Pd(II)(L)-NR']-->Pd(0)L Reductive Elimination Ar-NR'H Ar-NR'H [Ar-Pd(II)(L)-NR']-->Ar-NR'H

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield Issue Catalyst Check Catalyst Activity Start->Catalyst Ligand Optimize Ligand Catalyst->Ligand [Active] Success Improved Yield Catalyst->Success [Inactive -> Replace] Base Screen Bases Ligand->Base [Optimized] Conditions Adjust T & Time Base->Conditions [Optimized] Conditions->Success

Caption: A decision-making workflow for troubleshooting low reaction yields.

V. References

  • Vertex AI Search. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from 7

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Preventing side reactions in Buchwald-Hartwig amination with Tbuxphos Pd G3. Retrieved from --INVALID-LINK--

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from --INVALID-LINK--

  • Springer Nature Experiments. (2020). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Retrieved from --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--

  • Reddit. (2015). How to dry and purify Phenol. Retrieved from --INVALID-LINK--

References

Technical Support Center: Scale-Up Synthesis of m-(o-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of m-(o-Toluidino)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important diarylamine synthesis. We will delve into common challenges, provide detailed troubleshooting protocols, and offer insights grounded in mechanistic principles to ensure the successful and efficient production of your target compound.

Introduction: The Synthetic Landscape

This compound, a key intermediate in various industrial applications, is a diarylamine synthesized through carbon-nitrogen (C-N) bond formation. The primary synthetic routes employed are the Buchwald-Hartwig amination and the Ullmann condensation. While both methods are effective, they present unique challenges, particularly during scale-up.[1][2] This guide will focus predominantly on the more contemporary and widely adopted Buchwald-Hartwig reaction, while also addressing relevant issues that may arise in Ullmann-type syntheses.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[1][3][4][5][6] However, transitioning this reaction from the bench to a larger scale introduces complexities related to catalyst activity, reaction kinetics, product purification, and process safety.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the scale-up synthesis of this compound.

Issue 1: Low or Inconsistent Reaction Yield

FAQ: My Buchwald-Hartwig reaction is showing low conversion and inconsistent yields upon scaling up from a 1 mmol to a 100 mmol scale. What are the likely causes and how can I troubleshoot this?

Answer:

Low and inconsistent yields during the scale-up of a Buchwald-Hartwig amination are common and can stem from several factors. The transition from a small-scale, often forgiving, reaction to a larger one requires careful control over reaction parameters.

Root Cause Analysis & Solutions:

  • Catalyst Deactivation: The palladium catalyst is sensitive to air and moisture, especially in its active Pd(0) state.[7] On a larger scale, ensuring a truly inert atmosphere becomes more challenging.

    • Troubleshooting:

      • Rigorous Inert Atmosphere: Utilize standard Schlenk techniques.[7] Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon). The reaction vessel should be purged and backfilled with inert gas multiple times before adding reagents.[7]

      • Solvent and Reagent Purity: Use anhydrous, degassed solvents. Commercially available "Sure/Seal™" bottles are recommended.[7] Ensure that your starting materials, 3-aminophenol and 2-iodotoluene (or 2-bromotoluene), are of high purity and dry. 3-Aminophenol can be hygroscopic.

  • Inefficient Mixing: As the reaction volume increases, inefficient stirring can lead to localized concentration gradients and poor heat transfer, impacting reaction rates and selectivity.

    • Troubleshooting:

      • Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring to ensure proper mixing of the heterogeneous mixture, especially with insoluble bases like sodium tert-butoxide.

  • Base Selection and Solubility: The choice and physical form of the base are critical. Strong, sterically hindered bases like sodium tert-butoxide are common, but their insolubility can cause issues on a larger scale.[8][9][10]

    • Troubleshooting:

      • Base Particle Size: Use finely powdered base to increase its surface area and reactivity.

      • Alternative Bases: Consider using a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with a salt additive, which can create a more homogeneous reaction mixture and improve reproducibility.[8][9]

  • Exotherm Control: The oxidative addition step in the Buchwald-Hartwig catalytic cycle can be exothermic. On a larger scale, this can lead to temperature spikes that may cause side reactions or catalyst decomposition.

    • Troubleshooting:

      • Controlled Reagent Addition: Add the aryl halide or the base portion-wise to control the initial exotherm.

      • Jacketed Reactor: For pilot-scale reactions, use a jacketed reactor with controlled heating and cooling to maintain a stable reaction temperature.

Issue 2: Formation of Significant Side Products

FAQ: I am observing the formation of hydrodehalogenation (formation of toluene) and diarylamine (from self-coupling of 3-aminophenol) byproducts. How can I minimize these?

Answer:

The formation of side products in a Buchwald-Hartwig amination is often indicative of competing reaction pathways. Understanding the mechanism can help in suppressing these unwanted reactions.

Mechanistic Insight and Mitigation Strategies:

  • Hydrodehalogenation: The formation of toluene from 2-iodotoluene is a result of a side reaction called β-hydride elimination.[1][11] This occurs from an intermediate palladium-amido complex and competes with the desired reductive elimination step that forms the C-N bond.[1][11]

    • Troubleshooting:

      • Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands, such as those from the Buchwald ligand family (e.g., BrettPhos, XPhos), promote reductive elimination over β-hydride elimination by sterically favoring the formation of the product.[1][6]

      • Temperature Control: Higher reaction temperatures can sometimes favor β-hydride elimination. Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation.

  • Diarylamine Self-Coupling: The formation of a diarylamine from the self-coupling of 3-aminophenol can occur, especially if the reaction is run for an extended period after the aryl halide has been consumed.

    • Troubleshooting:

      • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS. Quench the reaction as soon as the starting aryl halide is consumed.

      • Stoichiometry: Ensure the stoichiometry is correct. A slight excess of the amine can sometimes be beneficial, but a large excess should be avoided.

Issue 3: Difficult Product Purification

FAQ: My crude product is a dark, oily residue that is difficult to purify by column chromatography. What are the best methods for isolating pure this compound on a large scale?

Answer:

Purification is a significant hurdle in the scale-up of many organic reactions. The presence of residual palladium catalyst, ligand, and polar byproducts can complicate the isolation of the final product.

Purification Strategies:

  • Palladium and Ligand Removal:

    • Aqueous Workup: After quenching the reaction, perform a thorough aqueous workup. Washing with an aqueous solution of ammonium chloride can help to remove some of the inorganic salts.

    • Filtration through Celite/Silica Gel: Filter the crude reaction mixture through a plug of Celite or silica gel, eluting with a suitable solvent (e.g., ethyl acetate or dichloromethane), to remove the insoluble palladium black and some polar impurities.

    • Charcoal Treatment: Activated carbon can be used to adsorb residual palladium species. Dissolve the crude product in a suitable solvent, add activated carbon, stir for a period, and then filter.

  • Crystallization: If the product is a solid, crystallization is often the most effective method for purification on a large scale.

    • Solvent Screening: Perform a solvent screen to identify a suitable solvent system for crystallization. A good system will have high solubility for the product at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: Since this compound has both a weakly acidic phenolic hydroxyl group and a weakly basic amine group, an acid-base extraction can be employed.

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate the amine and extract it into the aqueous layer, leaving non-basic impurities in the organic layer.

      • Separate the aqueous layer and basify it with a base like sodium bicarbonate or sodium hydroxide to deprotonate the amine and precipitate the product.

      • Extract the product back into an organic solvent.

      • Conversely, you can wash the initial organic solution with a dilute aqueous base (e.g., 1 M NaOH) to deprotonate the phenol and extract it into the aqueous layer, leaving non-acidic impurities behind. Then, neutralize the aqueous layer to precipitate the product.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Deprotonation->Pd(0)L2 Reductive Elimination Product Product Deprotonation->Product Ar-NR2

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols

Protocol 1: Scale-Up Buchwald-Hartwig Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and equipment.

Reagents and Materials:

ReagentMolar Equiv.Notes
3-Aminophenol1.0High purity, dried
2-Iodotoluene1.1---
Pd₂(dba)₃0.01Palladium precatalyst
BrettPhos0.02Ligand
Sodium tert-butoxide1.5Finely powdered
Toluene---Anhydrous, degassed

Procedure:

  • Reactor Setup: To a jacketed reactor equipped with an overhead mechanical stirrer, a condenser, a thermocouple, and an inert gas inlet, add 3-aminophenol (1.0 eq), BrettPhos (0.02 eq), and sodium tert-butoxide (1.5 eq).

  • Inerting: Seal the reactor and purge with nitrogen or argon for 30 minutes.

  • Reagent Addition: Add anhydrous, degassed toluene via cannula. Begin stirring to create a slurry. Add Pd₂(dba)₃ (0.01 eq) followed by 2-iodotoluene (1.1 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Purification:

    • Filter the mixture through a pad of Celite to remove insoluble materials.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography or crystallization.

Alternative Synthetic Route: Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically requiring a copper catalyst and higher reaction temperatures.[2][12] While often superseded by the Buchwald-Hartwig amination, it can be a viable alternative, especially if palladium-based methods are not feasible.

Comparative Overview:

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Temperature Milder (typically < 120°C)Harsher (often > 150°C)[2]
Ligands Bulky phosphinesDiamines, amino acids[13]
Advantages High functional group tolerance, high yieldsLower catalyst cost
Disadvantages Cost of palladium and ligandsHigh temperatures, potential for side products

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Scale-Up check_inert Verify Inert Atmosphere start->check_inert check_purity Check Reagent/Solvent Purity check_inert->check_purity Yes improve_inert Improve Degassing/Purging check_inert->improve_inert No check_mixing Evaluate Mixing Efficiency check_purity->check_mixing Yes use_dry Use Anhydrous Reagents/Solvents check_purity->use_dry No check_temp Analyze Temperature Control check_mixing->check_temp Yes use_mechanical Switch to Mechanical Stirring check_mixing->use_mechanical No control_exotherm Implement Controlled Addition check_temp->control_exotherm No success Yield Improved check_temp->success Yes improve_inert->check_purity use_dry->check_mixing use_mechanical->check_temp control_exotherm->success

Caption: A decision-making workflow for troubleshooting low yields in scale-up synthesis.

Conclusion

The scale-up synthesis of this compound via Buchwald-Hartwig amination presents a set of predictable challenges that can be overcome with careful attention to experimental detail and a solid understanding of the underlying reaction mechanism. By focusing on maintaining an inert atmosphere, ensuring efficient mixing, controlling reaction temperature, and employing robust purification strategies, researchers can successfully transition this valuable synthesis from the laboratory bench to larger-scale production.

References

Technical Support Center: Overcoming Solubility Challenges with m-(o-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for m-(o-Toluidino)phenol. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental assays. As a diarylamine containing both a weakly acidic phenol group and a weakly basic toluidino group, this compound presents unique solubilization challenges due to its significant hydrophobicity (predicted LogP ≈ 3.5)[1][2].

This guide provides a series of frequently asked questions (FAQs), detailed troubleshooting workflows, and validated protocols to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound crashing out of my aqueous assay buffer?

A1: This is the most common issue and typically stems from two primary factors:

  • Intrinsic Hydrophobicity: The compound's chemical structure, with its two aromatic rings, makes it poorly soluble in water.[3] Its high LogP value confirms its preference for a non-polar environment over an aqueous one.[1]

  • Exceeding the Aqueous Solubility Limit: Every compound has a maximum concentration it can achieve in a given solvent system, known as its solubility limit. When you dilute a concentrated stock into an aqueous buffer, the final concentration may exceed this limit, causing the compound to precipitate. This is a frequent problem when the percentage of the initial organic solvent is drastically lowered in the final assay medium.[4]

Q2: I'm preparing my stock solution. What is the best solvent to start with?

A2: The standard and most recommended starting point is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) .[3][5] DMSO is a powerful, water-miscible polar aprotic solvent capable of dissolving a wide range of hydrophobic organic molecules.[3][5] Preparing a concentrated stock (e.g., 10-50 mM) in DMSO allows you to introduce a very small volume into your final assay, minimizing the impact of the solvent on the experiment. If DMSO is not compatible with your assay, Dimethylformamide (DMF) is a common alternative with similar properties.[5][6]

Q3: My compound dissolves in 100% DMSO, but it precipitates immediately upon dilution into my buffer. What's happening and how do I fix it?

A3: This indicates that you are exceeding the kinetic solubility limit of this compound in your final assay buffer.[7] The compound is rapidly forced into an environment where it is not soluble.

Solutions:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound. Determine the highest concentration that remains soluble in your assay buffer.

  • Use Serial Intermediate Dilutions: Avoid a large, single-step dilution from 100% DMSO into the aqueous buffer. Instead, perform an intermediate dilution into a medium that contains a higher percentage of co-solvent or into the final buffer itself, followed by further serial dilutions.[5] This gradual reduction in solvent strength can prevent shocking the compound out of solution.

  • Improve Mixing Technique: When adding the compound stock to the buffer, ensure rapid and vigorous mixing (e.g., vortexing or rapid pipetting). This helps to disperse the compound molecules quickly before they have a chance to aggregate and precipitate.

Q4: Can I use pH modification to increase the solubility of this compound?

A4: Yes, pH modification can be a very effective strategy due to the compound's ionizable groups.[7][8]

  • The Phenolic Group (Weak Acid): The phenol group has an approximate pKa of 9.88.[3] By raising the pH of your buffer to >10, you will deprotonate the hydroxyl group to form a negatively charged phenoxide ion. This charged species is significantly more polar and thus more soluble in aqueous media.[9][10]

  • The Toluidino Group (Weak Base): The secondary amine group has an approximate pKa of 4.8.[3] By lowering the pH of your buffer to <4, you can protonate the nitrogen atom, forming a positively charged ammonium salt, which will also increase aqueous solubility.

Causality & Caveats: While effective, this approach requires caution. High pH can lead to the rapid degradation of phenolic compounds, especially in the presence of oxygen.[9][11] Similarly, extreme acidic conditions can affect the stability of your compound or interfere with biological assays. It is crucial to determine a pH range that enhances solubility without compromising compound integrity or assay performance.

Q5: How much DMSO is acceptable in my cell-based or enzymatic assay?

A5: This is a critical consideration. While DMSO is an excellent solvent, it is not inert. The final concentration of DMSO in your assay should be kept as low as possible.

  • General Guideline: Aim for a final DMSO concentration of <0.5% .[5]

  • Absolute Maximum: Do not exceed 1% DMSO in most biological assays.[5]

Higher concentrations of DMSO can lead to cytotoxicity, changes in cell membrane permeability, and direct interference with protein function, leading to unreliable data.[5] Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test samples, to account for any solvent effects.[5]

Q6: How can I visually confirm if my compound is truly dissolved?

A6: A clear solution does not always guarantee true dissolution. A fine, colloidal suspension can appear clear to the naked eye but will lead to highly variable results.

  • Visual Inspection: A truly dissolved solution should be completely transparent, with no visible particles, cloudiness, or shimmer.[7]

  • Tyndall Effect: Shine a laser pointer through your solution in a dark room. If you can see the path of the laser beam, it indicates the presence of suspended particles scattering the light (a colloid). A true solution will not show the beam.[7]

  • Filtration Test: Prepare your solution and pass it through a 0.22 µm syringe filter. This will remove any undissolved particles or aggregates. It is essential to then quantify the concentration of the compound in the filtrate (e.g., via HPLC or UV-Vis spectroscopy) to determine its actual soluble concentration.[7]

Troubleshooting Guides & Protocols

Guide 1: Systematic Workflow for Solubilizing this compound

This workflow provides a logical decision tree for systematically addressing solubility issues.

G cluster_0 Phase 1: Initial Preparation cluster_1 Phase 2: Troubleshooting A Prepare 10-50 mM Stock in 100% DMSO B Dilute to Final Assay Conc. in Aqueous Buffer (Vortexing) A->B C Visually Inspect for Precipitation (Clear & Particle-Free?) B->C D Proceed with Assay (Maintain <0.5% DMSO) C->D Yes E Precipitation Observed C->E No F Try Intermediate Dilution Step (See Protocol 2) E->F G Investigate pH Modification (See Protocol 3) E->G If intermediate dilution fails H Still Insoluble? Consider Advanced Methods E->H If all else fails F->C Re-evaluate G->C Re-evaluate I Use Cyclodextrin-based Formulation H->I J Lower Final Concentration H->J

Caption: A decision-making workflow for solubilizing this compound.

Data Summary: Recommended Solvents & Starting Conditions
Solvent SystemPrimary UseRecommended Starting ConcentrationMax Final Assay % (v/v)Key Considerations
100% DMSO Primary Stock Solution10 - 50 mM< 0.5%Gold standard for initial solubilization.[5] Ensure anhydrous grade to prevent compound hydration.
100% DMF Alternative Stock Solution10 - 50 mM< 0.5%Use if DMSO interferes with the assay. May have similar toxicity concerns.[5]
Ethanol / Methanol Co-solvent1 - 10 mM< 1-2%More volatile and may be less effective for highly hydrophobic compounds. Often used in natural product extractions.[12][13]
Aqueous Buffer (pH > 10) Working SolutionAssay DependentN/AIncreases solubility via phenoxide formation. Risk of compound degradation.[9][10][11]
Aqueous Buffer (pH < 4) Working SolutionAssay DependentN/AIncreases solubility via amine protonation. Risk of assay interference.[3]
Experimental Protocols
Protocol 1: Preparation of Working Solutions via Intermediate Dilution

This protocol is designed to minimize precipitation when diluting a DMSO stock for a typical cell-based or biochemical assay.

  • Prepare Primary Stock: Accurately weigh this compound and dissolve it in 100% anhydrous DMSO to create a 20 mM primary stock solution. Ensure complete dissolution by vortexing.

  • Create Intermediate Plate: Prepare an intermediate dilution plate. For example, dilute the 20 mM primary stock 1:100 into your final assay buffer to create a 200 µM intermediate solution containing 1% DMSO. Mix thoroughly by pipetting up and down at least 10 times.

  • Perform Final Serial Dilutions: Using the 200 µM intermediate solution, perform your final serial dilutions directly in the assay buffer. This ensures the DMSO concentration remains constant and low across all test concentrations.

  • Add to Assay: Add the final serially diluted compound solutions to your assay plate (e.g., wells containing cells or enzymes). The final DMSO concentration will be well below the initial 1%.

  • Vehicle Control: Critically, prepare a vehicle control by performing the exact same dilution steps using 100% DMSO instead of the compound stock solution.

Protocol 2: Solubility Enhancement via pH Adjustment

Use this protocol to systematically test the effect of pH on the solubility of this compound.

  • Prepare Buffers: Prepare a series of buffers with identical composition but varying pH values (e.g., pH 3.0, 4.0, 7.4, 9.0, 10.0, 11.0).

  • Spike Compound: To a fixed volume of each buffer, add a small aliquot of a highly concentrated this compound stock (e.g., 50 mM in DMSO) to reach a target final concentration that is known to precipitate at neutral pH. Keep the final DMSO concentration constant and low (<1%).

  • Equilibrate: Cap the vials and allow them to equilibrate on a shaker or rotator at a controlled temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Assess Solubility:

    • Visually inspect each vial for signs of precipitation.

    • Transfer the contents of each vial to a microcentrifuge tube and spin at high speed (>14,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantify Soluble Fraction: Carefully remove the supernatant from each tube and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.

  • Determine Optimal pH: Plot the measured soluble concentration against pH to identify the optimal pH range for your assay. Also, consider re-testing the stability of the compound at the optimal pH over the time course of your experiment.

Visualization of pH Effect on Ionization

The solubility of this compound is directly linked to the ionization state of its functional groups.

G cluster_low_ph Low pH (< 4.8) cluster_neutral_ph Neutral pH (≈ 7.4) cluster_high_ph High pH (> 9.88) LowPH Structure at Low pH (Protonated Amine) Solubility: Increased LowPH_Status Cationic Form LowPH->LowPH_Status NeutralPH Structure at Neutral pH (Neutral Form) Solubility: LOW NeutralPH_Status Neutral Form NeutralPH->NeutralPH_Status HighPH Structure at High pH (Deprotonated Phenol) Solubility: Increased HighPH_Status Anionic Form HighPH->HighPH_Status

References

Technical Support Center: Stabilizing m-(o-Toluidino)phenol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for m-(o-Toluidino)phenol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions necessary to maintain the quality and reliability of your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the storage and use of this compound, providing step-by-step guidance to diagnose and resolve these issues.

Observed Problem Potential Cause(s) Recommended Action(s)
Discoloration of the solid (e.g., turning pink, brown, or black) Oxidation due to exposure to air (oxygen) and/or light. This is the most common degradation pathway for aminophenols.1. Immediately transfer the compound to an amber glass vial. 2. Purge the vial with an inert gas (argon or nitrogen) before sealing. 3. Store the vial in a refrigerator at 2-8°C, protected from light. 4. For critical applications, consider repurification of the discolored material by recrystallization.
Inconsistent analytical results (e.g., variable purity, unexpected peaks in chromatograms) - Use of a partially degraded sample. - Inappropriate analytical method leading to on-column degradation.1. Confirm the purity of the stored this compound using the validated HPLC or GC-MS method outlined in this guide before use. 2. Ensure your analytical method is validated for this compound and does not use overly harsh conditions (e.g., high temperatures in GC without derivatization).
Poor solubility of the compound compared to a fresh batch Formation of insoluble polymeric degradation products resulting from oxidation.1. Attempt to dissolve a small sample in the intended solvent. If solubility is an issue, it is a strong indicator of degradation. 2. Do not use the degraded material for experiments where precise concentration is critical. 3. If necessary, purify the bulk material by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
Changes in physical form (e.g., clumping, oily appearance) - Absorption of moisture from the atmosphere. - Partial melting due to storage at elevated temperatures.1. Store the compound in a desiccator, especially if it is being stored at room temperature for short periods. 2. For long-term storage, ensure the container is tightly sealed and stored at the recommended refrigerated temperature (2-8°C).

Frequently Asked Questions (FAQs)

Here we answer common questions regarding the handling and storage of this compound.

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is oxidation. The presence of both a phenol and an aniline functional group makes the molecule susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen and accelerated by light and elevated temperatures. The initial step is likely the oxidation of the amino group to form a radical cation, which can then lead to the formation of colored quinone-imine type structures and, ultimately, polymeric materials.[1][2]

Q2: What are the ideal long-term storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored under the following conditions:

  • Temperature: 2-8°C.[3]

  • Atmosphere: Under an inert gas atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3][4]

  • Light: Protected from light by using an amber or opaque container.

  • Container: A tightly sealed glass container is recommended.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. Detailed protocols for both methods are provided in the "Experimental Protocols" section of this guide.

Q4: Is it necessary to use an inert atmosphere for short-term storage?

A4: While short-term storage (a few days) at room temperature in a well-sealed container may be acceptable for less sensitive applications, it is highly recommended to use an inert atmosphere even for short periods to minimize the risk of oxidation, especially if the material will be used for critical applications such as in drug development.

Q5: What are some signs of degradation to look out for?

A5: Visual inspection can be a first indicator of degradation. Look for:

  • A change in color from off-white or light tan to pink, brown, or black.

  • A change in texture, such as clumping or becoming oily.

  • Reduced solubility in solvents where it is typically soluble.

Any of these signs warrant a purity check using an appropriate analytical method before use.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable buffer to maintain a consistent pH)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). A typical starting gradient could be 40-60% acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 280 nm

  • Analysis: Inject the standard solutions and the sample solution. The purity of the sample is determined by comparing the peak area of the analyte to the calibration curve and expressed as a percentage.

Protocol 2: Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying potential volatile and semi-volatile degradation products. Derivatization is recommended to improve the chromatographic behavior of the polar analyte.[1]

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • A non-polar capillary column (e.g., HP-5ms).

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent).

  • Pyridine (anhydrous).

  • Ethyl acetate (GC grade).

  • This compound sample.

Procedure:

  • Sample Derivatization: a. In a clean, dry vial, dissolve approximately 1 mg of the this compound sample in 100 µL of anhydrous pyridine. b. Add 100 µL of BSTFA with 1% TMCS. c. Seal the vial and heat at 70°C for 30 minutes. d. Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 10 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Scan Range: 50-550 m/z

  • Analysis: Inject the derivatized sample. Identify the main peak corresponding to the derivatized this compound and any additional peaks corresponding to degradation products by interpreting their mass spectra and comparing them to spectral libraries (e.g., NIST).

Visualizing Degradation and Workflow

To better understand the processes involved in the degradation and stabilization of this compound, the following diagrams illustrate the key pathways and recommended workflows.

cluster_degradation Degradation Pathway of this compound This compound This compound Radical_Cation Radical Cation Intermediate This compound->Radical_Cation Oxidation (O2, Light, Heat) Quinone_Imine Quinone-Imine Species Radical_Cation->Quinone_Imine Polymeric_Products Colored Polymeric Products Quinone_Imine->Polymeric_Products Polymerization

Caption: Oxidative degradation of this compound.

cluster_workflow Recommended Storage and Handling Workflow Receipt Receipt of this compound Initial_QC Initial Quality Control (HPLC/GC-MS) Receipt->Initial_QC Storage Store at 2-8°C under Inert Gas, Protected from Light Initial_QC->Storage Use Use in Experiment Storage->Use Re-analysis Periodic Re-analysis Storage->Re-analysis Use->Storage Re-analysis->Storage

Caption: Workflow for ensuring the stability of this compound.

References

troubleshooting unexpected side reactions of m-(o-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for m-(o-Toluidino)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we address common challenges and unexpected side reactions encountered during its synthesis and application, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 3-(2-methylanilino)phenol (CAS No. 101-19-9), is a chemical intermediate featuring both a secondary amine and a phenolic hydroxyl group.[1] This dual functionality makes it a valuable building block in organic synthesis. Its structure is foundational in the synthesis of various high-value molecules, particularly in the pharmaceutical industry. For instance, it is a key precursor in the synthesis of Phentolamine, an α-adrenergic blocker.[2]

Q2: What is the most common method for synthesizing this compound and what are the inherent challenges?

The most prevalent modern method for synthesizing this compound is through a transition metal-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[3][4][5] This reaction typically involves coupling an aryl halide (like o-iodotoluene or o-bromotoluene) with m-aminophenol.

The primary challenge arises from the bifunctional nature of m-aminophenol. It possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). This creates a competitive environment where both N-arylation (the desired reaction) and O-arylation (a significant side reaction) can occur, impacting yield and purity.[6][7]

Troubleshooting Guide: Unexpected Side Reactions

This guide addresses specific issues you may encounter during the synthesis of this compound, particularly via Buchwald-Hartwig amination.

Problem 1: Persistent O-Arylation Side Product Formation

Q: My reaction is producing a significant amount of the O-arylated isomer, 3-(o-tolyloxy)aniline, alongside my desired this compound. Why is this happening and how can I improve the N-selectivity?

A: This is the most common side reaction and is rooted in the competitive nucleophilicity of the amine and hydroxyl groups of your m-aminophenol starting material. The selectivity between N- and O-arylation is highly sensitive to the reaction conditions.

Causality & Solution:

  • Catalyst System: The choice of metal and ligand is paramount. Palladium catalysts, especially those with sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos), have demonstrated high selectivity for N-arylation of aminophenols.[6][7][8] In contrast, copper-based catalyst systems (Ullmann condensation) can often be tuned to favor O-arylation, so ensure your system is not contaminated with copper salts.[8]

  • Base Selection: The pKa of the base is critical. Strong bases like sodium tert-butoxide (NaOt-Bu) can significantly deprotonate the phenolic hydroxyl group, increasing the nucleophilicity of the resulting phenoxide and promoting O-arylation. Using a weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can minimize phenol deprotonation and favor N-arylation.[6][8]

  • Solvent Choice: The solvent can influence the relative nucleophilicity of the two sites. Aprotic polar solvents like dioxane or toluene are commonly used and generally favor N-arylation with appropriate catalyst/base combinations.

Troubleshooting Table: Enhancing N-Arylation Selectivity

ParameterRecommendation for N-SelectivityRationaleReference
Catalyst Palladium (Pd)Pd catalysts with specific ligands show high kinetic preference for N-arylation.[6][7]
Ligand Sterically hindered biarylphosphine (e.g., BrettPhos)Bulky ligands favor the formation of the Pd-N bond and sterically disfavor interaction with the oxygen.[6][7]
Base Weaker inorganic base (K₂CO₃, Cs₂CO₃)Minimizes deprotonation of the phenolic -OH group, reducing the concentration of the highly nucleophilic phenoxide.[8]
Temperature 80-110 °C (optimization required)Higher temperatures can sometimes decrease selectivity. Start at the lower end of the effective range.[6]
Problem 2: Reaction Mixture Turns Dark/Black, Yielding Polymeric Tar

Q: My reaction starts with a clear solution but quickly turns dark brown or black, and upon workup, I isolate an intractable tar instead of a clean product. What is causing this degradation?

A: This issue is almost always due to the oxidation of the phenol moiety. Phenols are highly susceptible to oxidation, especially under the basic conditions and elevated temperatures of a cross-coupling reaction.[9] This process forms highly colored quinone and quinone-imine type structures, which can then polymerize.

Causality & Solution:

  • Atmospheric Oxygen: The primary culprit is often trace oxygen in the reaction headspace. The combination of a base, a transition metal catalyst, and oxygen creates a potent environment for phenol oxidation.

    • Solution: Rigorous inert atmosphere technique is non-negotiable. Ensure all reagents and solvents are properly degassed. The reaction vessel should be thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure of that gas throughout the experiment.

  • Radical Formation: The oxidation of phenols can proceed through phenoxy radical intermediates.[10] These radicals can couple with each other, leading to C-C and C-O linked polymeric side products.[11]

    • Solution: Besides maintaining a strict inert atmosphere, adding a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene) can sometimes suppress these pathways, though this should be tested on a small scale first to ensure it doesn't interfere with the desired catalytic cycle.

Problem 3: Low or No Conversion of Starting Materials

Q: I've set up my Buchwald-Hartwig reaction, but after 24 hours, TLC/LC-MS analysis shows only starting materials. What are the likely causes of catalyst deactivation or reaction failure?

A: Complete reaction failure typically points to a fundamental issue with one of the core components of the catalytic cycle.

Causality & Solution:

  • Catalyst Inactivity: The Pd(0) active catalyst is sensitive to oxidation. If your palladium precatalyst is old or has been handled improperly in the air, it may be inactive. Similarly, phosphine ligands can be oxidized to phosphine oxides, which do not coordinate effectively with the metal center.

    • Solution: Use a fresh, high-quality palladium precatalyst and ligand. Consider using a pre-formed, air-stable precatalyst which is designed for easier handling.[4] Always handle ligands and catalysts under an inert atmosphere.

  • Presence of Water: Water can hydrolyze the aryl halide and interfere with the base, but more critically, it can contribute to catalyst decomposition pathways.

    • Solution: Use anhydrous solvents and ensure all glassware is oven-dried before use. Dry solid reagents in a vacuum oven if necessary.

  • Incorrect Base: The base is not just a stoichiometric reagent; it is integral to the catalytic cycle. If the base is too weak or not sufficiently soluble in the reaction medium, the reaction will stall.

    • Solution: Ensure the chosen base is appropriate for the catalyst system (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃ are common). If solubility is an issue, a different solvent or a phase-transfer catalyst might be required, though this is less common for this specific transformation.

  • Inhibiting Impurities: Starting materials can contain impurities that poison the catalyst. For example, sulfur-containing compounds are known catalyst poisons.

    • Solution: Verify the purity of your m-aminophenol and aryl halide. If necessary, purify the starting materials by recrystallization or column chromatography before use.

Visualizing the Troubleshooting Workflow

G start Low or No Conversion Observed q1 Is the inert atmosphere rigorous? start->q1 q2 Are catalyst and ligand fresh and handled properly? q1->q2 Yes sol1 Degas solvents. Purge vessel thoroughly with Ar/N₂. q1->sol1 No q3 Are solvents and reagents anhydrous? q2->q3 Yes sol2 Use fresh, high-quality precatalyst. Handle under inert gas. q2->sol2 No q4 Is the base appropriate and sufficiently soluble? q3->q4 Yes sol3 Use anhydrous solvents. Oven-dry glassware. q3->sol3 No sol4 Verify base pKa and solubility. Consider alternative base. q4->sol4 No end Re-run experiment with optimized conditions. q4->end Yes sol1->q2 sol2->q3 sol3->q4 sol4->end

Key Reaction Mechanisms & Competing Pathways

Understanding the underlying mechanisms is key to rational troubleshooting.

The Buchwald-Hartwig Catalytic Cycle & Side Reactions

The desired N-arylation proceeds through a well-established catalytic cycle. However, competing pathways can divert the catalyst and reagents, leading to undesired products.

G oa_complex oa_complex o_arylation o_arylation oa_complex->o_arylation Competitive O-Coordination & Deprotonation homocoupling homocoupling oa_complex->homocoupling Transmetalation/ Reductive Elimination

Key Points from the Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This step is often rate-limiting.

  • Amine Coordination & Deprotonation: The aminophenol coordinates to the palladium center. The base then removes a proton from the nitrogen to form a palladium-amido complex.

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the Pd(0) catalyst is regenerated.[3]

  • Competitive O-Coordination: If the phenol is deprotonated (by a strong base), the resulting phenoxide can compete with the amine for coordination to the palladium center, leading to the O-arylated side product.[12]

  • Homocoupling: Side reactions can lead to the formation of biaryl impurities (Ar-Ar) from the coupling of two aryl halide molecules.[12]

Protocols for Analysis and Synthesis

Protocol 1: Analytical HPLC Method for Reaction Monitoring

This protocol provides a general method for monitoring the reaction progress and quantifying the ratio of product to starting materials and the O-arylated impurity.

  • Sample Preparation: At desired time points, carefully and quickly withdraw ~0.1 mL of the reaction mixture under a positive pressure of inert gas. Quench the sample in 1 mL of a 1:1 acetonitrile/water solution. Vortex thoroughly.

  • Filtration: Filter the quenched sample through a 0.22 µm PTFE syringe filter to remove particulate matter.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 5 µL.

  • Analysis: Identify peaks corresponding to m-aminophenol, the aryl halide, the desired N-arylated product, and the O-arylated side product based on retention times established with authentic standards. Calculate relative peak areas to estimate conversion and selectivity. For accurate quantification, a full calibration with standards is required.[13][14]

Protocol 2: Optimized Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is optimized for high N-selectivity. All operations must be performed under a strict inert atmosphere (Argon or Nitrogen).

  • Glassware Preparation: Oven-dry all glassware overnight at 120 °C and allow to cool in a desiccator or under a stream of inert gas.

  • Reagent Charging: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add:

    • m-Aminophenol (1.0 eq).

    • Cesium Carbonate (Cs₂CO₃, 2.0 eq).

    • Palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%).

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent and Reagent Addition: Add degassed, anhydrous 1,4-dioxane (to achieve a ~0.2 M concentration). Begin vigorous stirring. Add o-bromotoluene (1.1 eq) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or by using the analytical HPLC method described above. The reaction is typically complete in 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the base and catalyst residues. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.[2]

References

identifying and removing impurities from m-(o-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: m-(o-Toluidino)phenol Purification

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth troubleshooting advice and detailed protocols for identifying and removing impurities from this compound. As scientists, we understand that purity is paramount, and this resource is structured to help you navigate the common challenges encountered during the purification of this molecule.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues that researchers face when working with this compound.

Q1: My synthesized this compound is discolored (e.g., pink, brown, or dark). What causes this, and how can I fix it?

A1: Discoloration in aminophenols is a frequent issue, typically arising from the oxidation of the aminophenol itself or residual phenolic and aniline impurities.[1] The presence of trace metals can catalyze this oxidation. To address this, we recommend a two-pronged approach. First, consider an activated charcoal treatment during recrystallization.[1] Activated charcoal has a high surface area and can effectively adsorb colored impurities. Second, ensure that your purification and storage processes minimize exposure to air and light, perhaps by working under an inert atmosphere (e.g., nitrogen or argon).[2]

Q2: I've performed a purification, but my NMR spectrum still shows unexpected peaks. What are the likely culprits?

A2: Unexpected NMR signals can be frustrating. Besides the obvious residual solvent peaks, these signals could correspond to several types of impurities.[3][4] Common impurities in syntheses of this nature include:

  • Starting materials: Unreacted o-toluidine or m-aminophenol.

  • Isomers: Positional isomers of toluidine (p-toluidine, m-toluidine) from the starting material, or isomers formed during the synthesis.[5][6]

  • Byproducts from synthesis: Side-reactions can lead to a variety of structurally related compounds.

  • Reagents from workup: Contaminants from extraction solvents, drying agents, or other chemicals used during the purification process.

To identify these impurities, it is helpful to run 2D NMR experiments like COSY and HSQC, which can help in elucidating the structures of these minor components.[7] Comparing the spectra to known spectra of potential impurities is also a valuable strategy.

Q3: My HPLC analysis shows a main peak with several smaller, poorly resolved peaks. How can I improve the separation?

A3: Poor resolution in HPLC can be due to a number of factors. Here are a few things to try:

  • Optimize the mobile phase: Adjust the solvent ratio (e.g., acetonitrile/water or methanol/water) to fine-tune the retention times of your compound and its impurities. You can also try adding modifiers like formic acid or trifluoroacetic acid to improve peak shape for the amine functionality.[8]

  • Change the column chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic compounds.[8]

  • Adjust the gradient: If you are running an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting impurities.[8]

  • Decrease the flow rate and/or increase the column length: Both of these changes can lead to higher resolution, although at the cost of longer run times.

Q4: What is the most effective general-purpose purification strategy for this compound?

A4: A multi-step approach is often the most effective. A good starting point is an acid-base extraction to separate the amphoteric this compound from any neutral organic impurities.[9][10] This can be followed by recrystallization from a suitable solvent system to remove closely related impurities. For very stubborn impurities, column chromatography is an excellent, albeit more labor-intensive, option.[1]

Troubleshooting Guides & Detailed Protocols

This section provides detailed, step-by-step methodologies for the key purification and analytical techniques relevant to this compound.

Impurity Identification Workflow

The first step in any purification is to identify the nature and extent of the impurities. The following workflow outlines a systematic approach to this.

cluster_0 Initial Analysis cluster_1 Purification Strategy cluster_2 Purity Confirmation Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Quick Purity Check NMR Spectroscopy NMR Spectroscopy TLC Analysis->NMR Spectroscopy Informs on Polarity HPLC/GC-MS HPLC/GC-MS NMR Spectroscopy->HPLC/GC-MS Structural Information Acid-Base Extraction Acid-Base Extraction HPLC/GC-MS->Acid-Base Extraction If neutral impurities Recrystallization Recrystallization HPLC/GC-MS->Recrystallization If high initial purity Column Chromatography Column Chromatography HPLC/GC-MS->Column Chromatography If complex mixture Purified Product Purified Product Acid-Base Extraction->Purified Product Recrystallization->Purified Product Column Chromatography->Purified Product Final Analysis NMR, HPLC, GC-MS Purified Product->Final Analysis Pure Compound (>99%) Pure Compound (>99%) Final Analysis->Pure Compound (>99%)

Caption: A workflow for identifying impurities and selecting a purification strategy.

Protocol 1: Purification by Acid-Base Extraction

This technique is highly effective for separating acidic, basic, and neutral compounds.[11] this compound has both a weakly acidic phenolic hydroxyl group and a weakly basic secondary amine group, making this method particularly suitable.

Objective: To remove neutral organic impurities and separate acidic or basic impurities from the product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane (DCM).

  • Acidic Wash (to remove basic impurities):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate. The protonated basic impurities will move to the aqueous layer.

    • Drain the aqueous layer. Repeat this wash 1-2 times.

  • Basic Wash (to remove acidic impurities):

    • To the organic layer from the previous step, add an equal volume of a dilute aqueous base (e.g., 1 M NaOH).

    • Shake and allow the layers to separate. The deprotonated acidic impurities (like phenols) will move to the aqueous layer.[12]

    • Drain the aqueous layer. Repeat this wash 1-2 times.

  • Isolation of this compound:

    • The desired product should remain in the organic layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified product.

Self-Validation: Analyze a small sample of each aqueous extract and the final organic layer by TLC or HPLC to confirm that the desired separation has occurred.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[13] The key is to find a solvent (or solvent pair) in which the compound is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.

Objective: To obtain a highly pure, crystalline solid.

Step-by-Step Methodology:

  • Solvent Selection:

    • Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water or hexanes).

    • A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (optional but recommended):

    • If there are insoluble impurities or if you have added activated charcoal for decolorization, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Self-Validation: Check the melting point of the recrystallized product. A sharp melting point close to the literature value is a good indicator of purity. Further confirmation should be obtained by NMR or HPLC.

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of your compound and for tracking the progress of a purification.[14][15]

Objective: To quantify the purity of a sample and resolve the main compound from its impurities.

Example HPLC Conditions:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of your this compound sample in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Setup: Program the HPLC system with the conditions outlined in the table above.

  • Analysis: Inject the sample and collect the chromatogram.

  • Data Interpretation: Integrate the peaks in the chromatogram. The purity of your sample can be estimated by the area percent of the main peak.

Self-Validation: To ensure the accuracy of your purity assessment, it's good practice to run a blank (injection of solvent only) to identify any system peaks. If available, a certified reference standard of this compound should be run to confirm the retention time and response of the main peak.

Protocol 4: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile and semi-volatile impurities.[16][17] For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability.[18][19]

Objective: To identify and quantify volatile impurities.

Sample Sample Derivatization Derivatization Sample->Derivatization e.g., Silylation GC Injection GC Injection Derivatization->GC Injection GC Separation GC Separation GC Injection->GC Separation Volatility-based MS Detection MS Detection GC Separation->MS Detection Mass-to-charge ratio Data Analysis Data Analysis MS Detection->Data Analysis Library Matching

Caption: A typical workflow for GC-MS analysis of a non-volatile compound.

Step-by-Step Methodology:

  • Derivatization (if necessary): A common method is silylation. In a vial, dissolve a small amount of your sample in a suitable solvent (e.g., pyridine or DMF). Add a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and heat the mixture (e.g., at 60-70 °C for 30 minutes).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.

    • The components will be separated on the GC column based on their boiling points and interaction with the stationary phase.

    • As each component elutes from the column, it will be fragmented and detected by the mass spectrometer.

  • Data Interpretation:

    • The resulting mass spectrum for each peak can be compared to a library of known spectra (e.g., NIST) to identify the impurities.[20]

Self-Validation: Run a derivatized blank (reagents only) to ensure that no peaks are coming from the derivatizing agents or solvent.

References

Technical Support Center: Refining Experimental Protocols Involving m-(o-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with m-(o-Toluidino)phenol (CAS 6264-98-8). This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. The information herein is designed to ensure the scientific integrity and reproducibility of your work.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, storage, and properties of this compound.

Q1: What are the primary safety precautions I should take when working with this compound?

A1: this compound is an irritant and should be handled with care.[1][2] Always work in a well-ventilated area, preferably under a chemical fume hood.[3][4][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4][5] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1][3][4] In case of contact, rinse the affected area thoroughly with water.

Q2: How should I properly store this compound to ensure its stability?

A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] It is sensitive to air and light, which can cause degradation and discoloration.[2][4] For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[4] Aminophenols, in general, are prone to oxidation, which can be inhibited by storing them in a container with a separate bag of activated iron oxide.[2]

Q3: My solid this compound has developed a pink or reddish hue. Is it still usable?

A3: The discoloration indicates oxidation.[2][6] While minor discoloration may not significantly affect the outcome of all experiments, it is a sign of impurity. For sensitive applications requiring high purity, it is recommended to purify the compound before use. The presence of oxidation products could potentially interfere with your reaction or assay.

Q4: What are the typical solvents for dissolving this compound?
Q5: What is the general mechanism of action for phenolic compounds in biological assays?

A5: Phenolic compounds can exhibit a range of biological activities. For instance, some substituted phenols can inhibit tyrosinase activity and melanin synthesis.[8] Their mechanism can involve the formation of quinones, which can then react with cellular components like proteins.[8] The specific mechanism of this compound would depend on the particular assay being performed.

II. Troubleshooting Guides

This section provides detailed guidance for specific experimental issues you might encounter.

Issue 1: Inconsistent or Low Yields in Synthesis Reactions

Low or inconsistent yields in reactions involving this compound can stem from several factors, from reagent quality to reaction conditions.

Troubleshooting Steps:
  • Assess Reagent Purity:

    • Problem: As mentioned, this compound can oxidize over time. Impurities in this or other starting materials can lead to side reactions and reduced yields.

    • Solution: Before starting your synthesis, verify the purity of your this compound using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. If impurities are detected, purify the compound by recrystallization or column chromatography.

  • Optimize Reaction Conditions:

    • Problem: The reactivity of the amino and hydroxyl groups is sensitive to the reaction environment.

    • Solution:

      • Atmosphere: Reactions involving aminophenols are often best performed under an inert atmosphere (nitrogen or argon) to prevent oxidation.

      • Temperature: Carefully control the reaction temperature. Some reactions may require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate.[9]

      • pH Control: For reactions in aqueous or protic solvents, the pH can significantly influence the nucleophilicity of the amino and hydroxyl groups.[10]

  • Proper Work-up Procedure:

    • Problem: The product may be lost or degraded during the work-up process.

    • Solution: Be mindful of the stability of your product to acidic or basic conditions used during quenching and extraction.[11] If you suspect your product is unstable, test its stability on a small scale before performing the full work-up.[11] Also, consider the possibility that your product might be partially soluble in the aqueous layer.[11]

Experimental Workflow: Purity Check by TLC

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_analysis Analysis A Dissolve small sample of this compound in a suitable solvent B Spot the solution onto a TLC plate A->B C Develop the plate in an appropriate solvent system B->C D Visualize the spots under UV light or with a stain C->D E A single spot indicates high purity D->E F Multiple spots indicate the presence of impurities D->F

Caption: Workflow for assessing the purity of this compound using TLC.

Issue 2: Difficulty in Product Purification and Isolation

The amphoteric nature of this compound and its derivatives can sometimes complicate purification.

Troubleshooting Steps:
  • Recrystallization:

    • Problem: Choosing the right solvent system is crucial for effective purification by recrystallization.

    • Solution: The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while impurities remain soluble.[7] Experiment with a range of solvents of varying polarities.

  • Acid-Base Extraction:

    • Problem: Inefficient separation of the product from starting materials or byproducts.

    • Solution: Utilize the pH-dependent solubility of your compound. By adjusting the pH of the aqueous phase, you can selectively move your compound between the organic and aqueous layers.[7] For example, in an acidic solution, the amino group will be protonated, making the compound more water-soluble. In a basic solution, the phenolic hydroxyl group will be deprotonated, also increasing water solubility.

  • Column Chromatography:

    • Problem: Poor separation on the column.

    • Solution:

      • Solvent System: Systematically screen different mobile phase compositions to find the optimal eluent for separating your product from impurities.

      • Stationary Phase: While silica gel is common, consider using alumina or reverse-phase silica (C18) depending on the polarity of your compound.

Data Summary: Common Purification Techniques
Purification MethodPrincipleBest ForKey Considerations
Recrystallization Differential solubility at varying temperaturesCrystalline solids with moderate to high puritySolvent selection is critical.[7]
Acid-Base Extraction pH-dependent solubility of acidic/basic functional groupsSeparating acidic, basic, and neutral compoundspKa of the functional groups determines the optimal pH.[10]
Column Chromatography Differential partitioning between a stationary and mobile phaseComplex mixtures or compounds with similar polaritiesChoice of stationary and mobile phases is crucial for good separation.
Issue 3: Challenges in Analytical Characterization

Obtaining clean and interpretable analytical data is essential for confirming the identity and purity of your compound.

Troubleshooting Steps:
  • High-Performance Liquid Chromatography (HPLC):

    • Problem: Poor peak shape, resolution, or retention time variability.

    • Solution:

      • Mobile Phase: Ensure the mobile phase is properly degassed and the pH is controlled with a suitable buffer. For phenolic compounds, reverse-phase columns (like C18) with a mobile phase of acetonitrile and water/buffer are commonly used.[7][12]

      • Column: Use a guard column to protect your analytical column from contaminants. Ensure the column is not overloaded.

  • Mass Spectrometry (MS):

    • Problem: Difficulty in obtaining a clear molecular ion peak.

    • Solution: The molecular ion peak for this compound should appear at m/z 199.[10] If you are not observing this, consider that the compound may be fragmenting easily. Try using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Problem: Broad peaks, especially for the -OH and -NH protons.

    • Solution: Broadening is often due to proton exchange. This can sometimes be resolved by using a deuterated solvent that is free of water or by adding a drop of D₂O to the NMR tube to exchange the labile protons.

Diagram: Logic for Troubleshooting Analytical Issues

Analytical_Troubleshooting Start Unsatisfactory Analytical Data HPLC HPLC Issue? Start->HPLC MS MS Issue? HPLC->MS No CheckMobilePhase Check Mobile Phase (Degas, pH) HPLC->CheckMobilePhase Yes NMR NMR Issue? MS->NMR No SoftIonization Try Softer Ionization (ESI, CI) MS->SoftIonization Yes CheckSolvent Use Dry Deuterated Solvent or add D2O NMR->CheckSolvent Yes End Clean Data NMR->End No CheckColumn Check Column (Overload, Contamination) CheckMobilePhase->CheckColumn CheckColumn->End SoftIonization->End CheckSolvent->End

Caption: A decision-making flowchart for troubleshooting common analytical problems.

III. References

  • XiXisys. (n.d.). This compound, 6264-98-8, Safety Data Sheet.

  • Fisher Scientific. (2009). Safety Data Sheet.

  • ChemicalBook. (2024). This compound - Safety Data Sheet.

  • Smolecule. (n.d.). m-(p-Toluidino)phenol | 61537-49-3.

  • Deepak Nitrite. (2021). SAFETY DATA SHEET m-Toluidine.

  • Monash University. (2023). Phenol - OHS Information Sheet.

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.

  • Le Poole, C., et al. (2017). Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity. PMC - NIH.

  • ResearchGate. (n.d.). Aminophenols | Request PDF.

  • NJ.gov. (n.d.). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY.

  • Organic Syntheses. (n.d.). p-BROMOPHENOL.

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation.

  • Benchchem. (n.d.). Technical Support Center: Purification of Synthetic Products from 4-Aminophenol.

  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 6264-98-8.

  • Chemistry LibreTexts. (2023). Synthesis of Phenols.

  • MDPI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds.

  • SlideShare. (n.d.). Phenol Synthesis Part I.

  • NIH. (n.d.). The Link between Polyphenol Structure, Antioxidant Capacity and Shelf-Life Stability in the Presence of Fructose and Ascorbic Acid.

  • Chemsrc. (2025). m-(m-toluidino)phenol | CAS#:85049-96-3.

  • ChemicalBook. (2024). This compound - Safety Data Sheet.

  • PubMed Central. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids.

  • Google Patents. (n.d.). CN101838206A - Purification method of o-toluidine.

  • NIH. (1966). Studies in the mechanism of action of phenol on Escherichia coli cells.

  • Organic Syntheses. (n.d.). m-NITROPHENOL.

  • MDPI. (n.d.). Characterisation and Quantification of Phenolic Compounds in Honeys from Sierra Nevada (Granada).

  • MDPI. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.

  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on o-aminophenol (A14).

  • PubMed Central. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry.

  • PubMed. (n.d.). Analytical and pharmacological validation of the quantification of phenol red in a mouse model: An optimized method to evaluate expectorant drugs.

  • Trends in Sciences. (2023). Extraction and Analytical Characterization of Phenolic Compounds from Brazil Nut (Bertholletia excelsa) Skin Industrial by-Product.

  • Frontiers. (2022). Qualitative and Quantitative Analysis of Phenolic Compounds in Spray-Dried Olive Mill Wastewater.

  • Google Patents. (n.d.). US2744144A - Purification of phenol.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of m-(o-Toluidino)phenol and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of m-(o-Toluidino)phenol with other benchmark phenolic compounds, focusing on their antioxidant, anti-inflammatory, and cytotoxic properties. It is intended for researchers, scientists, and professionals in drug development seeking to understand the potential of this and related molecules.

Introduction to Phenolic Compounds

Phenolic compounds are a large and diverse group of chemical constituents found in plants, characterized by the presence of one or more hydroxyl groups attached to an aromatic ring.[1][2] Their structural diversity leads to a wide array of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects.[1][3][4] These properties have made them a significant focus of pharmaceutical and nutraceutical research.[1][5][6][7] The antioxidant capacity of phenols is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals, a key process in mitigating oxidative stress implicated in numerous chronic diseases.[1][8]

Profiling this compound

This compound, with the chemical formula C₁₃H₁₃NO, is an aromatic organic compound featuring a phenol group linked to a toluidine group at the meta position.[9][10] Its structure, containing both a hydroxyl (-OH) and an amino (-NH₂) group attached to aromatic rings, suggests the potential for interesting biological activities, influenced by factors like hydrogen bonding.[9][11] While it is known as an impurity in the synthesis of phentolamine mesylate, its own biological profile is not extensively documented in publicly available literature.[9] This guide aims to provide a framework for evaluating its potential by comparing it to well-characterized phenolic compounds.

Comparative Analysis of Biological Activities

To objectively assess the potential of this compound, we will compare its hypothetical performance in key biological assays against established phenolic compounds: Gallic Acid (a simple phenolic acid), Quercetin (a flavonoid), and the parent compound, Phenol.

Antioxidant Activity

The antioxidant activity of phenolic compounds is often evaluated by their ability to scavenge synthetic free radicals. The structure-activity relationship of phenolic antioxidants is well-established, with the number and position of hydroxyl groups playing a crucial role.[12][13][14]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method to determine the free radical scavenging capacity of a compound.[15][16] In this assay, the deep violet DPPH radical is reduced by an antioxidant to a pale yellow hydrazine, and the change in absorbance is measured spectrophotometrically.[15]

Table 1: Hypothetical IC50 Values for DPPH Radical Scavenging Activity

CompoundIC50 (µM) - Example Data
This compound45.8
Gallic Acid8.5
Quercetin5.2
Phenol> 1000
Ascorbic Acid (Control)12.1

This table presents hypothetical data for illustrative purposes.

Interpretation: A lower IC50 value indicates greater antioxidant potency.[17] Based on this hypothetical data, Quercetin and Gallic Acid would be the most potent antioxidants, which is consistent with existing literature due to their multiple hydroxyl groups. This compound would exhibit moderate activity, significantly greater than the parent phenol molecule but less potent than the highly hydroxylated compounds. The presence of the amino group and the single hydroxyl group likely contribute to its scavenging ability.[18]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases.[19] Phenolic compounds have demonstrated anti-inflammatory effects by modulating various inflammatory pathways, such as inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[3][19][20][21]

The Griess assay is a colorimetric method used to quantify nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.[22][23][24] By measuring the reduction in nitrite production in stimulated macrophages (e.g., LPS-stimulated RAW 264.7 cells), the inhibitory effect of a compound on nitric oxide synthase (NOS) can be determined.[25]

Table 2: Hypothetical IC50 Values for Nitric Oxide Inhibition

CompoundIC50 (µM) - Example Data
This compound35.2
Gallic Acid25.9
Quercetin15.4
Phenol> 500
L-NAME (Control)18.6

This table presents hypothetical data for illustrative purposes.

Interpretation: In this hypothetical scenario, Quercetin demonstrates the most potent anti-inflammatory activity by inhibiting NO production. This compound would show significant inhibitory effects, outperforming phenol and approaching the efficacy of Gallic Acid. This suggests potential for modulating inflammatory pathways.

Cytotoxic Activity

The evaluation of a compound's cytotoxicity against cancer cell lines is a critical step in drug discovery.[26] Many phenolic compounds have been shown to selectively induce cell death in cancerous cells while having minimal effect on normal cells.[27][28]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[29][30][31] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[31]

Table 3: Hypothetical IC50 Values for Cytotoxicity against MCF-7 Breast Cancer Cells

CompoundIC50 (µM) - Example Data
This compound62.5
Gallic Acid88.1
Quercetin45.3
Phenol> 1000
Doxorubicin (Control)0.8

This table presents hypothetical data for illustrative purposes.

Interpretation: Based on this hypothetical data, Quercetin would be the most cytotoxic of the tested phenolic compounds against the MCF-7 cell line. This compound would exhibit moderate cytotoxicity, suggesting it is more potent than Gallic Acid in this specific assay. The presence of the toluidine group may contribute to its cytotoxic profile. Further studies would be required to determine its selectivity for cancer cells over normal cells.[32]

Detailed Experimental Protocols

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep this solution in a dark, amber-colored bottle to prevent degradation.[16]

    • Prepare stock solutions of the test compounds (this compound, Gallic Acid, Quercetin, Phenol) and a positive control (Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.[17]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the freshly prepared DPPH working solution to each well.[33]

    • Add 100 µL of the various concentrations of the test compounds or the positive control to the respective wells.

    • For the blank (control), add 100 µL of the solvent instead of the test compound.[17]

    • Incubate the plate in the dark at room temperature for 30 minutes.[17][33]

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[15]

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[15]

    • Plot the % inhibition against the concentration of the test compounds and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Griess Assay for Nitric Oxide Synthase Inhibition Protocol
  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing various concentrations of the test compounds or a known NOS inhibitor (e.g., L-NAME).

    • Incubate for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production, except for the negative control wells.

    • Incubate for 24 hours.

  • Griess Reaction:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.[34]

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[34]

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm.[24]

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the IC50 value for NO inhibition for each compound.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment:

    • Seed a cancer cell line (e.g., MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin). Include untreated cells as a negative control.

    • Incubate for 24 to 48 hours.

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[35]

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[35]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[31][35]

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm.[35]

    • Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) * 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated cells.

    • Plot the % viability against the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Conclusion

This guide provides a comparative framework for evaluating the biological activities of this compound. While specific experimental data for this compound is limited, the provided protocols and hypothetical comparisons to well-characterized phenolic compounds like Gallic Acid and Quercetin offer a robust starting point for its investigation. The structure of this compound suggests it may possess moderate antioxidant, anti-inflammatory, and cytotoxic properties. The experimental workflows detailed herein are standard, validated methods that will allow researchers to generate the necessary data to fully characterize this and other novel phenolic compounds, contributing to the ongoing search for new therapeutic agents.

References

A Researcher's Guide to the Biological Validation of m-(o-Toluidino)phenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher venturing into the nuanced world of novel small molecules, the journey from a synthesized compound to a validated bioactive agent is both rigorous and rewarding. This guide provides a comprehensive framework for the biological validation of m-(o-Toluidino)phenol, a molecule of interest due to its hybrid structure incorporating both phenolic and toluidine moieties. While not extensively characterized in biological literature, its chemical architecture suggests potential for antioxidant, anti-inflammatory, and cytotoxic activities.

This document is structured to guide the investigator through a logical, multi-tiered validation process. We will explore the causal reasoning behind experimental choices, present detailed protocols for robust in vitro and in vivo assays, and objectively compare the potential efficacy of this compound against established reference compounds. Our approach is grounded in scientific integrity, ensuring that each step provides a self-validating system for generating reliable and publishable data.

Theoretical Framework: Hypothesizing Biological Activity

The structure of this compound, featuring a hydroxyl group on a phenyl ring and a toluidine group, provides a strong rationale for investigating several biological activities. Phenolic compounds are well-documented for their antioxidant properties due to their ability to donate a hydrogen atom to scavenge free radicals.[1][2] The toluidine component, an aromatic amine, is a feature in various pharmacologically active compounds, and its derivatives have been explored for a range of activities, including cholinesterase inhibition.[3] This dual functionality makes this compound a candidate for multi-faceted biological effects.

Our validation strategy will therefore focus on three primary areas:

  • Antioxidant Capacity: Assessing the ability of the compound to neutralize free radicals.

  • Cytotoxic Potential: Evaluating its effect on cell viability, a crucial first step in anticancer research.

  • Anti-inflammatory Properties: Investigating its potential to mitigate inflammatory responses.

In Vitro Validation: A Multi-Assay Approach

A critical first step in characterizing a novel compound is to assess its activity in controlled, cell-free and cell-based in vitro systems. This allows for a rapid and cost-effective screening of its primary biological effects.

Assessment of Antioxidant Activity

We will employ two common and complementary spectrophotometric assays to evaluate the antioxidant potential of this compound: the DPPH and ABTS assays.[4][5] These assays are based on the ability of an antioxidant to reduce a stable radical, leading to a measurable color change.[4]

Comparative Compounds:

  • Ascorbic Acid (Vitamin C): A well-established, water-soluble antioxidant.

  • Trolox: A water-soluble analog of Vitamin E, commonly used as a standard in antioxidant assays.

Table 1: Hypothetical Comparative Antioxidant Activity (IC50 Values)

CompoundDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)
This compound35.2 ± 2.128.9 ± 1.8
Ascorbic Acid8.7 ± 0.56.2 ± 0.4
Trolox12.1 ± 0.99.8 ± 0.7

Experimental Protocol: DPPH Radical Scavenging Assay [4][5]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.

    • Prepare stock solutions of this compound, Ascorbic Acid, and Trolox in a suitable solvent (e.g., DMSO or ethanol).

    • Create a series of dilutions for each test compound.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each compound dilution.

    • Add 100 µL of the DPPH working solution to each well.[4]

    • Prepare a control well with 100 µL of solvent and 100 µL of the DPPH solution.

    • Prepare a blank well with 100 µL of solvent and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.[4]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Evaluation of Cytotoxic Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Comparative Compound:

  • Doxorubicin: A well-known chemotherapeutic agent used as a positive control for cytotoxicity.

Table 2: Hypothetical Comparative Cytotoxicity (IC50 Values) on a Cancer Cell Line (e.g., HeLa)

CompoundIC50 (µM) after 48h
This compound78.5 ± 5.3
Doxorubicin1.2 ± 0.2
Vehicle Control (DMSO)> 1000

Experimental Protocol: MTT Cell Viability Assay [7][8]

  • Cell Culture:

    • Seed a suitable cancer cell line (e.g., HeLa) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[8]

  • Compound Treatment:

    • Prepare a range of concentrations of this compound and Doxorubicin.

    • Remove the culture medium and add 100 µL of fresh medium containing the desired concentration of the test compounds to each well. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value (the concentration that reduces cell viability by 50%).

Probing Anti-inflammatory Mechanisms: Western Blot Analysis

Should the compound show interesting activity in the previous assays, a deeper mechanistic investigation is warranted. Western blotting can be used to assess the compound's effect on key inflammatory signaling pathways. For instance, we can investigate its impact on the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.

Comparative Compound:

  • Celecoxib: A selective COX-2 inhibitor.

Experimental Protocol: Western Blot for COX-2 Expression [9][10]

  • Cell Culture and Treatment:

    • Culture macrophages (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).

    • Treat the cells with this compound or Celecoxib at various concentrations for a specified time.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]

    • Determine the protein concentration using a BCA or Bradford assay.[9]

  • SDS-PAGE and Protein Transfer:

    • Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.[9]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]

    • Image the blot and perform densitometry analysis to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

In Vivo Validation: Assessing Anti-inflammatory Efficacy

Positive in vitro results should be followed up with in vivo studies to assess the compound's efficacy and safety in a whole-organism context. The carrageenan-induced paw edema model is a classic and well-established method for evaluating the acute anti-inflammatory activity of novel compounds.[12][13][14]

Comparative Compound:

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID).

Table 3: Hypothetical In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume Increase (%) at 3hInhibition of Edema (%)
Vehicle Control-65.4 ± 4.2-
This compound5042.1 ± 3.535.6
This compound10028.9 ± 2.955.8
Indomethacin1020.3 ± 2.169.0

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [14]

  • Animal Acclimatization and Grouping:

    • Use male Wistar rats (150-200g) and acclimatize them for at least one week.

    • Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (at least two doses), and Indomethacin.

  • Compound Administration:

    • Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal.

    • Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Visualizing the Workflow and Potential Mechanisms

To provide a clear overview of the validation process and potential molecular interactions, the following diagrams have been generated.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation Antioxidant Assays (DPPH, ABTS) Antioxidant Assays (DPPH, ABTS) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Antioxidant Assays (DPPH, ABTS)->Cytotoxicity Assay (MTT) Mechanistic Studies (Western Blot) Mechanistic Studies (Western Blot) Cytotoxicity Assay (MTT)->Mechanistic Studies (Western Blot) Anti-inflammatory Model (Paw Edema) Anti-inflammatory Model (Paw Edema) Mechanistic Studies (Western Blot)->Anti-inflammatory Model (Paw Edema) Promising Results This compound This compound This compound->Antioxidant Assays (DPPH, ABTS) Screening

Caption: Experimental workflow for the biological validation of this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 Expression NFkB->COX2 Induces Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation M_Toluidino_Phenol This compound M_Toluidino_Phenol->NFkB Potential Inhibition

References

A Senior Application Scientist's Guide to the Comparative Analysis of m-(o-Toluidino)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the comparative analysis of novel m-(o-Toluidino)phenol derivatives. While literature on this specific scaffold is emerging, this document leverages established principles of medicinal chemistry and proven experimental protocols to empower your research and development efforts. We will explore the synthesis, characterization, and potential biological activities of these promising compounds, offering a roadmap for their systematic evaluation.

Introduction: The Potential of the this compound Scaffold

The this compound core, characterized by a phenol ring linked to an o-toluidine moiety at the meta position, presents a unique diarylamine structure with significant potential for chemical modification and biological activity. Phenolic compounds are renowned for their diverse pharmacological properties, including antioxidant, antimicrobial, and anticancer effects.[1] The strategic placement of the toluidine group introduces additional sites for derivatization, allowing for the fine-tuning of physicochemical properties and biological targeting.

This guide will provide a comparative framework for newly synthesized derivatives of this compound, focusing on their potential as antioxidant, anticancer, and antimicrobial agents. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your findings.

Synthesis and Derivatization Strategies

The synthesis of the parent this compound can be achieved through various methods, with a common approach being the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile route to form the C-N bond between an aryl halide and an amine.

Proposed Synthesis of the Core Scaffold:

m-Bromophenol m-Bromophenol Reaction Reaction m-Bromophenol->Reaction Aryl Halide o-Toluidine o-Toluidine o-Toluidine->Reaction Amine Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction This compound This compound Reaction->this compound Buchwald-Hartwig Amination

Caption: Proposed synthesis of this compound.

Strategies for Derivatization:

To explore the structure-activity relationship (SAR), a library of derivatives can be synthesized by modifying both the phenolic and toluidine rings.

Table 1: Proposed this compound Derivatives and Rationale for Synthesis

Derivative IDModification SiteR-GroupRationale
Parent --Baseline for comparison.
DERIV-01 Phenol Ring (para to -OH)-NO₂Electron-withdrawing group to modulate pKa and redox potential.
DERIV-02 Phenol Ring (para to -OH)-OCH₃Electron-donating group to enhance antioxidant potential.
DERIV-03 Toluidine Ring (para to -NH)-ClHalogen substitution to increase lipophilicity and potential for halogen bonding.
DERIV-04 Toluidine Ring (para to -NH)-CF₃Strong electron-withdrawing group to alter electronic properties.
DERIV-05 Phenolic -OH-COCH₃Esterification to create a prodrug and modify solubility.
DERIV-06 Amino -NH-SO₂CH₃Sulfonamide formation to introduce a hydrogen bond acceptor and alter polarity.

Comparative Analysis of Biological Activities

A systematic evaluation of the synthesized derivatives is crucial to understand their therapeutic potential. The following sections outline the key biological assays and provide detailed protocols.

Antioxidant Activity

Phenolic compounds are excellent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[2] The antioxidant capacity of the derivatives will be compared to the parent compound and a standard antioxidant like Trolox.

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds and Trolox (standard) in methanol at a concentration of 1 mg/mL.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds (e.g., 10, 25, 50, 100, 200 µg/mL) to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol is used as a blank.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_Solution 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL of DPPH solution DPPH_Solution->Add_DPPH Test_Compounds Stock Solutions of Derivatives & Trolox Add_Compounds Add 100 µL of Test Compounds to 96-well plate Test_Compounds->Add_Compounds Add_Compounds->Add_DPPH Incubate Incubate in dark for 30 min Add_DPPH->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 values Calculate_Scavenging->Determine_IC50

Caption: DPPH Radical Scavenging Assay Workflow.

Anticancer Activity

Phenolic compounds have been shown to possess cytotoxic properties against various cancer cell lines.[3] The anticancer potential of the this compound derivatives will be evaluated against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer).

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

  • Cell Culture:

    • Culture the selected cancer cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the treated cells, and A_control is the absorbance of the untreated cells.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with test compounds for 48h Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate for 4h Treat_Cells->Add_MTT Add_DMSO Add DMSO to dissolve formazan Add_MTT->Add_DMSO Measure_Absorbance Measure Absorbance at 570 nm Add_DMSO->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: MTT Cytotoxicity Assay Workflow.

Antimicrobial Activity

Phenolic derivatives are known for their antimicrobial properties against a broad spectrum of microorganisms.[4] The synthesized compounds will be tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Grow the bacterial strains in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Assay Procedure:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

    • Add the bacterial inoculum to each well.

    • Include a positive control (bacteria without any compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation and Interpretation

The quantitative data from the biological assays should be summarized in a clear and concise table for easy comparison.

Table 2: Comparative Biological Activity of this compound Derivatives

Derivative IDAntioxidant Activity (DPPH, IC₅₀ in µg/mL)Anticancer Activity (MCF-7, IC₅₀ in µM)Antimicrobial Activity (S. aureus, MIC in µg/mL)
Parent Experimental ValueExperimental ValueExperimental Value
DERIV-01 Experimental ValueExperimental ValueExperimental Value
DERIV-02 Experimental ValueExperimental ValueExperimental Value
DERIV-03 Experimental ValueExperimental ValueExperimental Value
DERIV-04 Experimental ValueExperimental ValueExperimental Value
DERIV-05 Experimental ValueExperimental ValueExperimental Value
DERIV-06 Experimental ValueExperimental ValueExperimental Value
Trolox Standard ValueN/AN/A
Doxorubicin N/AStandard ValueN/A
Ciprofloxacin N/AN/AStandard Value

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and comparative analysis of novel this compound derivatives. By systematically evaluating their antioxidant, anticancer, and antimicrobial properties, researchers can identify promising lead compounds for further drug development. The structure-activity relationship data generated will be invaluable for optimizing the therapeutic potential of this exciting class of molecules. Future studies should focus on elucidating the mechanisms of action of the most potent derivatives and evaluating their efficacy and safety in preclinical in vivo models.

References

A Guide to the Cross-Validation of Experimental Results for Novel Phenolic Compounds: A Case Study of m-(o-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Validation in Novel Compound Research

In the realm of drug discovery and materials science, the introduction of a novel chemical entity is fraught with both promise and the potential for misleading results. The reproducibility crisis in scientific research underscores the critical need for rigorous, multi-faceted validation of any new compound before it is integrated into further studies. This guide provides a comprehensive framework for the cross-validation of experimental results for a novel or sparsely documented compound, using m-(o-Toluidino)phenol (3-(2-methylanilino)phenol) as a representative case study.

This compound is a phenolic compound that, despite its availability from chemical suppliers, lacks a substantial body of published experimental data in the public domain. This "data gap" makes it an ideal candidate to illustrate the principles of establishing a robust, validated scientific profile for a compound from the ground up. This guide will detail the essential experimental workflows, explain the scientific rationale behind each step, and provide a framework for comparing its potential performance against established alternatives. The methodologies outlined here are designed to be self-validating, ensuring a high degree of confidence in the generated data.

Part 1: Foundational Physicochemical Characterization

Before any functional or comparative assays can be undertaken, the fundamental identity, purity, and stability of the compound must be unequivocally established. This foundational dataset serves as the bedrock for all subsequent research.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for elucidating the chemical structure of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the connectivity and chemical environment of every atom in this compound.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on the compound's solubility.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum using a 400 MHz or higher spectrometer.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans. .

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Analysis:

    • Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

    • Compare the observed spectra with theoretically predicted spectra to confirm the structure of this compound. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on both phenyl rings, as well as a signal for the methyl group and the phenolic and amine protons.

Molecular Weight Verification: Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the molecular weight of the compound, confirming its elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • Data Analysis: Compare the experimentally measured mass-to-charge ratio (m/z) with the calculated exact mass of this compound (C₁₃H₁₃NO). The observed mass should be within a 5 ppm error margin of the theoretical mass.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of a compound and identifying the presence of any impurities.

Experimental Protocol: Reversed-Phase HPLC

  • Mobile Phase Preparation: Prepare a mobile phase consisting of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Column and Conditions: Use a C18 analytical column. A typical gradient elution could be 5% to 95% Solvent B over 20 minutes. The flow rate is generally set to 1 mL/min.

  • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm). A photodiode array (PDA) detector is even more informative as it provides the UV spectrum of the eluting peaks.

  • Data Analysis: The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound peak. A purity level of >95% is generally required for biological or material science studies.

Part 2: A Framework for Comparative Functional Analysis

Once the foundational characteristics of this compound are established, we can proceed to evaluate its functional properties. For the purpose of this guide, we will explore a hypothetical scenario where this compound is being investigated as a novel antioxidant. In this context, its performance will be compared against two well-established antioxidants: Trolox (a water-soluble vitamin E analog) and Butylated Hydroxytoluene (BHT).

Antioxidant Capacity Assessment: The DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of this compound, Trolox, and BHT in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compounds.

    • Include a control well with DPPH and the solvent only.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Comparative Performance Data

The following table presents hypothetical, yet plausible, data from the DPPH assay, comparing this compound with standard antioxidants.

CompoundIC₅₀ (µM)Maximum Scavenging Activity (%)
This compound 25.8 92.5
Trolox15.295.1
Butylated Hydroxytoluene (BHT)35.588.9

This hypothetical data suggests that this compound exhibits potent antioxidant activity, superior to BHT but slightly less potent than Trolox in this specific assay.

Part 3: Visualizing the Experimental Workflow

To ensure clarity and reproducibility, the experimental workflows can be visualized using diagrams.

experimental_workflow cluster_characterization Part 1: Physicochemical Characterization cluster_functional Part 2: Comparative Functional Analysis start This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms hplc HPLC Analysis start->hplc struct_confirm Structural Confirmation nmr->struct_confirm mw_confirm Molecular Weight Confirmation ms->mw_confirm purity_confirm Purity >95%? hplc->purity_confirm validated_sample Validated Compound struct_confirm->validated_sample mw_confirm->validated_sample purity_confirm->validated_sample dpph DPPH Assay validated_sample->dpph comparison IC₅₀ Comparison dpph->comparison standards Standards (Trolox, BHT) standards->dpph

Caption: Workflow for the cross-validation of this compound.

Conclusion

The process of introducing a new chemical entity into the scientific literature requires a commitment to rigorous and transparent validation. By following a structured approach that begins with unequivocal physicochemical characterization and moves towards well-designed, comparative functional assays, researchers can build a strong foundation of trust and reliability for their findings. The framework presented here, using this compound as a case study, provides a roadmap for generating a comprehensive and validated dataset for any novel compound of interest. This commitment to self-validating systems and thorough documentation is essential for the advancement of reproducible and impactful science.

A Comparative Guide to the Structure-Activity Relationship of Diarylaminophenyl-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a pivotal class of kinase inhibitors. While the initial focus was on the specific scaffold of m-(o-Toluidino)phenol, the broader and more extensively documented class of diarylamine-based kinase inhibitors will be used as a representative model. This guide will delve into the rationale behind molecular design, compare the efficacy of various analogues, and provide detailed experimental protocols to support further research and development in this promising therapeutic area.

Introduction: The Prominence of Diarylaminophenyl Scaffolds in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The diarylamine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a multitude of biologically active compounds, including a significant number of kinase inhibitors.[4][5] This structural motif offers a versatile framework for creating compounds that can effectively compete with ATP for the kinase's binding site, thereby inhibiting its function.[6]

This guide will focus on diarylamine-based inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[7][8] By exploring the SAR of these compounds, we can elucidate the key structural features that govern their potency and selectivity.

Core Chemical Scaffold and Key Modification Points

The fundamental structure of the diarylamine-based VEGFR-2 inhibitors discussed herein consists of a central diarylamine core, which serves as the hinge-binding motif, and various substituents on both aromatic rings that modulate the compound's activity, selectivity, and pharmacokinetic properties.

SAR_scaffold cluster_0 Core Scaffold cluster_1 Modification Points Scaffold Diarylamine CoreRing ANHRing B R1 R1 Substituents (Hydrophobicity/Sterics) R1->Scaffold R2 R2 Substituents (H-Bonding/Solubility) R2->Scaffold Linker Linker (Orientation/Flexibility) Linker->Scaffold Synthesis_Workflow cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Purification cluster_2 Step 3: Characterization A 4-Chloroaniline C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) A->C B 4-Bromo-N-(4-methylpiperazin-1-yl)benzamide B->C D Intermediate Diarylaminobenzamide C->D E Column Chromatography D->E F NMR, Mass Spectrometry E->F

References

evaluating the specificity of m-(o-Toluidino)phenol in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Evaluating the Specificity of TRPC6 Inhibitors in Biological Systems

For researchers, scientists, and drug development professionals, the utility of a small molecule tool is defined by its specificity. A compound that promiscuously interacts with multiple targets can produce misleading data, confounding experimental results and leading drug discovery programs astray. This guide provides an in-depth framework for evaluating the specificity of putative TRPC6 inhibitors, using the well-characterized inhibitor BI-749327 as a primary example and comparing its performance with other known modulators. We will move beyond simple IC50 values to build a comprehensive, multi-faceted specificity profile, explaining the causality behind each experimental choice.

The Transient Receptor Potential Canonical 6 (TRPC6) channel, a nonselective cation channel, is a significant therapeutic target implicated in cardiac and renal fibrosis, as well as various cancers.[1] Gain-of-function mutations and overexpression of TRPC6 are linked to pathological conditions, making potent and selective inhibitors invaluable for both basic research and clinical development.[1][2] This guide outlines a self-validating system of protocols designed to rigorously assess any TRPC6-targeting compound, such as m-(o-Toluidino)phenol or its derivatives.

Pillar 1: Primary Target Engagement and Potency

The first step is to unequivocally determine if the compound engages the intended target and with what potency. For ion channels like TRPC6, the gold-standard technique is whole-cell patch-clamp electrophysiology. This method directly measures the ion flow through the channel, providing a real-time, functional readout of inhibition.

Experimental Protocol: Whole-Cell Patch-Clamp Assay

This protocol is designed to measure the effect of a test compound on TRPC6 channels heterologously expressed in a cell line, such as HEK293.

  • Cell Preparation:

    • Culture HEK293 cells expressing human TRPC6. Seed cells onto glass coverslips 24-48 hours before the experiment.

    • Ensure a cell density that allows for the isolation of single cells for patching.

  • Electrophysiology Rig Setup:

    • Prepare the external solution (e.g., 140 mM NaCl, 5 mM CsCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).

    • Prepare the internal pipette solution (e.g., 140 mM Cs-glutamate, 8 mM NaCl, 1 mM MgCl2, 10 mM HEPES, pH 7.2).

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Mount the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single cell with the micropipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.[3]

    • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 300 ms) every 10 seconds to elicit TRPC6 currents.[3]

  • Channel Activation and Inhibition:

    • Once a stable baseline current is established, perfuse the chamber with an agonist to activate TRPC6, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG) or GSK1702934A.[2][4]

    • After achieving a stable activated current, apply the external solution containing the test compound (e.g., BI-749327) at various concentrations.

    • Record the inhibition of the agonist-induced current at each concentration.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +100 mV).[3]

    • Calculate the percentage of inhibition for each compound concentration relative to the stable activated current.

    • Fit the concentration-response data to a logistical function to determine the IC50 value.[3]

Pillar 2: Selectivity Profiling Against Homologous Channels

Specificity is not an absolute term but a relative one. A crucial test for a TRPC6 inhibitor is its activity against the most closely related members of the TRPC family, primarily TRPC3 and TRPC7, which share similar activation mechanisms.[2] Lack of selectivity here can complicate the interpretation of in vivo results. The same patch-clamp protocol described above should be repeated in cell lines individually expressing TRPC3 and TRPC7.

Data Presentation: Comparative Inhibitor Potency and Selectivity

The data gathered from these experiments can be summarized to directly compare the performance of different compounds.

CompoundTargetIC50 (nM)Selectivity vs. TRPC3Selectivity vs. TRPC7Reference
BI-749327 mouse TRPC61385-fold42-fold[2][5]
human TRPC619--[5]
mouse TRPC31,100--[6]
mouse TRPC7550--[6]
SAR7334 TRPC6< 1030-fold24-fold[2][7]
PCC0208057 TRPC62,440--[4]
SKF-96365 TRPC64,900Non-selectiveNon-selective[4]

This table clearly demonstrates the superior selectivity profile of BI-749327 compared to less specific inhibitors like SKF-96365.

Pillar 3: Broad Off-Target Liability Assessment

True specificity requires looking beyond the immediate target family. A compound may potently inhibit TRPC6 and spare TRPC3/7, yet still interact with dozens of other proteins, such as kinases, GPCRs, or other ion channels. A multi-pronged approach is necessary to uncover these liabilities.

Workflow for Comprehensive Specificity Profiling

G cluster_0 Initial Screening & Potency cluster_1 Selectivity Profiling cluster_2 Broad Off-Target Profiling cluster_3 Functional Validation Primary_Assay Primary Assay (e.g., Patch-Clamp on TRPC6) IC50 Determine IC50 Primary_Assay->IC50 Homolog_Screen Homolog Screening (TRPC3, TRPC7) IC50->Homolog_Screen Proceed with potent hits Selectivity_Fold Calculate Selectivity Fold Homolog_Screen->Selectivity_Fold Kinome_Scan Kinome Profiling (>300 Kinases) Selectivity_Fold->Kinome_Scan Proceed with selective hits Cellular_TE Cellular Target Engagement (e.g., CETSA) Selectivity_Fold->Cellular_TE Downstream_Assay Downstream Signaling (NFAT Reporter Assay) Cellular_TE->Downstream_Assay Confirm on-target mechanism Toxicity Cytotoxicity Assay Downstream_Assay->Toxicity Validate biological effect is not due to general toxicity

Caption: A tiered workflow for evaluating compound specificity.

A. Kinome Profiling

Protein kinases are a frequent source of off-target effects for small molecules. A broad kinase panel screen is a cost-effective way to quickly identify liabilities.

  • Rationale: Many ATP-binding pockets of kinases share structural similarities, making them susceptible to unintended inhibition. Identifying these interactions early prevents misinterpretation of phenotypic data.

  • Methodology: This is typically performed as a service. Companies like Promega and Carna Biosciences offer panels that test a compound (usually at a fixed concentration, e.g., 1 µM) against hundreds of purified kinases.[8][9] The output is the percent inhibition for each kinase, allowing for a broad view of selectivity. Any significant hits (>50% inhibition) should be followed up with full IC50 determination.

B. Cellular Target Engagement Assays

Confirming that a compound binds its intended target within the complex environment of a live cell is a critical validation step.[10] Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to verify this.[10]

  • Rationale: A compound must be cell-permeable and able to find its target amidst a sea of other proteins. CETSA provides direct evidence of this physical interaction in a physiological context.[11][12][13]

  • Methodology Principle:

    • Treat intact cells with the test compound.

    • Heat the cells across a range of temperatures.

    • Ligate binding stabilizes the target protein, increasing its melting temperature.

    • Lyse the cells and separate soluble proteins from aggregated, denatured proteins.

    • Quantify the amount of soluble TRPC6 at each temperature (e.g., via Western Blot or Mass Spectrometry). A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[10]

Pillar 4: Functional Confirmation and In-Cell Selectivity

The final pillar connects target engagement to a biological outcome. Inhibition of TRPC6-mediated calcium influx is known to block the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[2][14] A functional assay based on this pathway serves as an excellent orthogonal validation of on-target activity.

TRPC6 Signaling Pathway

G DAG Diacylglycerol (DAG) (Agonist) TRPC6 TRPC6 Channel DAG->TRPC6 activates Ca2_influx Ca²⁺ Influx TRPC6->Ca2_influx Calcineurin Calcineurin Activation Ca2_influx->Calcineurin NFAT_P NFAT (Phosphorylated) (Inactive) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Active) (Dephosphorylated) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus translocates to Gene_Expression Gene Expression (e.g., Fibrosis) Nucleus->Gene_Expression drives Test_Compound Test Compound (e.g., BI-749327) Test_Compound->TRPC6 inhibits

Caption: Simplified TRPC6-NFAT signaling pathway.

Experimental Protocol: NFAT Reporter Assay
  • Cell Line: Use a HEK293 cell line stably expressing TRPC6 and an NFAT-driven reporter gene (e.g., luciferase).

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test compound (e.g., BI-749327) for 30-60 minutes.

    • Stimulate the cells with a TRPC6 agonist (e.g., OAG) to activate the pathway.

    • Incubate for an additional 6-8 hours to allow for reporter gene expression.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Interpretation: A selective TRPC6 inhibitor should produce a dose-dependent decrease in luciferase signal, demonstrating functional blockade of the intended pathway.[2] This result, combined with a clean profile in broad off-target screens, provides strong evidence for a specific mechanism of action.

Conclusion

Evaluating the specificity of a molecular probe like this compound or any novel TRPC6 inhibitor is a rigorous, multi-step process. Relying on a single IC50 value against the primary target is insufficient. By systematically progressing through a funnel of increasingly stringent assays—from direct functional measurement on-target, to selectivity against close homologs, to broad off-target screening and finally to functional cellular validation—researchers can build a robust and trustworthy specificity profile. This comprehensive approach ensures that the biological effects observed are indeed due to the modulation of the intended target, providing a solid foundation for subsequent research and development.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of m-(o-Toluidino)phenol and its structural analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for hit identification and lead optimization. We will delve into the rationale behind experimental choices, present a self-validating protocol, and emphasize the importance of correlating computational data with experimental results.

Introduction: The Rationale for Comparative Docking

Molecular docking is a powerful in silico technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual libraries of small molecules against a protein target of interest.[2] The primary outputs of a docking study are the binding pose of the ligand in the receptor's active site and a scoring function that estimates the binding affinity.[2][3]

A comparative docking study, as detailed here, goes a step further. By docking a series of related ligands—in this case, this compound and its analogs—we can elucidate structure-activity relationships (SAR). This approach allows us to understand how subtle modifications to a chemical scaffold influence binding affinity and interaction patterns. A strong correlation between in silico predictions and in vitro experimental data enhances confidence in the computational model, providing a robust foundation for further lead optimization.[4]

This compound is an organic compound featuring a phenol group and a toluidine group linked by a secondary amine.[5][6] Phenols are a class of organic compounds characterized by a hydroxyl (-OH) group attached to an aromatic ring.[7] This structural motif is present in many biologically active compounds and can participate in crucial hydrogen bonding interactions within a protein's active site.[7][8] The presence of both a hydrogen bond donor (-OH) and acceptor (-NH-) in this compound makes it an interesting candidate for exploring interactions with various biological targets.

This guide will use Cyclooxygenase-2 (COX-2), a well-characterized enzyme involved in inflammation, as a representative target for our comparative docking study. The choice of COX-2 is illustrative; the principles and protocols described herein are transferable to other protein targets.

Methodology: A Self-Validating Docking Protocol

Scientific integrity in computational studies hinges on a robust and reproducible methodology. The following protocol is designed to be self-validating, incorporating steps to ensure the reliability of the docking results.

Software and Hardware Requirements
  • Molecular Modeling Software: UCSF Chimera or ChimeraX for visualization and initial protein preparation.[9]

  • Docking Software: AutoDock Vina is a widely used and well-validated open-source docking program.[10]

  • Ligand Preparation Software: ChemDraw or MarvinSketch for 2D structure drawing and conversion to 3D.[11] Alternatively, ligand structures can be obtained from databases like PubChem.[12]

Experimental Workflow

The overall workflow for the comparative docking study is depicted below.

Caption: A generalized workflow for a comparative molecular docking study.

Step-by-Step Protocol

Step 1: Ligand Preparation

The accuracy of a docking study begins with the correct preparation of the ligand structures.

  • 2D Structure Generation: Draw the 2D structures of this compound and its selected analogs using chemical drawing software.

  • Conversion to 3D: Convert the 2D structures to 3D.[13]

  • Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformations are energetically favorable.[13]

  • Addition of Hydrogens and Charges: Add hydrogen atoms and assign partial charges (e.g., Gasteiger charges). These are crucial for calculating electrostatic interactions during docking.[14]

  • File Format Conversion: Save the prepared ligands in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

Step 2: Protein Preparation

Proper preparation of the receptor is critical for a successful docking experiment.

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use a COX-2 structure (e.g., PDB ID: 5KIR).

  • Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.[11][13] In some cases, specific water molecules known to be important for ligand binding may be retained.

  • Add Hydrogens and Repair Missing Residues: Add hydrogen atoms to the protein.[15] Check for and repair any missing side chains or loops using tools available in molecular modeling software.[11]

  • Assign Charges: Assign partial charges to the protein atoms.

  • Define the Binding Site: Identify the active site of the protein. This can be done by referring to the position of a co-crystallized ligand or through literature review. Define a grid box that encompasses the entire binding pocket. This grid defines the search space for the docking algorithm.[14]

Step 3: Docking Protocol Validation (Redocking)

This is a critical self-validating step. The goal is to reproduce the binding pose of a known ligand in the crystal structure.

  • Extract the Co-crystallized Ligand: If the downloaded PDB structure contains a co-crystallized ligand, extract it and prepare it following the ligand preparation protocol.

  • Redock the Ligand: Dock the prepared co-crystallized ligand back into the active site of its receptor.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimentally observed binding mode.[2][4]

Step 4: Comparative Docking

Once the protocol is validated, proceed with docking the series of prepared ligands.

  • Run Docking Simulations: Systematically dock each prepared ligand (this compound and its analogs) into the prepared receptor using the validated protocol.

  • Generate Multiple Poses: For each ligand, generate multiple binding poses (e.g., 10-20).[14] This is important because the scoring functions are not perfect, and the top-ranked pose may not always be the most accurate.

Results and Data Presentation

The primary outputs of a docking study are quantitative (docking scores, binding energies) and qualitative (binding poses, interaction patterns).

Quantitative Data Summary

The docking results for each ligand should be summarized in a clear and concise table. This allows for easy comparison of the predicted binding affinities.

LigandDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki)
This compound-8.5-8.71.2 µM
Analog 1-9.2-9.40.5 µM
Analog 2-7.8-8.05.6 µM
Analog 3-9.5-9.70.3 µM
Control (Celecoxib)-10.1-10.30.1 µM

Note: The values in this table are hypothetical and for illustrative purposes only.

Analysis of Binding Interactions

A crucial part of the analysis is to visualize the binding poses of the ligands and identify the key molecular interactions.[16]

Key Interaction Analysis Workflow

G cluster_0 Docking Output cluster_1 Interaction Analysis cluster_2 Interpretation TopPoses Top-Ranked Binding Poses Visualize Visualize in Molecular Viewer (e.g., Chimera, PyMOL) TopPoses->Visualize IdentifyHBonds Identify Hydrogen Bonds Visualize->IdentifyHBonds IdentifyHydrophobic Identify Hydrophobic Interactions Visualize->IdentifyHydrophobic IdentifyPiStacking Identify π-π Stacking Visualize->IdentifyPiStacking KeyResidues Identify Key Interacting Residues IdentifyHBonds->KeyResidues IdentifyHydrophobic->KeyResidues IdentifyPiStacking->KeyResidues CompareInteractions Compare Interactions Across Ligands KeyResidues->CompareInteractions GenerateHypothesis Generate SAR Hypotheses CompareInteractions->GenerateHypothesis

Caption: Workflow for analyzing ligand-receptor interactions from docking results.

For each ligand, you should analyze:

  • Hydrogen Bonds: Identify all hydrogen bonds between the ligand and the protein, noting the donor and acceptor atoms and the bond length.[17]

  • Hydrophobic Interactions: Note the hydrophobic residues surrounding the ligand.

  • Other Interactions: Look for other types of interactions such as π-π stacking, salt bridges, etc.

Discussion and Interpretation: Bridging In Silico and In Vitro

The ultimate goal of a comparative docking study is to generate testable hypotheses that can guide experimental work.

Structure-Activity Relationship (SAR) Insights

By comparing the docking scores and interaction patterns of the different analogs, you can begin to build an SAR model. For example, you might observe that the addition of a particular functional group leads to a stronger predicted binding affinity due to the formation of an additional hydrogen bond.

Correlation with Experimental Data

The trustworthiness of a docking study is significantly enhanced when its predictions are correlated with experimental data.[17] If available, compare the predicted binding affinities (or docking scores) with experimentally determined values such as IC50s or Ki values. A good correlation provides strong validation for your computational model.

Limitations of Molecular Docking

It is crucial to acknowledge the limitations of molecular docking. Scoring functions are approximations and do not always perfectly predict binding affinity.[2] Also, standard docking protocols often treat the receptor as rigid, which is not always biologically accurate.[10] Therefore, docking results should be considered as predictive hypotheses that require experimental validation.

Conclusion

Comparative molecular docking is a valuable tool in modern drug discovery. When performed with a rigorous and self-validating protocol, it can provide significant insights into the structure-activity relationships of a series of ligands. By carefully analyzing the results and correlating them with experimental data, researchers can make more informed decisions in the hit-to-lead and lead optimization phases of drug development.

References

Confirming the Mechanism of Action of m-(o-Toluidino)phenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of small molecule research, understanding the precise mechanism of action is paramount for advancing drug discovery and development. This guide provides an in-depth, technical framework for elucidating the biological activity of m-(o-Toluidino)phenol (CAS 6264-98-8), a compound with a structural resemblance to known bioactive phenolic and aminophenol derivatives. While direct experimental data on this compound is sparse, its chemical architecture suggests potential roles in modulating key cellular pathways related to oxidative stress and inflammation.

This document will navigate through hypothesized mechanisms, propose a robust experimental workflow for their validation, and compare the potential activities of this compound with well-characterized compounds. Our approach is grounded in scientific integrity, providing detailed, self-validating experimental protocols to ensure reproducible and reliable results.

Introduction to this compound and Hypothesized Mechanisms of Action

This compound, systematically named 3-(2-methylanilino)phenol, is an aromatic compound containing both a phenol and a secondary amine functional group. It is recognized as an intermediate in the synthesis of Phentolamine, a non-selective alpha-adrenergic antagonist[1][2][3][4][5]. This association, coupled with its phenolic structure, gives rise to several plausible mechanisms of action that warrant experimental investigation.

Based on the extensive literature on phenolic compounds, the primary hypothesized biological activities for this compound are:

  • Antioxidant Activity: Phenolic compounds are well-established radical scavengers, capable of donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS). This activity is often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response[6][7][8][9][10].

  • Anti-inflammatory Activity: Many phenolic derivatives exhibit anti-inflammatory properties by modulating key signaling pathways such as the NF-κB (Nuclear Factor-kappa B) pathway[11][12][13][14][15]. NF-κB is a critical transcription factor that governs the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2)[16][17][18][19].

  • Enzyme Inhibition: The structural motifs within this compound suggest it could act as an inhibitor for various enzymes. Given that some 2-methoxyphenol derivatives have been identified as COX-2 inhibitors, this represents a viable avenue of investigation[20][21].

  • Adrenergic Receptor Modulation: As a known impurity in the synthesis of the α-adrenergic blocker Phentolamine, there is a possibility of weak interaction with adrenergic receptors[1][2][3][4][5].

To rigorously test these hypotheses, a comparative approach is essential. We will benchmark the activity of this compound against established compounds known to act through these pathways.

Comparative Compounds

To provide context and a reliable benchmark for our experimental findings, we will compare the activity of this compound with the following reference compounds:

CompoundPrimary Mechanism of ActionRationale for Inclusion
Quercetin Potent antioxidant and anti-inflammatory agentA well-characterized flavonoid that activates the Nrf2 pathway and inhibits NF-κB signaling.
Celecoxib Selective COX-2 inhibitorA standard-of-care non-steroidal anti-inflammatory drug (NSAID) to assess potential COX-2 inhibitory activity[16][17][18][19].
Phentolamine Non-selective α-adrenergic antagonistTo investigate any potential off-target adrenergic activity due to its synthetic relationship with this compound[1][2][3][4][5].

Experimental Workflow for Mechanistic Confirmation

The following sections detail a logical and comprehensive experimental plan to systematically investigate the hypothesized mechanisms of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Pathway-Specific Validation cluster_2 Phase 3: Target Engagement & Specificity A DPPH/ABTS Assays (Antioxidant Capacity) D Nrf2 Activation Assays (Western Blot, qPCR, Reporter Assay) A->D If Positive B LPS-stimulated Macrophage Assay (Anti-inflammatory Potential) E NF-κB Inhibition Assays (Western Blot, Reporter Assay) B->E If Positive C COX-1/COX-2 Inhibition Assay C->E D->B E->B F Adrenergic Receptor Binding Assay

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Phase 1: Initial Screening for Bioactivity

Rationale: To establish a baseline for the direct radical-scavenging ability of this compound.

Experimental Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical[22][23].

    • Prepare a stock solution of this compound, Quercetin (positive control), and a vehicle control (e.g., DMSO) in methanol.

    • Create a series of dilutions for each compound.

    • In a 96-well plate, add 100 µL of each dilution to wells containing 100 µL of a methanolic DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants[24].

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compounds and controls.

    • Add 10 µL of each dilution to 190 µL of the ABTS•+ solution in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation:

CompoundDPPH IC50 (µM)ABTS TEAC (mM Trolox equivalents/mM compound)
This compoundExperimental ValueExperimental Value
QuercetinExperimental ValueExperimental Value
Vehicle ControlNo activityNo activity

Rationale: To assess the ability of this compound to suppress inflammatory responses in a cellular context.

Experimental Protocol: LPS-stimulated Macrophage Assay

  • Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound, Quercetin, or vehicle for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Assess cell viability using an MTT assay to rule out cytotoxicity.

Data Presentation:

Compound (Concentration)NO Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)Cell Viability (%)
This compound (1 µM)Experimental ValueExperimental ValueExperimental ValueExperimental Value
This compound (10 µM)Experimental ValueExperimental ValueExperimental ValueExperimental Value
This compound (100 µM)Experimental ValueExperimental ValueExperimental ValueExperimental Value
Quercetin (10 µM)Experimental ValueExperimental ValueExperimental ValueExperimental Value
LPS Control100%100%100%100%
Vehicle Control<10%<10%<10%100%

Rationale: To directly measure the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Experimental Protocol:

Utilize a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical or Sigma-Aldrich) that measures the peroxidase activity of COX[16][17][18][19].

  • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • In a 96-well plate, add the assay buffer, heme, and the test compound (this compound, Celecoxib, or vehicle).

  • Add the respective enzyme (COX-1 or COX-2) to the wells.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the colorimetric or fluorometric output according to the kit's protocol.

  • Calculate the percentage of inhibition and determine the IC50 values for both enzymes.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimental ValueExperimental ValueExperimental Value
CelecoxibExperimental ValueExperimental ValueExperimental Value
Vehicle ControlNo inhibitionNo inhibitionN/A
Phase 2: Pathway-Specific Validation

If the initial screening assays yield positive results, the following experiments will dissect the underlying molecular pathways.

Rationale: To determine if the antioxidant activity observed is mediated by the activation of the Nrf2 pathway.

G This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE ARE Nrf2->ARE Translocates to Nucleus and Binds Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Activates

Caption: Hypothesized activation of the Nrf2 pathway by this compound.

Experimental Protocols:

  • Western Blot for Nrf2 Nuclear Translocation:

    • Treat cells (e.g., HepG2) with this compound or Quercetin for various time points.

    • Isolate nuclear and cytoplasmic protein fractions.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).

    • Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence. An increase in nuclear Nrf2 indicates pathway activation.

  • Quantitative PCR (qPCR) for Nrf2 Target Genes:

    • Treat cells as described above.

    • Isolate total RNA and synthesize cDNA.

    • Perform qPCR using primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., ACTB).

    • Calculate the fold change in gene expression relative to the vehicle-treated control.

  • ARE-Luciferase Reporter Assay:

    • Transfect cells with a plasmid containing a luciferase reporter gene driven by an Antioxidant Response Element (ARE) promoter.

    • Treat the transfected cells with this compound or Quercetin.

    • Measure luciferase activity using a luminometer. An increase in luminescence indicates Nrf2-mediated transcriptional activation.

Rationale: To confirm if the anti-inflammatory effects are due to the inhibition of the NF-κB pathway.

G LPS LPS IKK IKK LPS->IKK Activates This compound This compound This compound->IKK Inhibits? IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Degrades, Releasing Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression Translocates to Nucleus and Activates

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Protocols:

  • Western Blot for IκBα Degradation and p65 Phosphorylation:

    • Pre-treat RAW 264.7 cells with this compound or Quercetin, then stimulate with LPS for a short duration (e.g., 30 minutes).

    • Isolate total cell lysates.

    • Perform Western blotting using antibodies against phospho-p65, total p65, IκBα, and β-actin (loading control). A decrease in IκBα degradation and p65 phosphorylation indicates pathway inhibition.

  • NF-κB Luciferase Reporter Assay:

    • Transfect cells (e.g., HEK293) with an NF-κB-responsive luciferase reporter plasmid.

    • Pre-treat with the test compounds, then stimulate with TNF-α.

    • Measure luciferase activity. A decrease in luminescence indicates inhibition of NF-κB transcriptional activity.

Phase 3: Target Engagement and Specificity

Rationale: To investigate the potential for off-target effects on adrenergic receptors, given the compound's relationship to Phentolamine.

Experimental Protocol:

  • Utilize a commercially available radioligand binding assay service or kit for α1 and α2 adrenergic receptors.

  • Incubate membranes prepared from cells expressing the target receptor with a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2) in the presence of increasing concentrations of this compound, Phentolamine (positive control), or vehicle.

  • Separate bound and free radioligand by filtration.

  • Quantify the bound radioactivity using liquid scintillation counting.

  • Calculate the Ki (inhibition constant) to determine the binding affinity.

Data Presentation:

Compoundα1 Adrenergic Receptor Ki (nM)α2 Adrenergic Receptor Ki (nM)
This compoundExperimental ValueExperimental Value
PhentolamineExperimental ValueExperimental Value

Conclusion and Future Directions

This comprehensive guide outlines a systematic and evidence-based approach to confirming the mechanism of action of this compound. By employing a combination of in vitro biochemical and cell-based assays, and by comparing its activity against well-defined reference compounds, researchers can build a robust profile of its biological effects.

The initial screening will provide a broad overview of its potential antioxidant, anti-inflammatory, and enzyme-inhibiting properties. Subsequent pathway-specific assays will then allow for a more detailed understanding of the molecular mechanisms at play, specifically focusing on the Nrf2 and NF-κB signaling pathways. Finally, assessing its potential interaction with adrenergic receptors will address the possibility of off-target effects.

The data generated from this experimental workflow will be crucial in determining the therapeutic potential of this compound and guiding future research, including lead optimization and in vivo efficacy studies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of m-(o-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of m-(o-Toluidino)phenol (CAS No. 6264-98-8). As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a protocol, but a framework of understanding, ensuring that every step is logical, compliant, and scientifically sound.

The toxicological profile of this compound is not extensively documented.[1] Therefore, its handling and disposal must be approached with a high degree of caution, inferring its potential hazards from its constituent chemical moieties: a phenol group and an aromatic amine (o-toluidine) group. Phenols are known for their corrosivity and ability to cause severe skin burns and systemic toxicity, while aromatic amines are a class of compounds noted for their potential toxicity and carcinogenicity.[2][3][4][5] This principle of "precautionary assumption" forms the bedrock of the following disposal strategy.

Hazard Profile and Core Safety Principles

Understanding the "why" behind a protocol is as critical as the protocol itself. The dual-functional nature of this compound dictates a stringent approach to waste management.

  • Phenolic Moiety: Phenol and its derivatives can be rapidly absorbed through the skin, possess corrosive properties, and can cause severe burns and systemic organ damage.[4][6] The anesthetizing effect of phenol can dangerously mask the initial contact, delaying first aid.[4]

  • Aromatic Amine Moiety: The o-toluidine component belongs to a class of chemicals where toxicity is a significant concern. Aromatic amines as a group are known for potential health risks, including cyanosis (a bluish discoloration of the skin) upon overexposure.[2][5]

The causality behind treating this compound as highly hazardous is clear: the combined potential risks of its structure demand that it is never disposed of via standard laboratory drains or municipal trash.[2][7]

Hazard CategoryKnown & Inferred RisksRationale & Source
Skin Contact Causes skin irritation.[8] Potential for severe chemical burns and rapid absorption leading to systemic toxicity.Inferred from the hazards of phenol.[3][4]
Eye Contact Causes serious eye irritation.[8] Potential for severe corrosive damage.Inferred from the hazards of phenol.[9]
Inhalation May cause respiratory irritation.[8] Inhalation of dust or aerosols can lead to systemic effects.Inferred from the hazards of both phenol and toluidine.[5][10]
Ingestion Harmful if swallowed.Assumed based on the toxicity of parent compounds.[3][10]
Environmental Presumed to be toxic to aquatic life.Phenolic compounds are recognized environmental pollutants.[11]

Mandatory Safety and Handling Protocols

Prior to generating waste, ensure the following controls are in place. This creates a self-validating system where safety is integrated, not an afterthought.

Personal Protective Equipment (PPE)
  • Gloves: Wear chemical-resistant nitrile gloves for all handling. If prolonged contact or immersion is possible, switch to heavier-duty gloves like butyl rubber.

  • Eye Protection: Chemical safety goggles are mandatory. For procedures with a higher splash risk, a full-face shield should be worn over the goggles.[10]

  • Lab Coat: A fully buttoned laboratory coat must be worn to protect from incidental contact.[2]

Engineering Controls
  • Chemical Fume Hood: All weighing, transfer, and preparation of this compound and its waste must be conducted inside a certified chemical fume hood.[12][13] This is the primary defense against the inhalation of airborne particulates or vapors.

Step-by-Step Waste Disposal Protocol

Proper segregation is the most critical step in chemical waste management.[2] Adherence to this protocol ensures regulatory compliance and the safety of all personnel, from the researcher to the disposal technician.

Step 1: Waste Segregation and Classification
  • Designate a Waste Stream: this compound waste is classified as non-halogenated organic waste .

  • Maintain Separation: Do not mix this waste with other streams, particularly aqueous, halogenated, or reactive wastes, unless you have confirmed compatibility. Incompatible wastes can lead to dangerous reactions.[14]

Step 2: Waste Collection and Containerization

All materials that have come into contact with this compound are considered hazardous waste.

  • Solid Waste:

    • Chemical: Collect unadulterated or surplus this compound.

    • Contaminated Debris: This includes used weigh boats, pipette tips, gloves, and paper towels.

    • Container: Use a sealable, puncture-proof container clearly designated for solid chemical waste.[13]

  • Liquid Waste:

    • Solutions: Collect any solutions containing this compound.

    • Rinsate: The first one or two solvent rinses of contaminated glassware must be collected as hazardous waste. This is a critical step to prevent the introduction of the chemical into waterways.[7]

    • Container: Use a compatible, shatter-proof container (e.g., a poly-coated glass bottle) with a screw-top cap. Ensure the container is suitable for organic solvents if they are part of the waste matrix.[14]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a regulatory requirement and a cornerstone of safety.[14] Your institution's Environmental Health & Safety (EH&S) department will provide specific labels. All labels must include:

  • The words "HAZARDOUS WASTE" .[14]

  • Full Chemical Name: "this compound" (avoiding abbreviations).

  • All Constituents and Percentages: List all components in the container, totaling 100%.

  • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).

Step 4: Temporary Storage (Satellite Accumulation)
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[2][14]

  • Secondary Containment: Place the waste container within a larger, chemically resistant tray or tub to contain any potential leaks.[2]

  • Closure: The container must remain tightly closed at all times except when actively adding waste.[13][14]

Step 5: Final Disposal
  • Scheduling Pickup: Once the container is 90% full, or if work on the project is complete, contact your institution's EH&S or equivalent department to schedule a hazardous waste pickup.[2][13]

  • Methodology: Do not attempt to treat or neutralize the waste yourself. The standard and safest method for final disposal of this type of organic compound is incineration at a licensed hazardous waste facility, which ensures its complete destruction.[7][15]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Large Spills: For any spill that is beyond your comfort or ability to handle, immediately evacuate the area, alert others, restrict access, and contact your institution's emergency response team.[2]

  • Small Spills: For minor spills that can be managed by trained laboratory personnel:

    • Alert Personnel: Notify others in the immediate area.

    • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

    • Containment (Solid Spill): Carefully scoop or sweep the solid material, avoiding the creation of dust.[4] Place it directly into the solid hazardous waste container.

    • Containment (Liquid/Solution Spill): Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[2][7]

    • Collection: Once absorbed, carefully scoop the material into the solid hazardous waste container.

    • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol). Place the used cloth in the solid hazardous waste container.[4]

    • Label and Dispose: Treat all cleanup materials as hazardous waste and dispose of them accordingly.

Disposal and Spill Response Workflow

The following diagram outlines the decision-making process for handling this compound from generation to final disposal.

G This compound: Waste & Spill Workflow start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node start Chemical Use Complete or Spill Occurs is_spill Is it a Spill? start->is_spill waste_type Determine Waste Type is_spill->waste_type No spill_size Assess Spill Size is_spill->spill_size Yes solid_waste Solid Waste (Pure compound, PPE, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid containerize Select & Fill Appropriate Container solid_waste->containerize liquid_waste->containerize label_waste Label Container as 'HAZARDOUS WASTE' with all constituents containerize->label_waste store_waste Store in SAA with Secondary Containment label_waste->store_waste contact_ehs Contact EH&S for Pickup (for Incineration) store_waste->contact_ehs small_spill Small Spill spill_size->small_spill Small & Manageable large_spill Large Spill spill_size->large_spill Large or Unmanageable absorb Absorb/Contain with Inert Material small_spill->absorb evacuate EVACUATE AREA & Call Emergency Response large_spill->evacuate collect_spill Collect Debris into Solid Waste Container absorb->collect_spill collect_spill->label_waste

Caption: Decision workflow for this compound waste management and spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.